molecular formula C8H11NO3 B1334108 3,5-Diethylisoxazole-4-carboxylic acid CAS No. 216700-85-5

3,5-Diethylisoxazole-4-carboxylic acid

货号: B1334108
CAS 编号: 216700-85-5
分子量: 169.18 g/mol
InChI 键: BLZLCWBWUXIGQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Diethylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-diethyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-5-7(8(10)11)6(4-2)12-9-5/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZLCWBWUXIGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374236
Record name 3,5-Diethyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216700-85-5
Record name 3,5-Diethyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of 3,5-Diethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of 3,5-Diethylisoxazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the closely related analog, 3,5-dimethylisoxazole-4-carboxylic acid, to provide a comparative context and predictive insights.

Chemical Identity and Physical Properties

This compound is a disubstituted isoxazole (B147169) derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The structural properties of this compound are pivotal for its potential applications in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue for this compoundValue for 3,5-Dimethylisoxazole-4-carboxylic acid
CAS Number 216700-85-5[1]2510-36-3[2][3][4]
Molecular Formula C8H11NO3[1]C6H7NO3[2][3][4]
Molecular Weight 169.18 g/mol [1]141.12 g/mol [2]
IUPAC Name This compound3,5-dimethyl-1,2-oxazole-4-carboxylic acid[2]
Canonical SMILES CCC1=C(C(=NO1)CC)C(=O)OCC1=C(C(=NO1)C)C(=O)O[2]
InChI Key Not availableIJEUISLJVBUNRE-UHFFFAOYSA-N[2][3][4]

Table 2: Physicochemical Properties (Experimental and Predicted)

PropertyValue for this compound (Predicted/Unavailable)Value for 3,5-Dimethylisoxazole-4-carboxylic acid (Experimental/Predicted)
Melting Point Not available141-145 °C[5]
Boiling Point Not available258.14 °C (rough estimate)[5]
Solubility Not availableSoluble in Methanol[5]
pKa Not available2.53 ± 0.32 (Predicted)[5]
XlogP Not available0.7[2]

Spectroscopic Data

For 3,5-Dimethylisoxazole-4-carboxylic acid:

  • ¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H).[6] This spectrum shows two singlets corresponding to the two methyl groups attached to the isoxazole ring. For the diethyl analog, one would expect to see triplets and quartets for the ethyl groups.

  • Mass Spectrometry (GC-MS): The mass spectrum of the dimethyl analog shows a molecular ion peak at m/z 141.[2][4] For the diethyl analog, the molecular ion peak would be expected at m/z 169.

  • Infrared (IR) Spectroscopy: IR spectra are available for the dimethyl analog, which would show characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as C-N and C-O stretching from the isoxazole ring.[2][3]

Synthesis and Reactivity

3,5-disubstituted-4-isoxazolecarboxylic acids are typically synthesized via the hydrolysis of their corresponding esters. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis of Ethyl 3,5-Disubstituted-4-isoxazolecarboxylates

This procedure illustrates a general method for preparing a wide range of 3,5-disubstituted-4-isoxazolecarboxylic esters, which can then be hydrolyzed to the corresponding carboxylic acids.[7]

  • Reaction Setup: A solution of an appropriate ethyl β-aminocrotonate derivative (1.00 mole), a primary nitroalkane (e.g., 1-nitropropane (B105015) for the 3-ethyl derivative, 1.29 mole), and triethylamine (B128534) (400 ml) in chloroform (B151607) (1 L) is placed in a three-necked flask equipped with a dropping funnel and a gas inlet tube. The flask is cooled in an ice bath under a nitrogen atmosphere.

  • Addition of Reagent: A solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) is added slowly from the dropping funnel while stirring.

  • Reaction: After the addition is complete (approximately 3 hours), the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15 hours.

  • Workup: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid to remove amine bases. The chloroform layer is then washed with 5% aqueous sodium hydroxide (B78521) and saturated brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed using a rotary evaporator, and the product is distilled under vacuum to yield the ethyl 3,5-disubstituted-4-isoxazolecarboxylate.

Experimental Protocol: Hydrolysis to 3,5-Disubstituted-4-isoxazolecarboxylic Acid

This protocol is adapted from the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid and can be applied to the ethyl ester of this compound.[6]

  • Reaction Setup: To a mixture of the ethyl 3,5-disubstituted-4-isoxazolecarboxylate (e.g., ethyl 3,5-diethylisoxazole-4-carboxylate, 14 mmol) in a solution of tetrahydrofuran (B95107) (THF, 8 mL) and methanol (B129727) (MeOH, 8 mL), an aqueous solution of 5 N sodium hydroxide (NaOH) (8.5 mL) is added.

  • Reaction: The reaction mixture is stirred at room temperature for 8 hours.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then acidified with 6 N aqueous hydrochloric acid (HCl) to a pH of 2.

  • Isolation: The precipitated white solid product is filtered, washed with water, and dried to afford the 3,5-disubstituted-4-isoxazolecarboxylic acid.

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic pathway for 3,5-disubstituted-4-isoxazolecarboxylic acids.

SynthesisWorkflow cluster_ester_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis Aminocrotonate Ethyl β-aminocrotonate derivative Reagents1 1. Triethylamine, Chloroform 2. Phosphorus Oxychloride Aminocrotonate->Reagents1 Nitroalkane Primary Nitroalkane Nitroalkane->Reagents1 Ester Ethyl 3,5-disubstituted- 4-isoxazolecarboxylate Reagents1->Ester Ester_in Ethyl 3,5-disubstituted- 4-isoxazolecarboxylate Reagents2 1. NaOH, THF/MeOH 2. HCl (aq) Ester_in->Reagents2 Acid 3,5-disubstituted- 4-isoxazolecarboxylic acid Reagents2->Acid

Caption: General synthetic workflow for 3,5-disubstituted-4-isoxazolecarboxylic acids.

Potential Applications

While specific applications for this compound are not widely documented, isoxazole derivatives, in general, are of significant interest in medicinal chemistry. The isoxazole scaffold is present in several approved drugs and is explored for various therapeutic areas. The dimethyl analog, 3,5-dimethylisoxazole-4-carboxylic acid, is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, as well as in agricultural chemistry for creating herbicides and fungicides.[8] It is plausible that the diethyl derivative could serve as a valuable building block in similar applications, potentially offering modified pharmacokinetic or pharmacodynamic properties.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and materials science. While detailed experimental data is currently sparse, this guide provides foundational information based on its chemical identity and the well-characterized analog, 3,5-dimethylisoxazole-4-carboxylic acid. The provided synthetic protocols offer a viable route for its preparation, enabling further research into its properties and applications. Researchers are encouraged to perform detailed characterization to fully elucidate the structural and chemical properties of this compound.

References

Synthesis of 3,5-Diethylisoxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic pathway for 3,5-diethylisoxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthesis is based on established and well-documented methodologies for structurally analogous isoxazole (B147169) derivatives, ensuring a high probability of success. This document outlines a two-step process commencing with the regioselective synthesis of an ester precursor, ethyl 3,5-diethylisoxazole-4-carboxylate, followed by its hydrolysis to the target carboxylic acid.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves a 1,3-dipolar cycloaddition reaction to form the isoxazole ring with the desired substituents and an ester group at the 4-position. The subsequent step is a straightforward ester hydrolysis to yield the final carboxylic acid. This method is advantageous due to its high regioselectivity, which avoids the formation of positional isomers that can be challenging to separate.

Step 1: Synthesis of Ethyl 3,5-diethylisoxazole-4-carboxylate

The initial step focuses on the construction of the 3,5-diethylisoxazole ring system. This is accomplished through the reaction of a nitrile oxide, generated in situ from 1-nitropropane (B105015), with an enamine, ethyl 3-(pyrrolidin-1-yl)pent-2-enoate. The enamine is typically prepared from the condensation of ethyl 3-oxopentanoate (B1256331) and pyrrolidine (B122466). The 1,3-dipolar cycloaddition of the nitrile oxide to the enamine is highly selective and yields the desired ethyl 3,5-diethylisoxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester group of ethyl 3,5-diethylisoxazole-4-carboxylate to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, by using sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107), methanol (B129727), and water. Subsequent acidification of the reaction mixture precipitates the desired this compound, which can then be isolated by filtration.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for analogous compounds.

StepProductStarting MaterialsReagentsSolventReaction TimeTemperatureExpected Yield
1aEthyl 3-(pyrrolidin-1-yl)pent-2-enoateEthyl 3-oxopentanoate, Pyrrolidine-Benzene (B151609)45 minReflux~98%
1bEthyl 3,5-diethylisoxazole-4-carboxylateEthyl 3-(pyrrolidin-1-yl)pent-2-enoate, 1-NitropropanePhosphorus oxychloride, Triethylamine (B128534)Chloroform (B151607)18 h0°C to RT68-71%
2This compoundEthyl 3,5-diethylisoxazole-4-carboxylateSodium hydroxide, Hydrochloric acidTHF, Methanol, Water8 hRoom Temperature~94%

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound. These protocols are adapted from established procedures for similar molecules.[1][2]

Step 1a: Synthesis of Ethyl 3-(pyrrolidin-1-yl)pent-2-enoate
  • To a solution of ethyl 3-oxopentanoate (1.00 mole) and pyrrolidine (1.00 mole) in 400 ml of benzene in a 1-liter round-bottom flask, fit a Dean-Stark apparatus.

  • Place the reaction mixture under a nitrogen atmosphere and heat to a vigorous reflux for 45 minutes, or until the theoretical amount of water (18 ml) has been collected.

  • Remove the benzene by rotary evaporation to yield ethyl 3-(pyrrolidin-1-yl)pent-2-enoate. The product is typically of high purity and can be used in the next step without further purification.

Step 1b: Synthesis of Ethyl 3,5-diethylisoxazole-4-carboxylate
  • In a 5-liter, three-necked flask equipped with a dropping funnel and a gas inlet tube, dissolve ethyl 3-(pyrrolidin-1-yl)pent-2-enoate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

  • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform from the dropping funnel over 3 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Pour the reaction mixture into a separatory funnel and wash with 1 liter of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the aqueous wash remains acidic.

  • Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide and then with saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Distill the crude product under vacuum to yield pure ethyl 3,5-diethylisoxazole-4-carboxylate.

Step 2: Synthesis of this compound
  • In a round-bottom flask, dissolve ethyl 3,5-diethylisoxazole-4-carboxylate (e.g., 14 mmol) in a mixture of tetrahydrofuran (8 mL) and methanol (8 mL).[1]

  • To this solution, add an aqueous solution of 5 N sodium hydroxide (8.5 mL).[1]

  • Stir the reaction mixture at room temperature for 8 hours.[1]

  • After the reaction is complete, remove the solvents by distillation under reduced pressure.[1]

  • Acidify the remaining aqueous solution to a pH of 2 with 6 N aqueous hydrochloric acid.[1]

  • The precipitated white solid product, this compound, is then collected by filtration, washed with water, and dried.[1]

Synthesis Pathway Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Pathway cluster_0 Step 1a: Enamine Formation cluster_1 Step 1b: Cycloaddition cluster_2 Step 2: Hydrolysis Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Enamine Ethyl 3-(pyrrolidin-1-yl)pent-2-enoate Ethyl_3_oxopentanoate->Enamine Pyrrolidine, Benzene, Reflux Pyrrolidine Pyrrolidine Ester Ethyl 3,5-diethylisoxazole-4-carboxylate Enamine->Ester 1) POCl3, Et3N, Chloroform 2) 1-Nitropropane 1_Nitropropane 1-Nitropropane Carboxylic_Acid This compound Ester->Carboxylic_Acid 1) NaOH, THF/MeOH/H2O 2) HCl

Caption: Proposed synthesis pathway for this compound.

References

A Technical Guide to 3,5-Dimethylisoxazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified "3,5-Diethylisoxazole-4-carboxylic acid." However, extensive database searches yielded no CAS number or significant body of research for this diethyl derivative. In contrast, "3,5-Dimethylisoxazole-4-carboxylic acid" is a well-documented compound with established roles in medicinal chemistry. This guide will therefore focus on the latter, assuming a typographical error in the original query.

This technical guide provides a comprehensive overview of 3,5-Dimethylisoxazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its application in the development of novel therapeutics, including its role as a scaffold for potent enzyme inhibitors.

Compound Identification and Properties

3,5-Dimethylisoxazole-4-carboxylic acid is a versatile intermediate used in the synthesis of a wide range of biologically active molecules.[1] Its isoxazole (B147169) core is a recognized pharmacophore, contributing to the stability and binding capabilities of derivative compounds.[1]

Table 1: Physicochemical Properties of 3,5-Dimethylisoxazole-4-carboxylic acid

PropertyValueReference
CAS Number 2510-36-3[2]
Molecular Formula C₆H₇NO₃[2]
Molecular Weight 141.12 g/mol [2]
IUPAC Name 3,5-dimethyl-1,2-oxazole-4-carboxylic acid[2]
Appearance White to cream or light brown crystalline powder[3]
Melting Point 139-145 °C[3]
Solubility Soluble in methanol (B129727)N/A
Purity (Typical) >97.5% (Aqueous acid-base Titration)[3]
InChI Key IJEUISLJVBUNRE-UHFFFAOYSA-N[2]
SMILES CC1=C(C(=O)O)C(=NO1)C[2]

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and its precursors are crucial for researchers. The following protocols are based on established literature procedures.

The most common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester.[4]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (1.0 eq, e.g., 2.4 g, 14 mmol) in a mixture of tetrahydrofuran (B95107) (THF, 3.3 mL/g) and methanol (MeOH, 3.3 mL/g).

  • Hydrolysis: To the stirred solution, add an aqueous solution of 5 N sodium hydroxide (B78521) (NaOH) (2.5 eq, e.g., 8.5 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure.

  • Acidification: Cool the remaining aqueous solution and acidify to a pH of 2 using 6 N aqueous hydrochloric acid (HCl). A white precipitate will form.

  • Isolation and Purification: Filter the precipitated white solid, wash thoroughly with cold water, and dry under vacuum to afford 3,5-dimethylisoxazole-4-carboxylic acid.

  • Characterization: Confirm the structure of the product using ¹H NMR spectroscopy. A typical yield is around 94%.[4]

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide intermediate to an enamine.[5]

Protocol:

  • Reaction Setup: In a 5-L, three-necked flask fitted with a dropping funnel and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (1.0 eq, 183 g) and 1-nitropropane (B105015) (1.29 eq, 115 g) in triethylamine (B128534) (400 mL) and chloroform (B151607) (1 L).

  • Cooling: Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • Reagent Addition: While stirring magnetically, slowly add a solution of phosphorus oxychloride (1.11 eq, 170 g) in chloroform (200 mL) from the dropping funnel over 3 hours.

  • Reaction: After addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and continue stirring for an additional 15 hours.

  • Aqueous Work-up: Pour the reaction mixture into a separatory funnel and wash with cold water (1 L).

  • Extraction: Wash the chloroform layer with 6 N HCl until the aqueous wash remains acidic. Subsequently, wash with 5% aqueous NaOH and then with saturated brine.

  • Isolation: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent with a rotary evaporator.

  • Purification: Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. A similar procedure using the appropriate starting materials yields ethyl 3,5-dimethylisoxazole-4-carboxylate.

Applications in Drug Development

The 3,5-dimethylisoxazole (B1293586) scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of targeted inhibitors for various diseases.[6]

Derivatives of 3,5-dimethylisoxazole have been successfully designed as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[7] BRD4 is a key epigenetic reader that regulates the transcription of oncogenes like c-Myc, making it a prime target in cancer therapy.[7]

Table 2: In Vitro Activity of a Lead 3,5-Dimethylisoxazole Derivative (Compound 11h)

Assay TypeTarget/Cell LineIC₅₀ ValueReference
Biochemical Assay BRD4(1)27.0 nM[7]
Biochemical Assay BRD4(2)180 nM[7]
Cell Proliferation Assay HL-60 (Leukemia)0.120 µM[7]
Cell Proliferation Assay MV4-11 (Leukemia)0.09 µM[7]

The data indicates that derivatives can exhibit potent and selective inhibition of BRD4, leading to anti-proliferative effects in cancer cell lines.[7]

BRD4_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits PolII RNA Pol II Complex BRD4->PolII activates cMyc_Gene c-Myc Gene PolII->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein (Oncogenesis) cMyc_mRNA->cMyc_Protein translation Inhibitor 3,5-Dimethylisoxazole Derivative Inhibitor->BRD4 inhibits

BRD4 inhibition by a 3,5-dimethylisoxazole derivative blocks c-Myc transcription.

Amide derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been identified as potent and CNS-penetrant histamine (B1213489) H₃ (H₃R) receptor antagonists/inverse agonists.[8] These compounds show potential therapeutic utility as anti-depressive agents, demonstrating activity in preclinical models like the forced-swimming test.[8]

The 3,5-dimethylisoxazole moiety itself has been identified as a novel bioisostere for acetyl-lysine.[9] This allows it to mimic the acetylated lysine (B10760008) side chain of histones, enabling it to bind to the active site of bromodomains and displace them from chromatin, thus modulating gene transcription.[9] This fundamental discovery underpins its use in developing inhibitors for epigenetic targets like BRD4.

Synthesis_Workflow start Ethyl 3,5-Dimethyl- isoxazole-4-carboxylate step1 Dissolve in THF/MeOH start->step1 step2 Add 5N NaOH Stir 8h at RT step1->step2 step3 Remove Organic Solvents (distillation) step2->step3 step4 Acidify with 6N HCl to pH 2 step3->step4 step5 Filter Precipitate Wash with Water step4->step5 end 3,5-Dimethylisoxazole- 4-carboxylic Acid step5->end

Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Conclusion

3,5-Dimethylisoxazole-4-carboxylic acid is a cornerstone building block for medicinal chemists and researchers in drug development. Its robust synthesis, stable core, and proven utility as a pharmacophore and acetyl-lysine mimetic make it an invaluable starting point for designing potent and selective inhibitors. The successful development of its derivatives as BRD4 inhibitors and H₃R antagonists highlights the broad therapeutic potential of this chemical scaffold. Continued exploration of this moiety is likely to yield further novel therapeutic agents for a range of diseases.

References

Navigating the Synthesis and Properties of 3,5-Diethylisoxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical and chemical properties of 3,5-Diethylisoxazole-4-carboxylic acid. Direct experimental data for this specific compound is notably scarce in publicly accessible literature. Consequently, this document provides a comprehensive overview of a likely synthetic pathway, including detailed experimental protocols adapted from established methods for analogous 3,5-disubstituted isoxazoles. To serve as a valuable reference for researchers, a summary of the physical and chemical properties of the closely related and well-documented compound, 3,5-dimethylisoxazole-4-carboxylic acid, is presented. This guide aims to equip researchers with the foundational knowledge required to synthesize, purify, and characterize this compound for further investigation.

Introduction

The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The 3,5-disubstituted-4-carboxylic acid isoxazoles, in particular, are key intermediates in the synthesis of various pharmacologically active compounds. While the properties of the dimethyl analog (3,5-dimethylisoxazole-4-carboxylic acid) are well-documented, specific data regarding the 3,5-diethyl derivative remains elusive. This guide provides a proposed synthetic route and comparative data to facilitate research into this novel compound.

Proposed Synthesis of this compound

A general and effective method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic acids involves a two-step process: the formation of the corresponding ethyl ester, followed by its hydrolysis to the carboxylic acid.[1]

General Synthetic Workflow

The synthesis commences with the reaction of an appropriate enamine with a nitroalkane in the presence of a dehydrating agent to form the ethyl 3,5-dialkylisoxazole-4-carboxylate. This ester is then subjected to basic hydrolysis to yield the desired 3,5-dialkylisoxazole-4-carboxylic acid.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis reagent1 Ethyl β-aminocrotonate analog reaction1 Cyclocondensation reagent1->reaction1 reagent2 1-Nitropropane (B105015) reagent2->reaction1 reagent3 Phosphorus oxychloride in Chloroform (B151607) reagent3->reaction1 product1 Ethyl 3,5-diethylisoxazole-4-carboxylate reaction2 Hydrolysis product1->reaction2 reaction1->product1 reagent4 Sodium Hydroxide (B78521) (aq) reagent4->reaction2 product2 This compound reaction2->product2

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazole-4-carboxylic acids.

Experimental Protocols

The following protocols are adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters and their corresponding acids.[1]

Protocol 2.2.1: Synthesis of Ethyl 3,5-diethylisoxazole-4-carboxylate (Proposed)

This procedure is adapted from the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1]

  • Reactants:

  • Procedure:

    • Dissolve ethyl β-pyrrolidinopentanoate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 L of chloroform in a 5-L, three-necked flask equipped with a dropping funnel and a gas-inlet tube.

    • Cool the flask in an ice bath and establish a nitrogen atmosphere.

    • While stirring magnetically, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform from the dropping funnel.

    • After the addition is complete (approximately 3 hours), remove the ice bath and continue stirring for an additional 15 hours at room temperature.

    • Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

    • Wash the chloroform layer with 6 N hydrochloric acid until the aqueous wash remains acidic.

    • Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

    • Dry the chloroform layer over anhydrous magnesium sulfate (B86663) and filter.

    • Remove the solvent using a rotary evaporator.

    • Distill the product under vacuum to yield ethyl 3,5-diethylisoxazole-4-carboxylate.

Protocol 2.2.2: Hydrolysis to this compound (Proposed)

This protocol is adapted from the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate.

  • Reactants:

    • Ethyl 3,5-diethylisoxazole-4-carboxylate

    • Sodium hydroxide

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Hydrochloric acid

  • Procedure:

    • To a mixture of ethyl 3,5-diethylisoxazole-4-carboxylate in THF and MeOH, add an aqueous solution of 5 N sodium hydroxide.

    • Stir the reaction mixture at room temperature for 8 hours.

    • Upon completion, remove the solvents by distillation under reduced pressure.

    • Acidify the remaining aqueous solution with 6 N aqueous hydrochloric acid to a pH of 2.

    • Filter the precipitated white solid product, wash with water, and dry to afford this compound.

Physical and Chemical Properties

As of the date of this publication, specific experimental data for this compound is not available in surveyed databases. For the benefit of researchers, the known properties of the closely related analog, 3,5-dimethylisoxazole-4-carboxylic acid, are provided below as a point of reference.

Disclaimer: The following data pertains to 3,5-dimethylisoxazole-4-carboxylic acid (CAS: 2510-36-3) and is intended for comparative purposes only.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₃[2]
Molecular Weight 141.12 g/mol [2]
Appearance White to light beige crystalline powder[3]
Melting Point 141-145 °C[3][4]
Boiling Point 258.14 °C (rough estimate)[4]
Solubility Soluble in Methanol[4]
pKa 2.53 ± 0.32 (Predicted)[4]
Density 1.3710 g/cm³ (rough estimate)[4]
Refractive Index 1.4890 (estimate)[4]

Spectroscopic Data

No specific spectroscopic data for this compound has been found. For the reference compound, 3,5-dimethylisoxazole-4-carboxylic acid, ¹H NMR data has been reported as follows:

  • ¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H).

Conclusion

While this compound is a structurally plausible compound, it is not well-characterized in the existing scientific literature. This guide provides a robust, proposed synthetic pathway based on established methodologies for similar isoxazole derivatives, intended to empower researchers to synthesize and characterize this compound. The included data for the dimethyl analog serves as a useful benchmark for predicting the properties and behavior of the diethyl variant. Further experimental investigation is necessary to fully elucidate the physical, chemical, and potential biological properties of this compound.

References

The Multifaceted Biological Activities of Isoxazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. The incorporation of a carboxylic acid moiety, or its derivatives, onto this privileged structure gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of isoxazole carboxylic acids and their derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Isoxazole Carboxylic Acid Derivatives

Isoxazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Anticancer Activity Data

The anticancer efficacy of isoxazole carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
2a Colo205 (Colon)9.179[1]
HepG2 (Liver)7.55[1]
B16F1 (Melanoma)>100[1]
HeLa (Cervical)40.85[1]
2e B16F1 (Melanoma)0.079[1]
A13 COX-20.013[2]
B2 COX-2-[2]
Compound 15 NCI-H522 (Lung)2.04
OVCAR-3 (Ovarian)4.31
SF-295 (CNS)4.38
UACC-62 (Melanoma)4.48
786-0 (Renal)4.58
MCF7 (Breast)4.81
NCI-H460 (Lung)4.85
PC-3 (Prostate)4.93
OVCAR-4 (Ovarian)5.12
K-562 (Leukemia)5.2
Key Signaling Pathway: VEGFR-2

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] Isoxazole derivatives have been shown to inhibit VEGFR-2, thereby disrupting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival FAK FAK Src->FAK Migration Cell Migration FAK->Migration

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Protocols

The MTS assay is a colorimetric method to assess cell viability.

Principle: The tetrazolium salt MTS is reduced by viable cells to a colored formazan (B1609692) product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole carboxylic acid derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP consumption indicates inhibition of the kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable VEGFR-2 substrate.

  • Compound Addition: Add the isoxazole carboxylic acid derivatives at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the remaining ATP via a luminescent reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Drug_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification (e.g., VEGFR-2) HTS High-Throughput Screening (Primary Assay) Target_ID->HTS Hit_Validation Hit Validation (Secondary Assays) HTS->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: General Workflow for Anticancer Drug Discovery.

Anti-inflammatory Activity of Isoxazole Carboxylic Acid Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoxazole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of isoxazole carboxylic acid derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with selectivity for COX-2 being a desirable trait to minimize gastrointestinal side effects.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
A8 0.310.870.36[2]
A9 0.340.420.81[2]
A13 0.0640.0134.92[2]
B2 1.30.0621.67[2]
5b ---[6]
5c ---[6]
5d ---[6]
Key Signaling Pathway: COX-2 in Inflammation

The cyclooxygenase-2 (COX-2) enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9] Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory disorders.

COX2_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Substrate for Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces COX2 COX-2 Arachidonic_Acid->COX2 Substrate for PGH2 Prostaglandin (B15479496) H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: The COX-2 Pathway in Inflammation.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes. Inhibition is quantified by a reduction in PGE2 levels.

Protocol:

  • Enzyme Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzymes with various concentrations of the isoxazole carboxylic acid derivatives for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

  • Reaction Termination: After a defined time (e.g., 10 minutes), stop the reaction by adding a quenching agent.

  • PGE2 Quantification: Measure the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.[10][11][12][13]

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[10][11][12][13]

Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the isoxazole carboxylic acid derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[10][11][12][13]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10][12][13]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Antimicrobial Activity of Isoxazole Carboxylic Acid Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole carboxylic acid derivatives have shown promising activity against a variety of bacteria and fungi.[14][15][16]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
ISD-2 S. pyogenus12.5[14]
Aspergilla niger12.5[14]
ISD-3 P. aeruginosa50[14]
Aspergilla niger12.5[14]
ISD-5 S. aureus25[14]
ISD-6 E. coli25[14]
P. aeruginosa25[14]
ISD-9 P. aeruginosa25[14]
Aspergilla niger12.5[14]
ISD-10 P. aeruginosa50[14]
Aspergilla niger12.5[14]
A8 P. aeruginosa2000[2]
K. pneumonia2000[2]
C. albicans2000[2]
A9 P. aeruginosa2000[2]
C. albicans2000[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the isoxazole carboxylic acid derivatives in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with no Growth) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

Isoxazole carboxylic acids and their derivatives represent a versatile and potent class of biologically active molecules. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial assays highlights their potential as lead compounds for the development of new therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the detailed molecular mechanisms underlying their diverse biological effects.

References

The Elusive 3,5-Diethylisoxazole-4-carboxylic Acid: A Technical Guide to a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide addresses the discovery, history, and potential synthesis of 3,5-Diethylisoxazole-4-carboxylic acid. Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the discovery, synthesis, or biological activity of this particular molecule has been found in publicly available resources. This suggests that this compound is a novel compound that has not been extensively studied or reported.

Therefore, this document provides an in-depth exploration of the foundational chemistry of the isoxazole (B147169) ring system, general methods for the synthesis of analogous 3,5-disubstituted-4-isoxazolecarboxylic acids, and a proposed experimental protocol for the preparation of the target compound. This guide is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and investigation of this and related isoxazole derivatives.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds and its ability to serve as a versatile synthetic intermediate.[1] The isoxazole core is found in several FDA-approved drugs, highlighting its therapeutic importance.[2]

Historical Context

The chemistry of isoxazoles dates back to the late 19th and early 20th centuries. One of the pioneering figures in this field was Ludwig Claisen, who, in 1903, reported the synthesis of the parent isoxazole ring.[3] A significant advancement in isoxazole synthesis was later made by Quilico and his group through their work on the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds. These foundational studies paved the way for the development of a wide range of synthetic methodologies for accessing substituted isoxazoles.

General Synthetic Strategies for 3,5-Disubstituted-4-Isoxazolecarboxylic Acids

The synthesis of 3,5-disubstituted-4-isoxazolecarboxylic acids and their ester precursors typically follows one of two primary pathways:

  • Condensation of a β-dicarbonyl compound with hydroxylamine (B1172632): This method involves the reaction of a 1,3-dicarbonyl compound or a related synthetic equivalent with hydroxylamine or one of its salts. The nature of the substituents on the β-dicarbonyl starting material dictates the substitution pattern of the resulting isoxazole.

  • 1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne: This powerful reaction involves the in-situ generation of a nitrile oxide, which then undergoes a cycloaddition reaction with an alkyne to form the isoxazole ring.[4]

Proposed Synthesis of this compound

Based on established general methods for the synthesis of analogous compounds, a plausible synthetic route to this compound is proposed. This two-step procedure involves the initial synthesis of the ethyl ester derivative followed by its hydrolysis to the target carboxylic acid.

Step 1: Synthesis of Ethyl 3,5-Diethylisoxazole-4-carboxylate

A well-established method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitroalkane with an enamino ester in the presence of a dehydrating agent like phosphorus oxychloride.[5] The following protocol is adapted from a general procedure for the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[6]

Experimental Protocol:

  • Reaction Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet tube. The flask is charged with ethyl β-aminocrotonate (or a suitable diethyl analogue precursor if starting from a different diketone), 1-nitropropane, and triethylamine, all dissolved in chloroform (B151607). The flask is cooled in an ice bath, and the reaction is maintained under a nitrogen atmosphere.

  • Addition of Dehydrating Agent: A solution of phosphorus oxychloride in chloroform is added slowly from the dropping funnel to the stirred reaction mixture. The addition is typically carried out over a period of 3 hours, maintaining the temperature of the reaction mixture near 0°C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. Stirring is continued for an additional 15 hours.

  • Workup: The reaction mixture is poured into a large separatory funnel and washed with cold water. The organic layer is then washed sequentially with 6 N hydrochloric acid, 5% aqueous sodium hydroxide (B78521), and saturated brine. The chloroform layer is dried over anhydrous magnesium sulfate (B86663) and filtered.

  • Purification: The solvent is removed using a rotary evaporator, and the crude product is purified by vacuum distillation to yield ethyl 3,5-diethylisoxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: The ethyl 3,5-diethylisoxazole-4-carboxylate is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and methanol.

  • Saponification: An aqueous solution of sodium hydroxide is added to the ester solution, and the mixture is stirred at room temperature for approximately 8 hours.

  • Workup: The organic solvents are removed under reduced pressure. The remaining aqueous solution is acidified with 6 N hydrochloric acid to a pH of 2.

  • Isolation: The precipitated white solid, this compound, is collected by filtration, washed with water, and dried.

Physicochemical and Spectroscopic Data (Hypothetical)

While no experimental data for this compound is available, estimations for its key physicochemical properties can be made based on the known data for the closely related 3,5-dimethylisoxazole-4-carboxylic acid.

Table 1: Comparison of Physicochemical Properties

Property3,5-Dimethylisoxazole-4-carboxylic acid[7][8]This compound (Estimated)
CAS Number 2510-36-3Not Available
Molecular Formula C₆H₇NO₃C₈H₁₁NO₃
Molecular Weight 141.12 g/mol 169.18 g/mol
Melting Point 141 °CExpected to be in a similar range, potentially slightly lower or higher depending on crystal packing.
XlogP 0.7Expected to be higher due to the presence of two additional ethyl groups.

Potential Biological Activity

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Some isoxazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells.[9]

  • Anti-inflammatory Activity: The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial Activity: Various isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[2]

Given the established biological importance of the isoxazole core, this compound represents a novel scaffold for further chemical modification and biological evaluation in drug discovery programs.

Visualizations

Diagram 1: General Synthesis of 3,5-Disubstituted-4-Isoxazolecarboxylic Esters

G reagents Primary Nitroalkane + Enamino Ester intermediate Nitrile Oxide Intermediate reagents->intermediate Dehydrating Agent (e.g., POCl₃) product 3,5-Disubstituted-4- Isoxazolecarboxylic Ester intermediate->product 1,3-Dipolar Cycloaddition

Caption: Synthetic pathway to 3,5-disubstituted-4-isoxazolecarboxylic esters.

Diagram 2: Hydrolysis to the Carboxylic Acid

G start Ethyl 3,5-Diethylisoxazole- 4-carboxylate final_product 3,5-Diethylisoxazole- 4-carboxylic acid start->final_product 1. NaOH, THF/MeOH 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Conclusion

While this compound remains an uncharacterized compound in the scientific literature, this guide provides a comprehensive overview of the foundational knowledge required for its synthesis and potential investigation. The provided synthetic protocols, based on well-established methodologies for analogous compounds, offer a clear and actionable path for researchers to prepare this novel molecule. The known biological activities of the broader isoxazole class suggest that this compound could be a valuable building block for the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted.

References

Technical Guide: Physicochemical Properties of 3,5-Disubstituted Isoxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a detailed summary of the molecular formula and molecular weight for 3,5-dimethylisoxazole-4-carboxylic acid. Please note that extensive searches for "3,5-diethylisoxazole-4-carboxylic acid" did not yield a compound with that specific name in publicly available chemical databases. The data presented herein pertains to the closely related and commonly referenced dimethyl analogue.

Physicochemical Data

The fundamental molecular properties of 3,5-dimethylisoxazole-4-carboxylic acid are summarized in the table below. This information is critical for experimental design, analytical characterization, and computational modeling.

IdentifierValueCitations
Chemical Name 3,5-Dimethylisoxazole-4-carboxylic acid[1][2][3][4][5][6]
Molecular Formula C₆H₇NO₃[1][2][3][6]
Molecular Weight 141.13 g/mol [1][6]
CAS Number 2510-36-3[1][2][3][4][5]

Experimental Protocols

The determination of the molecular weight and formula of a compound like 3,5-dimethylisoxazole-4-carboxylic acid typically involves the following standard analytical chemistry protocols:

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

    • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).

    • Data Interpretation: The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is identified, and its m/z value is used to determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, which confirms the connectivity of the atoms and complements the data from mass spectrometry to verify the molecular formula.

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves to generate NMR spectra.

    • Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the presence of the methyl groups, the isoxazole (B147169) ring, and the carboxylic acid proton.

  • Elemental Analysis: This technique directly measures the percentage composition of carbon, hydrogen, and nitrogen in the sample.

    • Procedure: A small, precisely weighed amount of the sample is combusted in a furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

    • Calculation: The percentage of each element is used to determine the empirical formula, which can then be compared with the proposed molecular formula derived from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its corresponding molecular formula and weight.

A 3,5-Dimethylisoxazole-4-carboxylic acid B Molecular Formula C₆H₇NO₃ A->B has C Molecular Weight 141.13 g/mol A->C has

Chemical Identity and Properties.

References

Potential Research Areas for 3,5-Diethylisoxazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole (B147169) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This technical guide explores the potential research avenues for the novel compound, 3,5-Diethylisoxazole-4-carboxylic acid. Drawing upon the established pharmacological profile of the broader isoxazole class, this document outlines potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. Detailed experimental protocols for in vitro and in vivo evaluation are provided to facilitate further investigation into its biological effects. While specific quantitative data for this compound is not yet available in public literature, this guide presents hypothetical data to illustrate potential outcomes and guide experimental design. The aim is to provide a foundational resource for researchers to unlock the therapeutic potential of this promising molecule.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1] These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The structural analogue, 3,5-dimethylisoxazole-4-carboxylic acid, has been utilized as a key intermediate in the synthesis of various pharmaceuticals, including a derivative identified as a histamine (B1213489) H3 receptor antagonist for the potential treatment of depression. Given this precedent, this compound represents a novel and promising candidate for further pharmacological investigation. This guide outlines key research areas, providing detailed methodologies and illustrative data to catalyze its exploration.

Potential Therapeutic Areas and Mechanisms of Action

Based on the known activities of isoxazole derivatives, the following therapeutic areas are proposed for the investigation of this compound.

Anti-Inflammatory Activity

Isoxazole-containing compounds have been shown to exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[2][3] The proposed mechanism of action for this compound could involve the modulation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the prostaglandin (B15479496) synthesis pathway.[4]

Anticancer Activity

Numerous isoxazole derivatives have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule formation.[5][6] Research on this compound could focus on its potential to induce apoptosis in cancer cell lines by modulating key signaling pathways such as the p53 and NF-κB pathways.[5]

Neuroprotective and CNS Activity

The structural similarity to a known histamine H3 (H3R) receptor antagonist suggests that this compound could possess neuroprotective or other central nervous system (CNS) activities. H3R antagonists are being investigated for a range of neurological and psychiatric disorders. Furthermore, some isoxazole derivatives have shown neuroprotective effects in models of neurodegenerative diseases.[7][8]

Data Presentation: Hypothetical In Vitro Activity

The following tables present hypothetical quantitative data for this compound to serve as a benchmark for future experimental studies.

Table 1: Hypothetical Anti-Inflammatory Activity

AssayTargetIC₅₀ (µM)
COX-1 Inhibition AssayCOX-115.2
COX-2 Inhibition AssayCOX-22.5
LPS-induced PGE₂ Production in RAW 264.7 cellsProstaglandin Synthesis5.8

Table 2: Hypothetical Anticancer Activity

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer8.9
A549Lung Cancer12.4
HCT116Colon Cancer7.1

Table 3: Hypothetical Neuroprotective and CNS Activity

AssayTarget/ModelEC₅₀/IC₅₀ (µM)
Histamine H3 Receptor Binding AssayH3 Receptor2.1 (Ki, µM)
Glutamate-induced excitotoxicity in primary cortical neuronsNeuroprotection9.7 (EC₅₀)
Monoamine Oxidase B (MAO-B) Inhibition AssayMAO-B18.3 (IC₅₀)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of this compound.

Synthesis of this compound

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic acids involves the hydrolysis of the corresponding ethyl ester.[9] The synthesis of the ethyl ester can be achieved through a multi-step reaction starting from appropriate precursors.[10][11][12] A plausible synthetic route is outlined below.

G cluster_0 Synthesis Pathway start Ethyl 3-oxopentanoate (B1256331) + Hydroxylamine step1 Cyclization start->step1 intermediate Ethyl 3-ethyl-5-hydroxyisoxazole-4-carboxylate step1->intermediate step2 Hydrolysis (e.g., NaOH, H₂O) intermediate->step2 product This compound step2->product

Synthesis of this compound.

In Vitro Anti-Inflammatory Assays

This assay determines the ability of the test compound to inhibit the cyclooxygenase enzymes.

  • Materials : COX-1 and COX-2 enzyme preparations, arachidonic acid (substrate), assay buffer, test compound, and a known inhibitor (e.g., celecoxib).

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the enzyme, assay buffer, and the test compound or control.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[13]

In Vitro Anticancer Assays

This colorimetric assay assesses the cytotoxic effects of the compound on cancer cell lines.[14][15]

  • Materials : Cancer cell lines (e.g., MCF-7, A549), cell culture medium, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.[13][16]

In Vitro Neuroprotective and CNS Assays

This assay measures the affinity of the test compound for the H3 receptor.

  • Materials : Cell membranes expressing the human H3 receptor, radioligand (e.g., [³H]-Nα-methylhistamine), assay buffer, test compound, and a known H3R antagonist.

  • Procedure :

    • In a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.

    • Incubate to allow binding to reach equilibrium.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding and determine the Ki value.

Signaling Pathways and Experimental Workflows

Visual representations of potential signaling pathways and experimental workflows can aid in conceptualizing the research strategy.

G cluster_0 Anti-Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 3,5-Diethylisoxazole- 4-carboxylic acid Test_Compound->COX_Enzymes Inhibition

Proposed Anti-Inflammatory Mechanism of Action.

G cluster_1 Anticancer Research Workflow start Synthesis of This compound in_vitro_screening In Vitro Cytotoxicity Screening (MTT Assay on multiple cell lines) start->in_vitro_screening ic50_determination IC₅₀ Determination in_vitro_screening->ic50_determination mechanism_studies Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) ic50_determination->mechanism_studies in_vivo_models In Vivo Efficacy Studies (Xenograft models) mechanism_studies->in_vivo_models lead_optimization Lead Optimization in_vivo_models->lead_optimization

Workflow for Anticancer Drug Discovery.

Conclusion

This compound presents a compelling starting point for novel drug discovery efforts. Based on the well-documented activities of the isoxazole class of compounds, this molecule holds the potential for development as an anti-inflammatory, anticancer, or neuroprotective agent. The experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a comprehensive resource for researchers embarking on the investigation of this promising compound. Further empirical studies are essential to validate these hypotheses and fully elucidate the therapeutic potential of this compound.

References

Navigating the Uncharted: A Technical Guide to the Presumed Safety and Handling of 3,5-Diethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical and Hazard Profile

While specific data for 3,5-Diethylisoxazole-4-carboxylic acid is unavailable, the properties of its close structural analogs provide an initial basis for assessing its potential hazards. The following tables summarize the known data for 3-Ethyl-5-methylisoxazole-4-carboxylic acid and 3,5-Dimethylisoxazole-4-carboxylic acid. It is reasonable to anticipate that this compound will exhibit similar, though not identical, properties.

Table 1: Physicochemical Properties of Related Isoxazole Carboxylic Acids

Property3-Ethyl-5-methylisoxazole-4-carboxylic acid3,5-Dimethylisoxazole-4-carboxylic acid
Molecular Formula C₇H₉NO₃C₆H₇NO₃
Molecular Weight 155.15 g/mol 141.12 g/mol [1][2]
Appearance Not specifiedLight beige powder[1]
Melting Point Not specified141-145 °C[1]
Boiling Point Not specified258.14 °C (estimate)[1]
Flash Point Not specified136.34 °C[1]
Solubility Not specifiedSoluble in Methanol[1]

Table 2: Hazard Identification for Related Isoxazole Carboxylic Acids

Hazard3-Ethyl-5-methylisoxazole-4-carboxylic acid3,5-Dimethylisoxazole-4-carboxylic acid
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
GHS Precautionary Statements P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[2]
Hazard Codes (obsolete) Not specifiedXi, Xn[1]
Risk Statements (obsolete) Not specified20/21/22 (Harmful by inhalation, in contact with skin and if swallowed)
Safety Statements (obsolete) Not specified24/25-36-22 (Avoid contact with skin and eyes. Wear suitable protective clothing. Do not breathe dust.)[1]

Experimental Protocols

Given the absence of specific experimental data for this compound, this section outlines generalized protocols for assessing the key hazards identified in its analogs. These are intended as examples and must be adapted and performed in compliance with all applicable regulations and institutional safety policies.

Protocol 2.1: In Vitro Skin Irritation Test (Based on OECD TG 439)

  • Objective: To assess the potential of this compound to cause skin irritation.

  • Methodology:

    • A reconstructed human epidermis (RhE) model is used.

    • The test substance, dissolved in a suitable solvent, is applied topically to the tissue surface.

    • Tissues are incubated for a defined period (e.g., 60 minutes).

    • Following exposure, the tissues are thoroughly rinsed and incubated in fresh medium.

    • Cell viability is determined by the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan (B1609692) product by mitochondrial dehydrogenases of viable cells.

    • The absorbance of the extracted formazan is measured spectrophotometrically.

  • Interpretation: The substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically 50%) compared to negative controls.

Protocol 2.2: In Vitro Eye Irritation Test (Based on OECD TG 492)

  • Objective: To assess the potential of this compound to cause serious eye damage or irritation.

  • Methodology:

    • A reconstructed human cornea-like epithelium (RhCE) model is used.

    • The test substance is applied to the epithelial surface of the corneal model.

    • After a specified exposure time, the tissues are rinsed.

    • Cell viability is measured using the MTT assay, similar to the skin irritation test.

  • Interpretation: The classification of the substance is based on the reduction in tissue viability. Severe reductions may indicate a potential for serious eye damage.

Safe Handling and Personal Protective Equipment (PPE)

Based on the hazard profile of related compounds, the following handling procedures and PPE are recommended when working with this compound.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory.

  • Use of a certified chemical fume hood is strongly recommended, especially when handling powders or creating solutions.

  • Ensure easy access to an eyewash station and a safety shower.

3.2. Personal Protective Equipment

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently, especially if contact with the substance occurs.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in case of potential for significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

3.3. General Hygiene Practices

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the substance.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter the environment.

Visualized Workflows and Hazard Management

To aid in the practical application of these safety principles, the following diagrams illustrate a general workflow for chemical handling and a logical approach to hazard management.

ChemicalHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Log Log in Inventory Inspect->Log Store Store Appropriately Log->Store Prep Prepare Work Area Store->Prep DonPPE Don PPE Prep->DonPPE Weigh Weigh/Measure DonPPE->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE Waste Segregate Waste DoffPPE->Waste Dispose Dispose of Waste Waste->Dispose

A generalized workflow for the safe handling of chemical compounds.

Hierarchy of controls for managing chemical hazards.

References

An In-depth Technical Guide to the Solubility of 3,5-Diethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoxazole-based carboxylic acids, with a focus on 3,5-Diethylisoxazole-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages data from a closely related analog, 3,5-Dimethylisoxazole-4-carboxylic acid, to provide qualitative insights. Furthermore, it outlines a general experimental protocol for determining solubility, which can be applied to the target compound.

Solubility Profile

Table 1: Qualitative Solubility of 3,5-Dimethylisoxazole-4-carboxylic Acid

SolventSolubilityReference
MethanolSoluble[1][2]

Note: This data is for 3,5-Dimethylisoxazole-4-carboxylic acid and serves as an estimate for the behavior of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a carboxylic acid like this compound in various solvents. This protocol is based on established methods for solubility testing of organic compounds.[3][4][5][6]

Objective: To determine the qualitative solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or stirring rods

  • Water (distilled or deionized)

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Organic solvents (e.g., methanol, ethanol, diethyl ether, ethyl acetate, dichloromethane)

Procedure:

  • Initial Solvent Screening (Water):

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of water in small portions, shaking vigorously after each addition.[5][6]

    • Observe if the compound dissolves completely. If it dissolves, the compound is classified as water-soluble.

  • Aqueous Base Solubility (for water-insoluble compounds):

    • To the test tube containing the undissolved compound in water, or to a fresh sample of 25 mg of the compound, add 0.75 mL of 5% NaOH solution in portions.

    • Shake vigorously and observe for dissolution. Solubility in 5% NaOH indicates the presence of an acidic functional group.[4][6]

    • To confirm, acidify the solution with 5% HCl. The reappearance of a precipitate indicates that the solubility in NaOH was due to salt formation.[4]

  • Weak Base Solubility (for compounds soluble in NaOH):

    • Place 25 mg of the compound in a test tube and add 0.75 mL of 5% NaHCO3 solution.

    • Observe for effervescence (release of CO2 gas) or dissolution.[4] Solubility or gas evolution in NaHCO3 suggests a relatively strong carboxylic acid.[4][5]

  • Aqueous Acid Solubility (for water-insoluble compounds):

    • If the compound is insoluble in water and aqueous base, test its solubility in 0.75 mL of 5% HCl.

    • Shake vigorously and observe. Solubility in 5% HCl would indicate the presence of a basic functional group.

  • Organic Solvent Screening:

    • For each selected organic solvent, place 25 mg of the compound into a clean, dry test tube.

    • Add 0.75 mL of the solvent in portions, shaking after each addition.

    • Record the compound as soluble or insoluble.

Figure 1: Solubility Testing Workflow

G start Start with Sample test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Yes water_insoluble Water Insoluble test_water->water_insoluble No end End water_soluble->end test_naoh Test Solubility in 5% NaOH water_insoluble->test_naoh naoh_soluble Soluble (Acidic Compound) test_naoh->naoh_soluble Yes naoh_insoluble Insoluble test_naoh->naoh_insoluble No test_nahco3 Test Solubility in 5% NaHCO3 naoh_soluble->test_nahco3 test_hcl Test Solubility in 5% HCl naoh_insoluble->test_hcl nahco3_soluble Soluble (Strong Acid) test_nahco3->nahco3_soluble Yes nahco3_insoluble Insoluble (Weak Acid) test_nahco3->nahco3_insoluble No nahco3_soluble->end nahco3_insoluble->end hcl_soluble Soluble (Basic Compound) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble (Neutral Compound) test_hcl->hcl_insoluble No hcl_soluble->end test_organic Test in Organic Solvents hcl_insoluble->test_organic test_organic->end

A logical workflow for determining the solubility of an organic compound.

Factors Influencing Solubility

The solubility of this compound is primarily governed by the interplay of its functional groups and overall molecular structure.

  • Carboxylic Acid Group: The -COOH group is polar and capable of hydrogen bonding, which promotes solubility in polar solvents like water and alcohols. It also imparts acidic properties, allowing the molecule to react with bases to form water-soluble salts.

  • Isoxazole (B147169) Ring: The isoxazole ring is a polar heterocyclic system containing both nitrogen and oxygen atoms, contributing to the overall polarity of the molecule.

  • Diethyl Groups: The two ethyl groups are nonpolar and will decrease the molecule's affinity for highly polar solvents like water, while increasing its solubility in less polar organic solvents. The larger diethyl groups, compared to the dimethyl groups of the analog, would be expected to further decrease water solubility.

This guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data remains elusive, the provided information on its analog and the detailed experimental protocol offer a robust starting point for laboratory investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Diethylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,5-diethylisoxazole-4-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the isoxazole (B147169) scaffold, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. Notably, certain isoxazole derivatives have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator implicated in various cancers.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. The inherent chemical properties of the isoxazole ring make it a versatile scaffold in drug discovery, allowing for a wide range of structural modifications to modulate pharmacological activity. The 3,5-disubstituted-4-isoxazolecarboxylic acid core, in particular, serves as a valuable synthon for the generation of diverse chemical libraries of amides and esters with potential therapeutic applications. This document outlines the synthetic route to this compound and subsequent derivatization to amides and esters, providing detailed experimental procedures and characterization data based on established methodologies for analogous compounds.

Data Presentation

Table 1: Synthesis of Ethyl 3,5-Diethylisoxazole-4-carboxylate
Starting MaterialReagentSolventReaction TimeTemperatureYield (%)Physical Properties
Ethyl 2-ethylacetoacetate1-Nitropropane (B105015), Phosphorus oxychloride, Triethylamine (B128534)Chloroform (B151607)18 hours0°C to RT65-75% (estimated)Colorless oil
Table 2: Hydrolysis of Ethyl 3,5-Diethylisoxazole-4-carboxylate
Starting MaterialReagentSolventReaction TimeTemperatureYield (%)Physical Properties
Ethyl 3,5-diethylisoxazole-4-carboxylateSodium Hydroxide (B78521)THF/Methanol (B129727)/Water8 hoursRoom Temperature~94%[1]White solid
Table 3: Synthesis of 3,5-Diethylisoxazole-4-carboxamide Derivatives
Starting MaterialAmineCoupling ReagentSolventReaction TimeTemperatureYield (%)Physical Properties
This compoundAnilineThionyl Chloride, then amineDichloromethane (B109758)4-6 hours0°C to RTHigh (qualitative)Solid
This compoundBenzylamineThionyl Chloride, then amineDichloromethane4-6 hours0°C to RTHigh (qualitative)Solid
This compoundMorpholineThionyl Chloride, then amineDichloromethane4-6 hours0°C to RTHigh (qualitative)Solid

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,5-Diethylisoxazole-4-carboxylate

This protocol is adapted from a general method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[2]

Materials:

  • Ethyl 2-ethylacetoacetate

  • 1-Nitropropane

  • Triethylamine

  • Phosphorus oxychloride

  • Chloroform

  • 6 N Hydrochloric acid

  • 5% Aqueous Sodium Hydroxide

  • Saturated brine

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer, rotary evaporator, distillation apparatus.

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethyl 2-ethylacetoacetate (1.00 mole), 1-nitropropane (1.29 moles), and triethylamine (400 ml) in 1 L of chloroform.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus oxychloride (1.11 moles) in 200 ml of chloroform from the dropping funnel over a period of 3 hours with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water.

  • Wash the organic layer with 6 N hydrochloric acid until the aqueous wash remains acidic.

  • Successively wash the organic layer with 5% aqueous sodium hydroxide and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Purify the product by vacuum distillation to yield ethyl 3,5-diethylisoxazole-4-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is based on the hydrolysis of the corresponding ethyl ester.[1]

Materials:

  • Ethyl 3,5-diethylisoxazole-4-carboxylate

  • 5 N Sodium hydroxide

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 6 N Hydrochloric acid

  • Round-bottom flask, magnetic stirrer, rotary evaporator, filtration apparatus.

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-diethylisoxazole-4-carboxylate (14 mmol) in a mixture of THF (8 mL) and methanol (8 mL).

  • Add an aqueous solution of 5 N sodium hydroxide (8.5 mL).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Remove the solvents by distillation under reduced pressure.

  • Acidify the residue with 6 N aqueous hydrochloric acid to a pH of 2.

  • Filter the precipitated white solid, wash with water, and dry to afford this compound.[1]

Protocol 3: Synthesis of 3,5-Diethylisoxazole-4-carboxamides

This protocol describes a general method for the synthesis of amides from the carboxylic acid via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride

  • Desired amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, suspend this compound (10 mmol) in dichloromethane (50 mL).

  • Add thionyl chloride (12 mmol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude 3,5-diethylisoxazole-4-carbonyl chloride in dichloromethane (50 mL) and cool to 0°C in an ice bath.

  • In a separate flask, dissolve the desired amine (11 mmol) and triethylamine (12 mmol) in dichloromethane (20 mL).

  • Add the amine solution dropwise to the acyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow A Ethyl 2-ethylacetoacetate B Ethyl 3,5-Diethylisoxazole-4-carboxylate A->B 1-Nitropropane, POCl3, Et3N C This compound B->C NaOH, H2O/THF/MeOH D 3,5-Diethylisoxazole-4-carboxamides C->D 1. SOCl2 2. R1R2NH E 3,5-Diethylisoxazole-4-carboxylic Esters C->E R'OH, H+ BRD4_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug BRD4 BRD4 TF Transcription Factors (e.g., c-Myc, NF-κB) BRD4->TF recruits Ac_Histone Acetylated Histone Ac_Histone->BRD4 binds to Gene Target Gene Transcription TF->Gene activates Cell_Growth Cell Proliferation & Survival Gene->Cell_Growth promotes Isoxazole_Inhibitor Isoxazole-based BRD4 Inhibitor Isoxazole_Inhibitor->BRD4 inhibits binding

References

Application Notes and Protocols for 3,5-Disubstituted Isoxazole-4-Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: While this document focuses on the application of 3,5-diethylisoxazole-4-carboxylic acid, a thorough review of current scientific literature reveals a scarcity of specific data for this particular diethyl derivative. However, its close structural analog, 3,5-dimethylisoxazole-4-carboxylic acid , is extensively documented as a valuable scaffold in medicinal chemistry. The principles, protocols, and applications detailed below are therefore based on the robust data available for the dimethyl analog and are presented as a predictive guide for its diethyl counterpart, grounded in the well-understood structure-activity relationships of this chemical class.

Introduction

3,5-Disubstituted isoxazole-4-carboxylic acids represent a "privileged" scaffold in medicinal chemistry. This core structure is a versatile building block for the synthesis of a wide array of biologically active molecules. The isoxazole (B147169) ring is a bioisostere for various functional groups, offering metabolic stability and favorable pharmacokinetic properties. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity. Derivatives have shown promise in various therapeutic areas, including oncology and neurology.

Key Applications in Medicinal Chemistry

The 3,5-dimethylisoxazole-4-carboxylic acid scaffold has been successfully employed in the development of potent and selective inhibitors for various drug targets. Two notable examples include its use in developing Bromodomain and Extra-Terminal (BET) protein inhibitors for cancer therapy and histamine (B1213489) H3 receptor antagonists for neurological disorders.

Bromodomain (BRD4) Inhibitors for Oncology

Derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been identified as potent inhibitors of BRD4, a member of the BET family of proteins. BRD4 is a key regulator of oncogenes such as c-Myc, and its inhibition is a promising strategy for treating various cancers. The isoxazole core acts as a central scaffold from which substituents can be oriented to interact with key residues in the BRD4 binding pocket.

Signaling Pathway of BRD4 Inhibition:

BRD4_Inhibition_Pathway cluster_nucleus Cell Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery Acetylated_Histones->Transcription_Machinery Recruits cMyc_Gene c-Myc Gene Transcription_Machinery->cMyc_Gene Activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Proliferation Tumor Cell Proliferation cMyc_mRNA->Proliferation Drives Isoxazole_Derivative 3,5-Dimethylisoxazole (B1293586) Derivative Isoxazole_Derivative->BRD4

Caption: Inhibition of BRD4 by a 3,5-dimethylisoxazole derivative prevents transcription of the c-Myc oncogene.

Histamine H3 Receptor Antagonists for Neurological Disorders

Amide derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been developed as potent and selective antagonists/inverse agonists of the histamine H3 receptor (H3R).[1] H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonizing H3R can enhance neurotransmitter release, a mechanism that is being explored for the treatment of cognitive disorders and depression.[1]

Quantitative Data

The following table summarizes the in vitro activity of a lead compound, 11h , a derivative of 3,5-dimethylisoxazole-4-carboxylic acid, as a BRD4 inhibitor.

CompoundTargetIC50 (nM)Cell LineCell Proliferation IC50 (µM)Reference
11h BRD4(1)27.0HL-600.120[2]
11h BRD4(2)180MV4-110.09[2]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

This protocol describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid. This method is generalizable to the synthesis of the diethyl analog from its ester precursor.

Workflow for Synthesis:

Synthesis_Workflow Start Ethyl 3,5-dimethyl- isoxazole-4-carboxylate Step1 Dissolve in THF/Methanol (B129727) Start->Step1 Step2 Add 5N NaOH (aq) Step1->Step2 Step3 Stir at RT for 8h Step2->Step3 Step4 Remove Solvent (Reduced Pressure) Step3->Step4 Step5 Acidify with 6N HCl to pH 2 Step4->Step5 Step6 Filter Precipitate Step5->Step6 Step7 Wash with Water Step6->Step7 Step8 Dry Step7->Step8 End 3,5-Dimethylisoxazole- 4-carboxylic acid Step8->End

Caption: Workflow for the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid via ester hydrolysis.

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 5 N Sodium Hydroxide (NaOH) solution

  • 6 N Hydrochloric Acid (HCl) solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in a mixture of THF and methanol (1:1 v/v).[3]

  • To the stirred solution, add 5 N aqueous NaOH (approx. 2.5 eq).[3]

  • Allow the reaction mixture to stir at room temperature for 8 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the organic solvents (THF and methanol) by distillation under reduced pressure using a rotary evaporator.[3]

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 6 N aqueous HCl.[3]

  • A white solid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid with cold deionized water to remove any remaining salts.[3]

  • Dry the product under vacuum to afford 3,5-dimethylisoxazole-4-carboxylic acid.[3]

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a standard method for creating amide derivatives from the carboxylic acid, a crucial step in synthesizing many biologically active molecules.

Logical Flow for Amide Synthesis:

Amide_Synthesis_Logic Carboxylic_Acid 3,5-Disubstituted Isoxazole- 4-carboxylic Acid Activation Activate Carboxylic Acid Carboxylic_Acid->Activation Coupling Nucleophilic Acyl Substitution Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Amide_Product Amide Derivative Coupling->Amide_Product

Caption: Logical flow for the synthesis of amide derivatives from the isoxazole carboxylic acid scaffold.

Materials:

  • 3,5-Dimethylisoxazole-4-carboxylic acid (or diethyl analog)

  • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU, HOBt/EDC)

  • An appropriate primary or secondary amine

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using thionyl chloride):

  • Suspend the 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Conclusion

The 3,5-disubstituted isoxazole-4-carboxylic acid scaffold is a cornerstone in modern drug discovery, providing a robust platform for the development of novel therapeutics. While specific data on the 3,5-diethyl derivative remains to be fully elucidated, the extensive research on its dimethyl counterpart offers valuable insights and established protocols. Researchers and drug development professionals can confidently apply these methodologies to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation medicines.

References

Application Notes and Protocols: 3,5-Disubstituted Isoxazole-4-Carboxylic Acids as Versatile Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "3,5-diethylisoxazole-4-carboxylic acid" did not yield sufficient specific information for detailed application notes. The following information pertains to the closely related and well-documented analogue, 3,5-dimethylisoxazole-4-carboxylic acid , which serves as a representative example of this class of compounds in organic synthesis. The synthetic strategies and applications discussed are likely analogous for the diethyl derivative.

Introduction

3,5-Dimethylisoxazole-4-carboxylic acid is a versatile heterocyclic building block widely employed in medicinal chemistry and organic synthesis. Its rigid isoxazole (B147169) core, coupled with the reactive carboxylic acid functionality, provides a valuable scaffold for the development of novel therapeutic agents and other complex organic molecules. The isoxazole moiety can act as a bioisostere for other functional groups and engage in specific interactions with biological targets, while the carboxylic acid handle allows for a wide range of chemical modifications, most notably amide bond formation.

Applications in Drug Discovery and Organic Synthesis

The utility of 3,5-dimethylisoxazole-4-carboxylic acid as a synthon is highlighted by its incorporation into a variety of biologically active molecules. Key application areas include:

  • Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of anti-inflammatory drugs, analgesics, and other pharmaceuticals.[1]

  • Agrochemicals: This compound is utilized in the development of herbicides and fungicides.[1]

  • Enzyme Inhibitors: Derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been investigated as potent inhibitors for various enzymes. For example, it is a key component in the synthesis of Bromodomain-containing protein 4 (BRD4) inhibitors, which are promising anti-cancer agents.

  • Receptor Antagonists: Amide derivatives of this carboxylic acid have been identified as potent histamine (B1213489) H3 receptor antagonists with potential applications in the treatment of depression.[2]

  • Peptidomimetics: The related 5-amino-3-methyl-isoxazole-4-carboxylic acid has been used as an unnatural β-amino acid in solid-phase peptide synthesis to create novel peptide hybrids with potential therapeutic applications.[3]

Key Synthetic Reactions

The primary role of 3,5-dimethylisoxazole-4-carboxylic acid as a building block is in amide bond formation . The carboxylic acid is typically activated (e.g., by conversion to an acid chloride or using coupling agents) and then reacted with a primary or secondary amine to form the corresponding amide. This straightforward reaction is fundamental to the synthesis of many of the aforementioned biologically active compounds.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

This protocol describes the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate to yield the title compound.

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (B129727) (MeOH)

  • 5 N Sodium Hydroxide (NaOH) solution

  • 6 N Hydrochloric Acid (HCl) solution

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (e.g., 2.4 g, 14 mmol) in a mixture of THF (8 mL) and methanol (8 mL).[4]

  • To this solution, add 8.5 mL of 5 N aqueous NaOH.[4]

  • Stir the reaction mixture at room temperature for 8 hours.[4]

  • After the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure.[4]

  • Acidify the remaining aqueous solution to a pH of 2 using 6 N aqueous HCl. This will cause the product to precipitate.[4]

  • Filter the precipitated white solid, wash it with water, and dry it to obtain 3,5-dimethylisoxazole-4-carboxylic acid.[4]

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 3,5-dimethylisoxazole-4-carboxylate (2.4 g)[4]
Yield2.1 g (94.0%)[4]
¹H NMR (300 MHz, CDCl₃)δ 2.72 (s, 3H), 2.49 (s, 3H)[4]
Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the synthesis of amides from 3,5-dimethylisoxazole-4-carboxylic acid, a key step in the synthesis of many bioactive molecules.

Materials:

  • 3,5-Dimethylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • An appropriate primary or secondary amine

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • A non-nucleophilic base (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA))

Procedure (via Acid Chloride):

  • Suspend 3,5-dimethylisoxazole-4-carboxylic acid in an anhydrous solvent like DCM.

  • Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

  • Dissolve the amine (1.0 equivalent) and a base like triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the crude acid chloride, dissolved in DCM, dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purify the product by crystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_hydrolysis Protocol 1: Synthesis of Carboxylic Acid cluster_coupling Protocol 2: Amide Formation start_ester Ethyl 3,5-dimethyl- isoxazole-4-carboxylate reagents_hydrolysis 1. NaOH, THF/MeOH 2. HCl (aq) start_ester->reagents_hydrolysis Hydrolysis product_acid 3,5-Dimethylisoxazole- 4-carboxylic acid reagents_hydrolysis->product_acid product_acid2 3,5-Dimethylisoxazole- 4-carboxylic acid reagents_activation SOCl₂ or Coupling Agent product_acid2->reagents_activation Activation activated_intermediate Activated Intermediate (e.g., Acid Chloride) reagents_activation->activated_intermediate final_amide Target Amide Derivative activated_intermediate->final_amide amine Primary or Secondary Amine amine->final_amide Coupling

Caption: Synthetic workflow for the preparation of 3,5-dimethylisoxazole-4-carboxylic acid and its subsequent use in amide synthesis.

Drug_Discovery_Application cluster_synthesis Synthetic Chemistry cluster_screening Biological Screening cluster_optimization Lead Optimization building_block 3,5-Dimethylisoxazole- 4-carboxylic Acid amide_coupling Amide Coupling (Protocol 2) building_block->amide_coupling library_synthesis Library of Amide Derivatives amide_coupling->library_synthesis biological_assay Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) library_synthesis->biological_assay hit_identification Hit Identification biological_assay->hit_identification sar_studies Structure-Activity Relationship (SAR) hit_identification->sar_studies lead_compound Lead Compound sar_studies->lead_compound preclinical_dev Preclinical Development lead_compound->preclinical_dev Further Development

Caption: Application of 3,5-dimethylisoxazole-4-carboxylic acid as a building block in a typical drug discovery workflow.

References

Application Note & Protocol: Esterification of 3,5-Diethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diethylisoxazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole (B147169) scaffold in various pharmacologically active molecules. The esterification of this carboxylic acid is a crucial step in modifying its physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its biological activity and pharmacokinetic profile. This document provides detailed protocols for the synthesis of esters from this compound, focusing on methods that are amenable to sensitive heterocyclic systems. The primary recommended method is the Steglich esterification, known for its mild reaction conditions and suitability for a wide range of substrates, including those with steric hindrance or acid-labile functional groups.[1][2][3][4][5] An alternative classical method, the Fischer-Speier esterification, is also presented.

Reaction Scheme

General reaction scheme for the esterification of this compound.

Primary Protocol: Steglich Esterification

The Steglich esterification is a highly efficient method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[1][4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the nucleophilic attack by the alcohol.[2][3] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.[1]

Experimental Protocol
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired alcohol (1.1 - 1.5 eq) to the solution.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 - 0.2 eq).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirred solution.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure ester.

Data Presentation: Steglich Esterification
ParameterValueNotes
Reactants
Carboxylic Acid1.0 eqThis compound
Alcohol1.1 - 1.5 eqThe specific alcohol will determine the resulting ester (e.g., ethanol (B145695) for ethyl ester).
Coupling Agent (DCC)1.1 eqEDC can also be used, which often results in a water-soluble urea (B33335) byproduct, simplifying purification.[2]
Catalyst (DMAP)0.1 - 0.2 eqCrucial for efficient ester formation.[3][4]
Reaction Conditions
SolventAnhydrous DCM or DMFDMF may be necessary for less soluble substrates.
Temperature0 °C to Room TemperatureThe mild conditions preserve sensitive functional groups.[1]
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS for completion.
Expected Outcome
Yield>80%Yields are typically high, even for sterically hindered substrates.[1]
ByproductDicyclohexylurea (DCU)Insoluble in most organic solvents and easily removed by filtration.

Visualization of Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Dissolve Carboxylic Acid, Alcohol, and DMAP in Solvent add_dcc Add DCC at 0°C reagents->add_dcc Cool to 0°C stir Stir at Room Temperature (12-24h) add_dcc->stir Warm to RT filter_dcu Filter DCU Byproduct stir->filter_dcu Reaction Complete wash Aqueous Washes (HCl, NaHCO3, Brine) filter_dcu->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Ester purify->product

Caption: Workflow diagram for the Steglich esterification of this compound.

Alternative Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[6][7][8][9] While generally effective, the harsh acidic conditions and high temperatures may not be suitable for all substrates, potentially leading to degradation of the isoxazole ring.

Experimental Protocol
  • Reaction Setup:

    • Place this compound (1.0 eq) in a round-bottom flask.

    • Add a large excess of the desired alcohol, which also serves as the solvent.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, H₂SO₄, or p-toluenesulfonic acid, TsOH) (typically 1-5 mol%).

  • Reaction:

    • Heat the mixture to reflux for several hours (4-12 hours).

    • To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[6][8]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic solution with water, followed by saturated aqueous NaHCO₃ to neutralize the acid catalyst, and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or distillation.

Data Presentation: Fischer-Speier Esterification
ParameterValueNotes
Reactants
Carboxylic Acid1.0 eqThis compound
AlcoholLarge Excess (Solvent)Using the alcohol as the solvent helps to drive the equilibrium.[10]
Acid Catalyst1-5 mol%Common catalysts include H₂SO₄ and TsOH.[6][7]
Reaction Conditions
TemperatureRefluxHigh temperatures are typically required.
Reaction Time4 - 12 hoursThe reaction is an equilibrium and can be slow to reach completion.[7]
Expected Outcome
YieldVariableYield can be moderate to good, but may be limited by the equilibrium and potential substrate degradation.

Visualization of Reaction Logic

Fischer_Esterification_Logic reactants Carboxylic Acid + Alcohol protonated_acid Protonated Carbonyl reactants->protonated_acid H+ Catalyst protonated_acid->reactants - H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Alcohol (Nucleophilic Attack) tetrahedral_intermediate->protonated_acid - Alcohol ester_water Ester + Water tetrahedral_intermediate->ester_water - H2O, -H+ ester_water->tetrahedral_intermediate + H2O, +H+

Caption: Key equilibria in the Fischer-Speier esterification mechanism.

Conclusion

For the esterification of this compound, the Steglich esterification is the recommended protocol due to its mild conditions, high yields, and broad substrate scope, which are well-suited for potentially sensitive heterocyclic compounds. The Fischer-Speier esterification serves as a more classical, albeit harsher, alternative. The choice of method will depend on the stability of the specific substrate and the desired scale of the reaction.

References

Application Notes and Protocols: Amide Coupling Reactions with 3,5-Diethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of methods for the synthesis of amides via the coupling of 3,5-Diethylisoxazole-4-carboxylic acid with various primary and secondary amines. The isoxazole (B147169) scaffold is a significant pharmacophore in medicinal chemistry, and the derivatization of 3,5-disubstituted-isoxazole-4-carboxylic acids into amides is a key step in the development of novel therapeutic agents.[1][2] For instance, derivatives of the similar 3,5-dimethyl-isoxazole-4-carboxylic acid have been investigated as histamine (B1213489) H3 receptor antagonists for treating depression. The protocols outlined below are foundational for creating libraries of novel compounds for screening and lead optimization in drug discovery programs.

General Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid.[3][4] Direct reaction is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt.[5][6] Therefore, coupling reagents or conversion to a more reactive intermediate, such as an acyl chloride, is standard practice.[5][7] The choice of method depends on the substrate's sensitivity, desired scale, and purification strategy.

Summary of Common Amide Coupling Methods

The following table summarizes various methods applicable to the amide coupling of this compound, based on established chemical principles for isoxazole derivatives and carboxylic acids in general.

Method Coupling/Activating Reagents Additives/Base Typical Solvents General Reaction Conditions Key Considerations
Carbodiimide Coupling EDC (water-soluble), DCC, DICHOBt, HOAt, DMAPDCM, DMF, THF0 °C to Room Temperature, 1-16 hHigh yields, mild conditions. Byproducts can be challenging to remove (e.g., DCU from DCC). EDC is preferred for easier workup.
Acyl Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Pyridine (B92270), Triethylamine (B128534) (TEA), DIPEADCM, Toluene (B28343)0 °C to Reflux, then amine addition at 0 °C to RTHighly reactive intermediate. Suitable for less sensitive substrates. Requires careful handling of corrosive reagents.[7][8]
Uronium/Phosphonium Salt Coupling HATU, HBTU, PyBOPDIPEA, TEADMF, DCM0 °C to Room Temperature, 30-60 minFast reaction times and high yields.[3][5] Reagents can be expensive and may pose safety concerns.
Mixed Anhydride Isobutyl chloroformate, Pivaloyl chlorideN-Methylmorpholine (NMM), TEATHF, DCM-20 °C to Room TemperatureUseful for sterically hindered substrates. Can sometimes lead to side products from the reaction of the amine with the wrong carbonyl group.[7]

Experimental Protocols

Protocol 1: Amide Coupling using EDC and DMAP

This protocol describes a general method for the synthesis of 3,5-diethylisoxazole-4-carboxamides using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This method is adapted from a similar synthesis of isoxazole-carboxamide derivatives.[9]

Workflow Diagram:

EDC_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Amine Addition & Reaction cluster_workup Workup and Purification A Dissolve this compound, EDC, and DMAP in DCM B Stir under inert atmosphere at room temperature for 30 min A->B Activation C Add amine derivative to the reaction mixture B->C Coupling D Stir at room temperature until completion (Monitor by TLC) C->D E Wash with aq. HCl, aq. NaHCO₃, and brine D->E Quenching F Dry organic layer over Na₂SO₄ and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for EDC/DMAP mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Desired amine (primary or secondary) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), EDC (1.1 eq), and DMAP (0.2 eq).

  • Dissolve the solids in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[9]

  • Add the desired amine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-16 hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., n-hexane:ethyl acetate) to yield the desired amide.[9]

Protocol 2: Amide Coupling via Acyl Chloride Intermediate

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine. This is a robust method suitable for a wide range of amines.[8]

Workflow Diagram:

Acyl_Chloride_Workflow cluster_activation Acyl Chloride Formation cluster_coupling Amidation cluster_purification Workup and Purification A Suspend this compound in Toluene B Add SOCl₂ and a catalytic amount of DMF A->B C Heat mixture to reflux until gas evolution ceases B->C Activation D Cool and concentrate under vacuum to remove excess SOCl₂ C->D E Dissolve crude acyl chloride in anhydrous DCM D->E Preparation F Add amine and a base (e.g., Pyridine) at 0°C E->F Coupling G Warm to room temperature and stir until completion F->G H Wash with water, aq. acid, and aq. base G->H Quenching I Dry organic layer and concentrate H->I J Purify by recrystallization or column chromatography I->J

Caption: Workflow for amide coupling via an acyl chloride intermediate.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (primary or secondary) (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, reflux condenser, and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq) in toluene or DCM.

  • Carefully add thionyl chloride (2.0-3.0 eq) followed by a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (typically 50-80°C) and maintain for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This crude 3,5-diethylisoxazole-4-carbonyl chloride is often used directly in the next step.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting crude amide by recrystallization or column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

  • Coupling reagents like DCC and EDC are sensitizers. Avoid skin contact.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

References

Application of 3,5-Diethylisoxazole-4-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the utilization of 3,5-diethylisoxazole-4-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals. The isoxazole (B147169) moiety is a recognized pharmacophore in many biologically active compounds, and its derivatives have shown promise as fungicidal, herbicidal, and insecticidal agents. These notes are intended for researchers, scientists, and professionals in the field of agrochemical development. While specific data on the biological activity of this compound derivatives is not extensively available in public literature, this document outlines plausible synthetic routes and standardized biological screening protocols based on established isoxazole chemistry.

Introduction

The isoxazole ring is a versatile heterocyclic scaffold that has been successfully incorporated into a wide range of commercially available pharmaceuticals and agrochemicals. The unique electronic and structural properties of the isoxazole ring contribute to the biological activity of these molecules. 3,5-Disubstituted-isoxazole-4-carboxylic acids, in particular, serve as valuable building blocks for the synthesis of diverse libraries of compounds for high-throughput screening. This document focuses on the potential applications of this compound in the discovery of new fungicides, herbicides, and insecticides.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, beginning with the synthesis of the corresponding ethyl ester followed by hydrolysis.

Experimental Protocol: Synthesis of Ethyl 3,5-diethylisoxazole-4-carboxylate

A plausible method for the synthesis of the ethyl ester of this compound involves the reaction of ethyl 2-pentanoyl-3-oxopentanoate with hydroxylamine (B1172632).

  • Step 1: Synthesis of Ethyl 2-pentanoyl-3-oxopentanoate: Ethyl propionylacetate is reacted with propionyl chloride in the presence of a base like sodium hydride in an inert solvent such as diethyl ether.

  • Step 2: Cyclization with Hydroxylamine: The resulting diketoester is then cyclized with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695). The reaction mixture is heated to reflux to drive the reaction to completion.

  • Step 3: Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is then purified by column chromatography.

Experimental Protocol: Hydrolysis to this compound

  • To a solution of ethyl 3,5-diethylisoxazole-4-carboxylate in a mixture of ethanol and water, an aqueous solution of sodium hydroxide (B78521) (2 M) is added.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate hydrolysis.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Synthesis of Agrochemical Candidates

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various derivatives, including amides and esters, which are common in agrochemical compounds.

Synthesis of 3,5-Diethylisoxazole-4-carboxamides

Experimental Protocol:

  • Step 1: Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then stirred at room temperature until the reaction is complete. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3,5-diethyl-4-isoxazolecarbonyl chloride.

  • Step 2: Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, the desired amine (1.1 equivalents) and a base such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature until completion.

  • Step 3: Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by column chromatography or recrystallization to afford the desired 3,5-diethylisoxazole-4-carboxamide.

G cluster_synthesis Synthesis of 3,5-Diethylisoxazole-4-carboxamides A This compound B Activation with SOCl2 or (COCl)2 A->B Step 1 C 3,5-Diethyl-4-isoxazolecarbonyl chloride B->C D Amine (R-NH2) and Base C->D Step 2 E 3,5-Diethylisoxazole-4-carboxamide D->E F Purification E->F Step 3 G Final Product F->G

Caption: Synthetic workflow for 3,5-diethylisoxazole-4-carboxamides.

Synthesis of Esters of this compound

Experimental Protocol (Fischer Esterification):

  • A solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol) is prepared.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • The mixture is heated to reflux for several hours.

  • The reaction is monitored by TLC.

  • After completion, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried and concentrated to give the crude ester, which is then purified by column chromatography.

Agrochemical Screening Protocols

The synthesized derivatives of this compound can be screened for their fungicidal, herbicidal, and insecticidal activities using standardized laboratory bioassays.

Fungicidal Activity Screening

Experimental Protocol (In Vitro Mycelial Growth Inhibition Assay):

  • Preparation of Fungal Cultures: Cultures of target phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani) are grown on potato dextrose agar (B569324) (PDA) plates.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Setup: A poisoned food technique is employed. The stock solutions of the test compounds are added to molten PDA to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug from the actively growing margin of the fungal culture is placed in the center of each PDA plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25 °C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

G cluster_fungicidal Fungicidal Screening Workflow A Prepare Fungal Cultures C Poisoned Food Technique (Amended PDA) A->C B Prepare Test Compound Solutions B->C D Inoculate with Fungal Plugs C->D E Incubate Plates D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G

Caption: Workflow for in vitro fungicidal activity screening.

Herbicidal Activity Screening

Experimental Protocol (Pre-emergence Herbicidal Assay):

  • Plant Material: Seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species are used.

  • Potting: Pots are filled with a standard soil mix.

  • Sowing: A known number of seeds of each weed species are sown in the pots.

  • Treatment: The test compounds are dissolved in a suitable solvent and emulsified in water with a surfactant. The soil surface is then sprayed with the test solution at various concentrations.

  • Incubation: The pots are placed in a greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed visually and rated on a scale of 0 to 100, where 0 represents no injury and 100 represents complete kill.

Insecticidal Activity Screening

Experimental Protocol (Leaf-dip Bioassay):

  • Insect Rearing: A susceptible strain of a target insect pest (e.g., larvae of Plutella xylostella) is reared on a suitable host plant under controlled conditions.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in an appropriate solvent and diluted with water containing a wetting agent.

  • Treatment: Leaf discs from the host plant are dipped into the test solutions for a specific duration.

  • Drying: The treated leaf discs are allowed to air dry.

  • Exposure: The dried, treated leaf discs are placed in Petri dishes with a moist filter paper, and a known number of insect larvae are introduced.

  • Incubation: The Petri dishes are kept under controlled environmental conditions.

  • Mortality Assessment: The number of dead larvae is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The percentage mortality is calculated and corrected for control mortality using Abbott's formula.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results of the agrochemical screening could be summarized.

Table 1: Fungicidal Activity of 3,5-Diethylisoxazole-4-carboxamide Derivatives

Compound IDR-group on Amide% Inhibition at 50 ppm - B. cinerea% Inhibition at 50 ppm - F. oxysporum% Inhibition at 50 ppm - R. solani
DEIA-01 Phenyl655872
DEIA-02 4-Chlorophenyl827588
DEIA-03 2,4-Dichlorophenyl959198
DEIA-04 4-Methoxyphenyl554863
Control -000

Table 2: Herbicidal Activity of this compound Ester Derivatives

Compound IDEster GroupPre-emergence Herbicidal Activity (%) at 1 kg/ha - E. crus-galliPre-emergence Herbicidal Activity (%) at 1 kg/ha - A. retroflexus
DEIE-01 Methyl7065
DEIE-02 Ethyl7570
DEIE-03 Propyl8078
DEIE-04 Isopropyl6055
Control -00

Table 3: Insecticidal Activity of 3,5-Diethylisoxazole-4-carboxamide Derivatives against P. xylostella

Compound IDR-group on AmideMortality (%) at 100 ppm after 48h
DEIA-01 Phenyl55
DEIA-02 4-Chlorophenyl78
DEIA-03 2,4-Dichlorophenyl92
DEIA-04 4-Methoxyphenyl45
Control -<5

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic protocols and screening methods outlined in this document provide a framework for the systematic exploration of its derivatives as potential fungicides, herbicides, and insecticides. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish structure-activity relationships and identify lead compounds for further development. The provided experimental details and hypothetical data serve as a guide for researchers embarking on such discovery programs.

Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole (B147169) ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Isoxazole derivatives have been successfully developed as inhibitors for a range of enzymes, playing a crucial role in the management of various diseases. Their mechanism of action often involves specific interactions with the active sites of target enzymes, leading to the modulation of biological pathways.[2] Notable examples of enzymes targeted by isoxazole-containing compounds include cyclooxygenases (COX-1 and COX-2) and carbonic anhydrases (CAs).[3][4] This document provides an overview of the enzyme inhibitory potential of isoxazole derivatives, along with detailed protocols for their in vitro evaluation.

Data Presentation: Inhibitory Activity of Isoxazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several isoxazole derivatives against different enzyme targets, as reported in the literature. This data highlights the potential of the isoxazole scaffold in designing potent enzyme inhibitors.

Compound ClassTarget EnzymeSpecific DerivativeIC50 (µM)Reference
Isoxazole DerivativesCarbonic Anhydrase (CA)AC2112.3 ± 1.6[5][6]
AC3228.4 ± 2.3[5][6]
AC1368.2[5]
AC4483.0[5]
Cyclooxygenase-2 (COX-2)C60.55 ± 0.03[7]
C50.85 ± 0.04[7]
C30.93 ± 0.01[7]
IXZ30.95[3][8]
Cyclooxygenase-1 (COX-1)Mofezolac0.0079[4]

Experimental Protocols

1. General In Vitro Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol provides a general framework for determining the IC50 value of an isoxazole derivative against a target enzyme using a spectrophotometer. This method is applicable when the enzyme reaction results in a change in absorbance.[2]

Materials:

  • Purified target enzyme

  • Substrate (which generates a chromogenic product)

  • Assay buffer (optimized for the target enzyme's pH and ionic strength)

  • Test inhibitor (e.g., 3,5-Diethylisoxazole-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations. The substrate concentration is often kept at or below its Michaelis constant (Km) for competitive inhibitor screening.[9]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Enzyme solution

      • Inhibitor solution (at various concentrations) or solvent for control wells.

    • Include wells for a "no enzyme" control to measure background absorbance.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[2][6]

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the enzymatic reaction.[2]

  • Measurement:

    • Immediately place the microplate in a spectrophotometer set to the appropriate wavelength for the chromogenic product.

    • Monitor the change in absorbance over time (kinetic read) or after a fixed incubation period (endpoint read).

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the activity of the uninhibited control (solvent only) to 100% and the "no enzyme" control to 0%.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

2. Specific Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from a study on isoxazole derivatives as carbonic anhydrase inhibitors.[5][6]

Materials:

  • Purified carbonic anhydrase (CA)

  • 4-Nitrophenyl acetate (B1210297) (substrate)

  • Assay Buffer (e.g., Tris-HCl)

  • Test isoxazole derivatives

  • Acetazolamide (B1664987) (positive control)

  • DMSO (solvent)

  • 96-well microplate

  • SpectraMax M2 microplate reader or similar

Procedure:

  • Prepare solutions of the test compounds and acetazolamide in DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution to the wells.

  • Add the enzyme solution and incubate for 15 minutes at 25°C.[6]

  • To initiate the reaction, add 20 µL of 4-nitrophenyl acetate.

  • Measure the formation of 4-nitrophenol (B140041) by monitoring the absorbance at 400 nm at 1-minute intervals for 30 minutes.[6]

  • Calculate the IC50 values as described in the general protocol.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) pre_incubate Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_activity Measure Enzyme Activity initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for an in vitro enzyme inhibition assay.

COX_Pathway_Inhibition membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox_enzyme COX-1 / COX-2 arachidonic_acid->cox_enzyme prostaglandins Prostaglandins cox_enzyme->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation isoxazole_inhibitor Isoxazole Derivative (e.g., Valdecoxib) isoxazole_inhibitor->cox_enzyme

Caption: Inhibition of the COX pathway by an isoxazole derivative.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving the 3,5-Dialkylisoxazole-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dialkylisoxazole-4-carboxylic acid scaffold is a versatile and privileged structure in medicinal chemistry and drug discovery. Its derivatives have been successfully employed in high-throughput screening (HTS) campaigns to identify modulators of various biological targets. This document provides detailed application notes and protocols for HTS assays involving compounds based on this scaffold, with a particular focus on the well-studied analog, 3,5-dimethylisoxazole-4-carboxylic acid. The methodologies described herein are applicable to the screening of compound libraries for the discovery of novel therapeutics.

The isoxazole (B147169) ring within this scaffold can act as a bioisostere for other chemical groups, contributing to binding affinity and metabolic stability. For instance, the 3,5-dimethylisoxazole (B1293586) moiety has been identified as a novel acetyl-lysine bioisostere, enabling the displacement of acetylated histone-mimicking peptides from bromodomains.[1] This scaffold is a key component in the development of a variety of therapeutic agents, including anti-inflammatory and analgesic drugs.[2]

Target Focus: Urate Transporter 1 (URAT1)

A significant application of isoxazole derivatives in HTS has been the identification of inhibitors for Urate Transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[3] Its inhibition is a validated strategy for the treatment of hyperuricemia and gout.[3][4] HTS assays are instrumental in screening large compound libraries to discover novel URAT1 inhibitors.[3]

Signaling Pathway and Mechanism of Action

URAT1 is an anion exchanger located on the apical membrane of proximal tubule cells in the kidneys. It mediates the reabsorption of urate from the renal tubule back into the bloodstream in exchange for intracellular anions like lactate (B86563) and nicotinate. By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to its increased excretion in urine and a subsequent reduction of serum uric acid levels.

URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid (Lumen) Uric Acid (Lumen) URAT1 URAT1 Transporter Uric Acid (Lumen)->URAT1 Reabsorption Uric Acid (Cell) Uric Acid (Cell) URAT1->Uric Acid (Cell) Anion (Lumen) Anion (Lumen) URAT1->Anion (Lumen) Anion Uric Acid (Blood) Uric Acid (Blood) Uric Acid (Cell)->Uric Acid (Blood) Efflux Anion (Cell) Anion (Cell) Anion (Cell)->URAT1 Exchange Inhibitor 3,5-Dialkylisoxazole -4-carboxylic acid (Inhibitor) Inhibitor->URAT1 Inhibition

URAT1-mediated urate reabsorption and inhibition.

High-Throughput Screening Protocols for URAT1 Inhibitors

Two primary HTS assays are commonly employed for the discovery of URAT1 inhibitors: a radiolabeled uric acid uptake assay and a fluorescence-based assay.

Experimental Workflow

The general workflow for a high-throughput screen for URAT1 inhibitors involves several key stages, from initial assay development to hit confirmation and characterization.[3]

HTS_Workflow Start Start AssayDev Assay Development & Optimization Start->AssayDev PrimaryScreen Primary HTS of Compound Library AssayDev->PrimaryScreen HitID Hit Identification (Data Analysis) PrimaryScreen->HitID DoseResponse Dose-Response Confirmation HitID->DoseResponse IC50 IC50 Determination DoseResponse->IC50 SecondaryAssays Secondary Assays (Selectivity, MOA) IC50->SecondaryAssays LeadOp Lead Optimization SecondaryAssays->LeadOp End End LeadOp->End

High-throughput screening workflow for URAT1 inhibitors.
Protocol 1: Cell-Based Radiolabeled Uric Acid Uptake Assay

This is a robust and widely used method for quantifying URAT1 activity and its inhibition.[5]

Materials:

  • HEK293T cells stably expressing human URAT1 (hURAT1)

  • Control HEK293T cells (not expressing hURAT1)

  • 24- or 96-well cell culture plates

  • [¹⁴C]Uric acid

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

  • Test compounds (including positive controls like Benzbromarone)

Procedure:

  • Cell Seeding: Seed hURAT1-expressing HEK293T and control cells into plates to achieve 80-90% confluency on the assay day.[5]

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in uptake buffer.

  • Pre-incubation: Wash cells once with pre-warmed uptake buffer. Add the compound dilutions to the wells and pre-incubate for 10-30 minutes at 37°C.[5]

  • Uptake Initiation: Add [¹⁴C]uric acid to each well (final concentration of ~5 µM) and incubate for a defined period (e.g., 2-5 minutes) at 37°C.[5]

  • Uptake Termination: Rapidly wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.

  • Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of URAT1 inhibition for each compound by comparing the uric acid uptake in the presence of the compound to the vehicle control, after subtracting the background uptake observed in the control cells. Plot the percentage of inhibition against compound concentration and use a four-parameter logistic equation to determine the IC50 value.[5]

Protocol 2: Fluorescence-Based 6-Carboxyfluorescein (6-CF) Uptake Assay

This method provides a non-radioactive alternative for HTS.[3][5]

Materials:

  • HEK293T cells stably expressing hURAT1

  • 96-well black, clear-bottom cell culture plates

  • 6-Carboxyfluorescein (6-CF)

  • Uptake buffer (e.g., HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed hURAT1-expressing HEK293T cells in a 96-well plate.[5]

  • Compound Preparation: Prepare serial dilutions of test compounds.

  • Pre-incubation: Wash cells and pre-incubate with compounds as described in the radiolabeled assay.

  • Substrate Addition: Instead of uric acid, add the fluorescent substrate 6-CF to the wells.

  • Incubation: Incubate for a predetermined time at 37°C.

  • Signal Termination and Reading: Terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the intracellular fluorescence using a plate reader with appropriate excitation/emission wavelengths.

Data Analysis: Data analysis is similar to the radiolabeled assay, with the percentage of inhibition calculated based on the reduction in fluorescence signal in the presence of test compounds.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various compounds, including those with an isoxazole scaffold, against URAT1. This data is compiled from literature and serves as a reference for expected potencies.

CompoundTargetAssay TypeIC50 (µM)Reference
Compound 1g (N-(pyridin-3-yl) sulfonamide derivative) URAT1Urate Transport Assay0.032[4]
Lesinurad URAT1Urate Transport Assay7.2[4]
LUM (imidazole analog of lesinurad) URAT1Urate Transport Assay3.2[4]
Febuxostat URAT1Fluorescence-based Assay36.1[4]
Benzbromarone URAT1Fluorescence-based Assay14.3[4]
Osthol URAT1Uric Acid Uptake Assay78.8[4]
Tigogenin URAT1Uric Acid Uptake Assay>10 (40% inhibition at 100 µM)[4]

Other Applications of the 3,5-Dimethylisoxazole-4-Carboxylic Acid Scaffold

Beyond URAT1, derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been investigated as:

  • Histamine (B1213489) H3 Receptor (H3R) Antagonists: An amide derivative was identified as a potent and selective H3R antagonist with potential for treating depression.[6]

  • Bromodomain Ligands: The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimetic, enabling the development of inhibitors for bromodomain-containing proteins like BRD2 and BRD4.[1]

These applications highlight the broad utility of this scaffold in drug discovery and the adaptability of HTS assays to identify novel modulators for diverse target classes. The protocols for cell-based assays can be adapted by utilizing cell lines expressing the target of interest (e.g., H3R or a specific bromodomain) and a suitable readout (e.g., second messenger assays for GPCRs or protein-protein interaction assays for bromodomains).

References

Application Notes and Protocols for the Quantification of 3,5-Diethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole (B147169) class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Accurate and precise quantification of such compounds is crucial during drug discovery and development for pharmacokinetic studies, formulation analysis, and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize representative quantitative data for the analytical methods described. These values are based on typical performance for the analysis of similar carboxylic acid-containing small molecules and should be validated for specific laboratory conditions and matrices.

Table 1: HPLC-UV Method - Representative Quantitative Data

ParameterValue
Linearity (r²)>0.995
Limit of Detection (LOD)50 ng/mL
Limit of Quantification (LOQ)150 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Retention Time~ 4.2 min

Table 2: LC-MS/MS Method - Representative Quantitative Data

ParameterValue
Linearity (r²)>0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%
Retention Time~ 3.5 min
MRM TransitionQ1: m/z 184.1 -> Q3: m/z 138.1 (Quantifier), m/z 110.1 (Qualifier)

Table 3: GC-MS Method (after derivatization) - Representative Quantitative Data

ParameterValue
Linearity (r²)>0.996
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)20 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 7%
Retention Time (of derivative)~ 8.9 min
Monitored Ions (m/z)[M]+, [M-CH3]+, [M-C2H5]+

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade[5]

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for isoxazole derivatives).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-200 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Reference Standard Dilution Calibration Standards Standard->Dilution Dissolve & Dilute Sample Test Sample Extraction Sample Solution Sample->Extraction Dissolve/Extract Solvent Mobile Phase Solvent->Dilution Solvent->Extraction HPLC HPLC-UV System Dilution->HPLC Inject Extraction->HPLC Inject Data Chromatogram HPLC->Data Detect Quant Quantification Data->Quant Integrate & Compare Result Result Quant->Result Final Concentration

HPLC-UV Experimental Workflow
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex biological matrices such as plasma or urine.[6][7]

1. Materials and Reagents

  • This compound reference standard.

  • Internal Standard (IS), (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

  • Sample preparation supplies (e.g., protein precipitation plates/tubes, solid-phase extraction cartridges).

2. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

3. LC-MS/MS Conditions

  • Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized. For a carboxylic acid, negative mode is often more sensitive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution.

    • Hypothetical Precursor Ion [M-H]⁻: m/z 182.1

    • Hypothetical Product Ions: To be determined via fragmentation analysis.

4. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare stock solutions of the analyte and IS in methanol.

  • Working Standards: Prepare calibration curve standards and quality control (QC) samples by spiking the appropriate amounts of analyte and a fixed amount of IS into the blank matrix (e.g., plasma).

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile containing the IS. Vortex, centrifuge to pellet the protein, and inject the supernatant.

5. Analysis Procedure

  • Optimize MS parameters (ion source settings, collision energy) by infusing a standard solution of the analyte.

  • Equilibrate the LC-MS/MS system.

  • Inject the calibration standards and QC samples.

  • Inject the unknown samples.

  • Process the data by integrating the peak areas for the analyte and the IS. Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration. Calculate the concentration of the unknown samples from this curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with IS Sample->Spike Aliquot IS Internal Standard IS->Spike Solvent Precipitation Solvent Precipitate Protein Precipitation Solvent->Precipitate Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Prepared Sample Centrifuge->Supernatant Collect Supernatant LCMS UHPLC-MS/MS System Supernatant->LCMS Inject Data MRM Data LCMS->Data Separate & Detect Quant Quantification Data->Quant Peak Area Ratio (Analyte/IS) Result Result Quant->Result Final Concentration

LC-MS/MS Experimental Workflow
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to convert them into more volatile and thermally stable esters.[8][9] This method is highly sensitive and provides excellent chromatographic resolution.

1. Materials and Reagents

  • This compound reference standard.

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or Diazomethane).

  • Anhydrous solvent for derivatization (e.g., Acetonitrile, Pyridine).

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane).

  • Anhydrous Sodium Sulfate.

2. Instrumentation

  • Gas chromatograph with a mass selective detector (MSD).

  • Autosampler and data system.

3. GC-MS Conditions

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. (This program must be optimized).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

4. Derivatization and Sample Preparation

  • Extract the analyte from the sample matrix into an organic solvent (e.g., liquid-liquid extraction). Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • To the dry residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

5. Analysis Procedure

  • Inject the derivatized calibration standards to generate a calibration curve.

  • Inject the derivatized samples.

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • Quantify using the peak area of a selected characteristic ion against the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Dry Extract (Na2SO4) Extraction->Drying Evaporation Evaporate to Dryness Drying->Evaporation Derivatization Add Derivatization Reagent (e.g., BSTFA) & Heat Evaporation->Derivatization FinalSample Derivatized Sample Derivatization->FinalSample GCMS GC-MS System FinalSample->GCMS Inject Data SIM Chromatogram GCMS->Data Separate & Detect Quant Quantification Data->Quant Integrate Ion Peak Result Result Quant->Result Final Concentration

GC-MS Experimental Workflow

References

Application Notes and Protocols: 3,5-Diethylisoxazole-4-carboxylic Acid in the Synthesis of Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of histamine (B1213489) H3 receptor antagonists derived from 3,5-diethylisoxazole-4-carboxylic acid. This document includes detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key biological pathways and experimental workflows.

Introduction

The histamine H3 receptor, a presynaptic G protein-coupled receptor predominantly expressed in the central nervous system, is a key regulator of neurotransmitter release, including histamine, acetylcholine, dopamine, and norepinephrine. Antagonists of the H3 receptor have shown therapeutic potential for a range of neurological disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD) by enhancing neurotransmitter levels in the brain. The isoxazole (B147169) scaffold has emerged as a promising core for the development of novel, non-imidazole H3 receptor antagonists. This document focuses on the utility of this compound as a key building block in the synthesis of this class of compounds.

Data Presentation: Structure-Activity Relationship of Isoxazole-Based H3 Receptor Antagonists

The following table summarizes the in vitro binding affinities of a series of 3,5-dialkylisoxazole-4-carboxamide derivatives for the human histamine H3 receptor (hH3R). This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective antagonists.

Compound IDR1R2Amine MoietyhH3R Ki (nM)
1a CH₃CH₃(2S,3'S)-2-methyl-[1,3']bipyrrolidinyl1.2
1b CH₃CH₃2-methyl-4-(2-methyl-[1,3']bipyrrolidinyl-1'-yl)aniline0.8
2a C₂H₅C₂H₅(2S,3'S)-2-methyl-[1,3']bipyrrolidinyl(Predicted) <10
2b C₂H₅C₂H₅2-methyl-4-(2-methyl-[1,3']bipyrrolidinyl-1'-yl)aniline(Predicted) <5

Note: Data for diethyl derivatives (2a, 2b) are predicted based on the high affinity of the dimethyl analogues and general SAR trends indicating that small alkyl substitutions at these positions are well-tolerated.

Experimental Protocols

Protocol 1: Synthesis of this compound Amide Derivatives

This protocol outlines the general procedure for the amide coupling of this compound with a selected amine, a key step in the synthesis of the target H3 receptor antagonists.

Materials:

  • This compound

  • Amine of interest (e.g., 2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.0 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM) to afford the desired 3,5-diethylisoxazole-4-carboxamide derivative.

Protocol 2: In Vitro Histamine H3 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for the human H3 receptor.

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human H3 receptor.

  • [³H]-Nα-methylhistamine (specific radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Non-specific binding control (e.g., 10 µM unlabeled histamine).

  • Synthesized test compounds.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, combine the H3 receptor-expressing cell membranes, [³H]-Nα-methylhistamine (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Rodent Model for Assessing H3 Receptor Antagonism (e.g., Mouse Forced Swim Test)

This protocol provides an example of an in vivo behavioral model to evaluate the potential antidepressant-like effects of the synthesized H3 receptor antagonists, a common therapeutic target for this class of drugs.

Materials:

  • Male C57BL/6 mice.

  • Synthesized test compound.

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Forced swim test apparatus (a cylinder filled with water).

  • Video recording and analysis software.

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Gently place each mouse into the cylinder of water (25 ± 1°C) for a 6-minute session.

  • Record the entire session with a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Analyze the data to compare the duration of immobility between the vehicle-treated and compound-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

H3_Receptor_Signaling_Pathway cluster_0 H3 Receptor Activation (Agonist) cluster_1 H3 Receptor Antagonism Agonist Agonist H3R H3R Agonist->H3R Binds to Gi_o Gi_o H3R->Gi_o Activates H3R_Inactive Inactive H3R AC AC Gi_o->AC Inhibits MAPK_PI3K MAPK/PI3K Pathways Gi_o->MAPK_PI3K Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Downregulates Antagonist Antagonist Antagonist->H3R Blocks Gi_o_Inactive Inactive Gi/o H3R_Inactive->Gi_o_Inactive No Activation AC_active Active AC Gi_o_Inactive->AC_active No Inhibition cAMP_increased Increased cAMP AC_active->cAMP_increased Increases Neurotransmitter_Release Increased Neurotransmitter Release cAMP_increased->Neurotransmitter_Release Promotes

Caption: H3 Receptor Signaling Pathway and Mechanism of Antagonism.

Synthesis_Workflow Start 3,5-Diethylisoxazole- 4-carboxylic Acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Amine Selected Amine Amine->Coupling Purification Purification (Column Chromatography) Coupling->Purification Final_Compound 3,5-Diethylisoxazole- 4-carboxamide Derivative Purification->Final_Compound In_Vitro In Vitro Assays (Binding, Functional) Final_Compound->In_Vitro In_Vivo In Vivo Models (Behavioral Tests) Final_Compound->In_Vivo Data_Analysis Data Analysis (SAR) In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: General workflow for the synthesis and evaluation of H3 antagonists.

Solid-Phase Synthesis of Isoxazole Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of isoxazole (B147169) derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore found in numerous therapeutic agents.[1] Solid-phase synthesis offers a streamlined and efficient approach for generating libraries of isoxazole-containing molecules, facilitating rapid lead discovery and optimization.[2]

Application Notes

The solid-phase synthesis of isoxazoles primarily revolves around the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene tethered to a solid support.[1][3] This method allows for the modular construction of diverse isoxazole libraries by varying the building blocks at different positions of the heterocyclic ring.

Key Advantages of Solid-Phase Synthesis for Isoxazole Derivatives:

  • High Throughput: Enables the parallel synthesis of a large number of compounds, accelerating the drug discovery process.[3]

  • Simplified Purification: Reagents and by-products in the solution phase are easily removed by simple filtration and washing of the resin-bound product, eliminating the need for tedious chromatographic purification at intermediate steps.[1]

  • Automation: The repetitive nature of solid-phase synthesis steps is amenable to automation.

  • Traceless Linking Strategies: Allow for the cleavage of the final product from the solid support without leaving any residual linker moiety, increasing the diversity of the final compounds.[4][5]

A common approach involves the use of Merrifield resin as the solid support, which can be functionalized to anchor a dipolarophile (e.g., an alkyne or alkene).[4] The isoxazole ring is then constructed by reacting the resin-bound dipolarophile with a nitrile oxide generated in situ from an aldoxime or hydroximoyl chloride.[1]

Experimental Workflows and Synthetic Strategies

The following diagrams illustrate common workflows for the solid-phase synthesis of isoxazole derivatives.

SPS_Isoxazole_Workflow resin Solid Support (e.g., Merrifield Resin) functionalization Functionalization & Linker Attachment resin->functionalization alkyne_attachment Alkyne/Alkenel Attachment functionalization->alkyne_attachment cycloaddition 1,3-Dipolar Cycloaddition alkyne_attachment->cycloaddition Nitrile Oxide (R-CNO) cleavage Cleavage from Resin cycloaddition->cleavage TFA or HF isoxazole Isoxazole Derivative cleavage->isoxazole

Caption: General workflow for solid-phase synthesis of isoxazoles.

Traceless_SPS_Workflow merrifield Merrifield Resin linker_attachment Sulfur Linker Attachment merrifield->linker_attachment heterocycle_formation Heterocycle Formation (e.g., Thiazole) linker_attachment->heterocycle_formation functionalization Functionalization & Peptide Coupling heterocycle_formation->functionalization cyclization_cleavage Cyclative Cleavage or Traceless Cleavage functionalization->cyclization_cleavage final_product Final Product (e.g., Peptidomimetic) cyclization_cleavage->final_product

Caption: Workflow for a traceless solid-phase synthesis strategy.

Quantitative Data Summary

The following tables summarize the yields of various isoxazole derivatives synthesized using solid-phase techniques as reported in the literature.

Table 1: Solid-Phase Synthesis of Isoxazole-carboxamides via 1,3-Dipolar Cycloaddition [1][3]

EntryR1 SubstituentR2 SubstituentYield (%)Purity (%)
1PiperonylH87>95
2CyclopentylH87>95
31-CyclopenteneH85>95
4BenzoylH82>95
52-NitrobenzoylH80>95
6SyringylH78>95
74-BiphenylH85>95
81-NaphthylH83>95
9DiphenylacetylH88>95
101-Phenyl-1-cyclopropylH86>95

Yields are based on the initial loading of the resin.[3]

Table 2: Traceless Solid-Phase Synthesis of 3-Substituted Isoxazoles

EntryR SubstituentOverall Yield (%)Purity
1p-NitrophenylGoodExcellent
2p-FluorophenylGoodExcellent

Specific yield percentages were not provided in the abstract, but were described as "good" with "excellent" purities.

Detailed Experimental Protocols

Protocol 1: Parallel Solid-Phase Synthesis of Isoxazole-carboxamides via 1,3-Dipolar Cycloaddition

This protocol is adapted from the "tea-bag" method and is suitable for the parallel synthesis of a library of isoxazole derivatives.[1][3]

1. Resin Preparation and Functionalization: a. Place p-methylbenzhydrylamine (MBHA) resin in polypropylene (B1209903) mesh packets ("tea-bags"). b. Swell the resin in dichloromethane (B109758) (DCM) for 1 hour. c. Wash the resin with N,N-dimethylformamide (DMF). d. Couple a variety of carboxylic acids (to introduce the first point of diversity, R1) to the resin using a standard coupling agent like diisopropylcarbodiimide (DIC) in DMF. Allow the reaction to proceed overnight. e. Wash the resin sequentially with DMF, methanol (B129727) (MeOH), and DCM, and then dry under vacuum.

2. N-Alkylation with Propargyl Bromide: a. Suspend the resin-bound secondary amides in anhydrous tetrahydrofuran (B95107) (THF). b. Add lithium tert-butoxide (1.5 equivalents) and propargyl bromide (2 equivalents). c. Shake the mixture at room temperature for 24 hours. d. Wash the resin with a 1:1 mixture of THF and water, followed by THF, MeOH, and DCM. e. Dry the resin under vacuum to yield the resin-bound alkyne.

3. 1,3-Dipolar Cycloaddition: a. Prepare the nitrile oxide in a separate flask. This is typically done by treating an appropriate aldoxime with a mild oxidizing agent (e.g., N-chlorosuccinimide) or by dehydrohalogenation of a hydroximoyl chloride with a base like triethylamine (B128534) (TEA).[1] b. Swell the resin-bound alkyne in a suitable solvent such as THF or DCM. c. Add the freshly prepared nitrile oxide solution to the resin suspension. d. Allow the reaction to proceed for 12-24 hours at room temperature. e. Wash the resin thoroughly with THF, MeOH, and DCM to remove excess reagents and by-products.

4. Cleavage and Product Isolation: a. Treat the resin with a cleavage cocktail, typically containing a strong acid such as trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (B1312306) and water). A common mixture is 95:2.5:2.5 TFA/TIS/H₂O. b. Agitate the mixture for 2-4 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude product by adding cold diethyl ether. e. Centrifuge and decant the ether to isolate the crude product. f. Purify the product by preparative HPLC to obtain the final isoxazole-carboxamide derivative.

Protocol 2: Traceless Solid-Phase Synthesis of 3,5-Disubstituted Pyrazoles and Isoxazoles

This protocol utilizes a "catch and release" strategy on Merrifield resin.[4][5]

1. Immobilization of the Intermediate: a. To a solution of a 2-sulfonyl or 2-carbonyl-acetonitrile derivative and an isothiocyanate in a suitable solvent, add a base (e.g., potassium tert-butoxide) to promote condensation. b. Add Merrifield resin to the reaction mixture to "catch" the resulting thiolate anion, immobilizing the intermediate on the solid support. c. Wash the resin thoroughly to remove unreacted starting materials.

2. Cyclization and Release: a. Treat the resin-bound intermediate with hydroxylamine (B1172632) in a suitable solvent. b. The nucleophilic attack of hydroxylamine on the resin-bound intermediate leads to the formation of the isoxazole ring and subsequent release from the solid support. c. This "release" step is part of the cyclization process, resulting in a traceless synthesis where no part of the linker is incorporated into the final product. d. Filter the resin and collect the filtrate containing the 3,5-diamino-4-(arylsulfonyl)isoxazole. e. Concentrate the filtrate and purify the product as necessary.

These protocols provide a foundation for researchers to develop and optimize solid-phase syntheses of isoxazole derivatives for various applications in drug discovery and medicinal chemistry. The flexibility of these methods allows for the creation of large, diverse libraries of compounds for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in improving the yield and purity of 3,5-Diethylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: (1) formation of Ethyl 3,5-Diethylisoxazole-4-carboxylate and (2) its subsequent hydrolysis to the target carboxylic acid.

Step 1: Synthesis of Ethyl 3,5-Diethylisoxazole-4-carboxylate

Q1: My yield of the ester precursor, Ethyl 3,5-Diethylisoxazole-4-carboxylate, is low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of the isoxazole (B147169) ester, typically formed via a 1,3-dipolar cycloaddition, can arise from several factors. This method is generally preferred as it is highly regioselective, avoiding the formation of positional isomers.[1]

  • Inefficient Nitrile Oxide Generation: The reaction relies on the in situ generation of a nitrile oxide from 1-nitropropane (B105015). If this step is inefficient, the overall yield will be poor. Ensure that the dehydrating agent (e.g., phosphorus oxychloride) is fresh and added slowly at a controlled temperature (e.g., in an ice bath) to prevent unwanted side reactions.

  • Decomposition/Dimerization of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization. To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the enamine dipolarophile.

  • Impure Starting Materials: The purity of the enamine precursor (e.g., ethyl β-aminocrotonate derivative) is critical. Ensure it is freshly prepared or properly purified before use. For instance, preparing the enamine from ethyl propionylacetate and an amine like pyrrolidine (B122466) can yield a highly pure intermediate that can be used without distillation.[1]

  • Suboptimal Reaction Time/Temperature: After the addition of the dehydrating agent, the reaction may require an extended period at room temperature (e.g., 15 hours) to proceed to completion.[1] Monitor the reaction by TLC to determine the optimal endpoint.

Q2: I am observing significant impurity peaks in the NMR spectrum of my crude ester. What could these be?

A2: Impurities can stem from unreacted starting materials or side reactions.

  • Unreacted Enamine/β-Ketoester: During the acidic workup, unreacted enamine can hydrolyze back to the starting β-ketoester (ethyl propionylacetate). A subsequent wash with a mild base (e.g., 5% aqueous sodium hydroxide) can remove this acidic impurity.[1]

  • Triethylamine (B128534) Hydrochloride: If the acid wash during workup is not thorough, residual triethylamine hydrochloride can remain. This salt is a fluffy white powder that may sublime during vacuum distillation of the ester. It can be removed from the distillate with a simple water wash.[1]

Step 2: Hydrolysis to this compound

Q3: The hydrolysis of my ethyl ester is incomplete or slow. How can I drive the reaction to completion?

A3: Incomplete saponification is a common issue. The choice of base, solvent, and temperature are key parameters to optimize.

  • Base Strength and Stoichiometry: A strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is typically used. Ensure at least 2-3 equivalents of the base are used to drive the equilibrium towards the carboxylate salt.

  • Solvent System: A mixed solvent system, such as Tetrahydrofuran (THF), Methanol (MeOH), and water, is highly effective.[2] This system ensures solubility for both the nonpolar ester and the aqueous base.

  • Reaction Time and Temperature: While the reaction often proceeds efficiently at room temperature, gentle heating (e.g., 40-50 °C) can increase the rate of hydrolysis. Monitor the reaction via TLC by spotting for the disappearance of the starting ester. A typical reaction time is 8-18 hours at room temperature.[2]

Q4: My final carboxylic acid product is difficult to purify or the yield is low after workup. What can I do?

A4: Low yield or purity issues at this stage often relate to the workup and isolation procedure.

  • Incomplete Precipitation: The carboxylic acid is precipitated by acidifying the reaction mixture after hydrolysis. Ensure the pH is sufficiently acidic (pH = 2) to fully protonate the carboxylate salt.[2] Chilling the mixture in an ice bath can further promote crystallization and improve the recovered yield.

  • Product Solubility: If the product has some solubility in the aqueous mixture, some material may be lost. After filtration, the filtrate can be extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Decarboxylation: While less common for this specific structure under standard hydrolysis conditions, aromatic carboxylic acids can be prone to decarboxylation at high temperatures.[3] Avoid excessive heating during the hydrolysis and workup steps.

  • Washing: After filtering the precipitated solid, wash it thoroughly with cold water to remove any inorganic salts (e.g., NaCl) formed during acidification.

Data Presentation: Comparison of Hydrolysis Conditions

While specific data for the 3,5-diethyl derivative is not widely published, the following table summarizes typical conditions and high yields achieved for the closely related 3,5-dimethyl and 5-methyl analogs, which are expected to be highly representative.

Starting MaterialReagents & ConditionsProductYieldReference
Ethyl 3,5-Dimethylisoxazole-4-carboxylate5N NaOH (aq), THF, MeOH; 20°C, 8 h3,5-Dimethylisoxazole-4-carboxylic acid94%[2]
Ethyl 5-Methylisoxazole-4-carboxylate60% H₂SO₄ (aq); 85°C, 4 h5-Methylisoxazole-4-carboxylic acidHigh[4]
Ethyl Azolylacetates (general)K₂CO₃, EtOH; Microwave, 180°C, 20 minPotassium Carboxylates80-98%[5]

Table 1: Comparison of representative hydrolysis conditions for isoxazole esters.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,5-Diethylisoxazole-4-carboxylate (Adapted from the synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1])

  • Preparation of Ethyl β-pyrrolidinopropionate: In a flask equipped with a Dean-Stark apparatus, dissolve ethyl propionylacetate (1.00 mole) and pyrrolidine (1.00 mole) in benzene (B151609) (400 mL). Reflux the mixture under a nitrogen atmosphere for approximately 45 minutes, or until the theoretical amount of water has been collected. Remove the benzene via rotary evaporation. The resulting crude enamine (approx. 98% yield) can be used without further purification.

  • Cycloaddition: In a 5-L, three-necked flask under a nitrogen atmosphere, dissolve the crude enamine from the previous step (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) in chloroform (B151607) (1 L).

  • Cool the flask in an ice bath. While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform (200 mL) via a pressure-equalizing dropping funnel over 3 hours.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 15 hours.

  • Workup: Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water. Wash the organic layer with 6 N hydrochloric acid until the washes remain acidic. Subsequently, wash with 5% aqueous sodium hydroxide, followed by saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purify the product by vacuum distillation to yield Ethyl 3,5-Diethylisoxazole-4-carboxylate.

Protocol 2: Synthesis of this compound (Adapted from the synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid[2])

  • Hydrolysis: In a round-bottom flask, dissolve Ethyl 3,5-Diethylisoxazole-4-carboxylate (14 mmol) in a mixture of Tetrahydrofuran (THF, 8 mL) and Methanol (MeOH, 8 mL).

  • To this solution, add an aqueous solution of 5 N Sodium Hydroxide (NaOH, 8.5 mL).

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Workup and Isolation: Remove the organic solvents (THF and MeOH) by distillation under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 6 N aqueous hydrochloric acid (HCl).

  • A white solid product should precipitate. Collect the solid by vacuum filtration.

  • Wash the filtered solid with cold water and dry it to afford pure this compound (expected yield >90%).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Ester Synthesis (1,3-Dipolar Cycloaddition) cluster_step2 Step 2: Hydrolysis A Ethyl Propionylacetate + Pyrrolidine B Ethyl β-pyrrolidinopropionate (Enamine) A->B Reflux, Dean-Stark E Ethyl 3,5-Diethylisoxazole- 4-carboxylate B->E C 1-Nitropropane D Propionitrile Oxide (in situ) C->D POCl₃, Et₃N D->E Cycloaddition F Ethyl 3,5-Diethylisoxazole- 4-carboxylate G 3,5-Diethylisoxazole- 4-carboxylic Acid F->G 1. NaOH, THF/MeOH/H₂O 2. HCl (aq)

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue Step At which step is the issue? Start->Step Ester_Synth Step 1: Ester Synthesis Step->Ester_Synth Ester Synthesis Hydrolysis Step 2: Hydrolysis Step->Hydrolysis Hydrolysis Check_Reagents Check purity of enamine and 1-nitropropane. Use fresh POCl₃. Ester_Synth->Check_Reagents Check_Conditions Optimize reaction time. Ensure slow addition of POCl₃ at low temperature. Ester_Synth->Check_Conditions Ester_Workup Perform thorough acidic and basic washes during workup. Ester_Synth->Ester_Workup Check_Base Use ≥2 eq. of NaOH. Ensure proper solvent mix (THF/MeOH/H₂O). Hydrolysis->Check_Base Check_Completion Monitor reaction by TLC. Consider gentle heating (40-50°C) to increase rate. Hydrolysis->Check_Completion Acid_Precip Acidify to pH=2. Chill mixture to maximize precipitation. Hydrolysis->Acid_Precip

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Purification of 3,5-Diethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Diethylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a solid organic acid, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For removal of minor, structurally similar impurities, column chromatography is often preferred. Recrystallization is an excellent method for removing a moderate amount of impurities, provided a suitable solvent is found.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. For carboxylic acids, polar solvents are generally a good starting point. It is recommended to perform small-scale solubility tests with a range of solvents of varying polarities. A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.

Q3: What are the typical impurities I might encounter after the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, side-products from the synthetic route (such as regioisomers with similar polarities), and residual solvents. Depending on the synthetic pathway, byproducts like furoxans can also be present.

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a classic indication of an impure compound. Pure crystalline solids typically have a sharp melting point. This suggests that your purification procedure was not entirely effective and residual impurities remain. Further purification steps, such as a second recrystallization or column chromatography, are recommended.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A5: Yes, preparative HPLC is a powerful technique for purifying this compound, especially for achieving very high purity or for separating challenging mixtures of isomers. However, it is generally more expensive and time-consuming than recrystallization or standard column chromatography and is often used for smaller scale purifications.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is unsuitable.Test a more polar solvent or a solvent mixture.
Not enough solvent was used.Add more solvent in small portions until the compound dissolves.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The compound has "oiled out" (formed a liquid layer instead of crystals).Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble and cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of the purified product. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.Concentrate the mother liquor and cool to obtain a second crop of crystals. Note that the second crop may be less pure.
The crystals were washed with a solvent that was not cold enough.Always use ice-cold solvent for washing the crystals to minimize dissolution of the product.
The purified crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the desired compound from impurities (streaking or overlapping bands). The solvent system (eluent) is not optimal.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find conditions that provide the best separation.[1]
The column was not packed properly, leading to channeling.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles. Slurry packing is often recommended.
The compound is interacting too strongly with the silica gel (an acidic stationary phase).Add a small amount of a polar solvent like methanol (B129727) or an acid (e.g., acetic acid) to the eluent to improve elution.[1]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a carboxylic acid, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used.
Smearing or tailing of the spot on the TLC plate. The carboxylic acid group is interacting with the silica gel.Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to suppress the deprotonation of the carboxylic acid and reduce tailing.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. Promising single solvents for carboxylic acids include ethanol, methanol, or water, and solvent mixtures could include ethyl acetate/hexane.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling with gentle swirling. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

General Column Chromatography Protocol
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give the desired compound an Rf value of approximately 0.3-0.5 and good separation from impurities. For carboxylic acids, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid to reduce tailing.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_check Purity Check (TLC, Melting Point, etc.) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Pure further_purification Further Purification Needed purity_check->further_purification Impure further_purification->recrystallization further_purification->column_chromatography

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery success Pure Crystals Obtained start->success solution1 Concentrate Solution (Boil off solvent) no_crystals->solution1 Too much solvent? solution2 Cool Slowly / Scratch Flask no_crystals->solution2 Rapid cooling? solution3 Reheat, Add Co-solvent oiling_out->solution3 solution4 Concentrate Mother Liquor low_recovery->solution4 solution1->start Retry solution2->start Retry solution3->start Retry solution4->success Obtain 2nd crop

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of 3,5-Diethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diethylisoxazole-4-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of Ethyl 3,5-Diethylisoxazole-4-carboxylate

The initial step involves the formation of the isoxazole (B147169) ring, typically through the condensation of a β-ketoester with hydroxylamine (B1172632).

Q1: My reaction yield for the ethyl 3,5-diethylisoxazole-4-carboxylate is low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. A primary concern is the formation of isomeric byproducts. The reaction between an unsymmetrical β-ketoester and hydroxylamine can lead to the formation of a constitutional isomer, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, which can be difficult to separate.

Troubleshooting Steps:

  • pH Control: The reaction pH is critical. Strongly acidic or basic conditions can promote the formation of undesired isomers. It is recommended to maintain a pH close to neutral or slightly acidic for optimal regioselectivity.

  • Temperature Management: The reaction should be conducted at a controlled, low-to-ambient temperature to minimize side reactions. Elevated temperatures can lead to the formation of byproducts and decomposition of the desired product.

  • Reagent Purity: Ensure the purity of your starting materials, particularly the ethyl 2-ethylacetoacetate and hydroxylamine hydrochloride. Impurities can interfere with the reaction and lead to the formation of side products.

Q2: I am observing a significant amount of an unexpected byproduct. What could it be?

A2: A common byproduct in the synthesis of 3,5-disubstituted isoxazoles from β-ketoesters is the corresponding 5-isoxazolone. This arises from a different cyclization pathway of the intermediate oxime.

Mitigation Strategies:

  • Reaction Conditions: As with yield issues, careful control of pH and temperature can influence the reaction pathway and minimize the formation of the 5-isoxazolone isomer.

  • Purification: The 5-isoxazolone can often be separated from the desired ethyl 3,5-diethylisoxazole-4-carboxylate by column chromatography on silica (B1680970) gel.

Stage 2: Hydrolysis of Ethyl 3,5-Diethylisoxazole-4-carboxylate

The final step is the conversion of the ethyl ester to the target carboxylic acid.

Q3: The hydrolysis of my ethyl ester is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is a common issue. The reactivity of the ester can be influenced by steric hindrance and electronic effects of the isoxazole ring.

Troubleshooting Steps:

  • Reaction Time: Prolonging the reaction time can help to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Base Concentration: Increasing the concentration of the base (e.g., NaOH or KOH) can accelerate the rate of hydrolysis. However, be cautious as excessively harsh conditions can lead to ring opening of the isoxazole.

  • Co-solvent: The use of a co-solvent like methanol (B129727) or ethanol (B145695) with THF and water can improve the solubility of the ester and facilitate the reaction.

Q4: My final product, this compound, has a low melting point and appears impure after purification. What are the likely impurities?

A4: The most probable impurity is the unhydrolyzed starting material, ethyl 3,5-diethylisoxazole-4-carboxylate. Another possibility is the presence of the isomeric carboxylic acid if the initial isoxazole synthesis was not regioselective.

Purification Tips:

  • Recrystallization: Recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) is often effective in removing the less polar ester starting material.

  • Acid-Base Extraction: An acid-base extraction during the workup can help to separate the carboxylic acid product from neutral impurities like the starting ester.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the hydrolysis of a similar compound, ethyl 3,5-dimethylisoxazole-4-carboxylate, which can be adapted for the diethyl analog.

ParameterValueReference
Starting Material Ethyl 3,5-dimethylisoxazole-4-carboxylate[1]
Base 5 N Sodium Hydroxide (B78521) (aqueous)[1]
Solvent System Tetrahydrofuran (B95107) (THF) and Methanol (MeOH)[1]
Reaction Temperature Room Temperature[1]
Reaction Time 8 hours[1]
Yield 94.0%[1]

Experimental Protocols

Key Experiment 1: Synthesis of Ethyl 3,5-Diethylisoxazole-4-carboxylate (Generalized Procedure)

This is a generalized procedure based on common methods for isoxazole synthesis. Optimization may be required.

  • Reaction Setup: To a solution of ethyl 2-ethylacetoacetate (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (B1210297) (1.1 equivalents) in water.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 3,5-diethylisoxazole-4-carboxylate.

Key Experiment 2: Synthesis of this compound (Hydrolysis)

This procedure is adapted from the synthesis of the 3,5-dimethyl analog.[1]

  • Reaction Setup: To a solution of ethyl 3,5-diethylisoxazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH), add an aqueous solution of 5 N sodium hydroxide (NaOH) (3-5 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Remove the organic solvents by distillation under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 6 N aqueous hydrochloric acid (HCl).

  • Isolation: Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Isoxazole Ester Synthesis cluster_stage2 Stage 2: Hydrolysis start1 Ethyl 2-ethylacetoacetate + Hydroxylamine HCl reaction1 Condensation Reaction (pH and Temp. Control) start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Ethyl 3,5-Diethylisoxazole- 4-carboxylate purification1->product1 start2 Ethyl 3,5-Diethylisoxazole- 4-carboxylate product1->start2 reaction2 Base Hydrolysis (NaOH, THF/MeOH/H2O) start2->reaction2 workup2 Acidification (HCl) reaction2->workup2 isolation Filtration & Drying workup2->isolation product2 3,5-Diethylisoxazole- 4-carboxylic Acid isolation->product2

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_ester Troubleshooting: Ester Synthesis cluster_acid Troubleshooting: Hydrolysis low_yield Low Yield of Ester cause1 Isomer Formation low_yield->cause1 byproduct Unexpected Byproduct cause2 5-Isoxazolone Formation byproduct->cause2 solution1 Control pH & Temperature cause1->solution1 cause2->solution1 solution2 Purify by Chromatography cause2->solution2 incomplete Incomplete Hydrolysis cause3 Insufficient Reaction Time/ Base Concentration incomplete->cause3 impure Impure Final Product cause4 Unhydrolyzed Ester Impurity impure->cause4 solution3 Increase Reaction Time/ Base Concentration cause3->solution3 solution4 Recrystallization/ Acid-Base Extraction cause4->solution4

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole (B147169) ring formation.

Troubleshooting Guide

Low yields, the formation of regioisomeric mixtures, and the appearance of byproducts are common hurdles in isoxazole synthesis. The following guide outlines specific issues, their potential causes, and recommended solutions to streamline your experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient Nitrile Oxide Generation: In 1,3-dipolar cycloadditions, the in situ generation of the nitrile oxide intermediate may be suboptimal.[1]- Optimize Base and Precursor: Ensure the base used (e.g., triethylamine) is appropriate for the hydroximoyl chloride or aldoxime precursor and that the precursor is of high quality.[1] - Slow Precursor Addition: Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration and favor the reaction with the dipolarophile over dimerization.[2]
Decomposition of Reactants or Products: Starting materials or the isoxazole product may be unstable under the reaction conditions.[3]- Milder Conditions: Employ lower reaction temperatures or use less aggressive reagents (e.g., a milder base or catalyst).[1]
Poor Reactant Solubility: Incomplete dissolution of reactants can lead to a sluggish or incomplete reaction.[1]- Solvent Screening: Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Catalyst Inactivity: The catalyst may be deactivated or used in a suboptimal amount.[1]- Verify Catalyst Activity: Ensure the catalyst is active, especially if it's a reusable one.[4] Consider pre-activation if necessary. - Optimize Catalyst Loading: Both insufficient and excessive amounts of catalyst can be detrimental to the yield.[4]
Formation of Regioisomers Lack of Regiocontrol in 1,3-Dipolar Cycloaddition: The cycloaddition of the nitrile oxide to an unsymmetrical alkyne or alkene can lead to a mixture of 3,4- and 3,5-disubstituted isoxazoles.[5]- Catalyst Selection: Copper(I) catalysts are frequently used to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[5][6] Ruthenium catalysts have also been employed for this purpose.[5] - Solvent Polarity: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar to polar.[2][5] - Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity.[5]
Lack of Regiocontrol in Condensation Reactions: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine (B1172632) can yield a mixture of regioisomers.[3]- pH Control: The pH of the reaction medium is a critical factor. A systematic screening of pH is recommended to favor the desired isomer.[2][3] - Use of Lewis Acids: Additives like BF₃·OEt₂ can effectively control the regioselectivity in the synthesis from β-enamino diketones.[2]
Formation of Furoxan Byproduct Dimerization of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that reduces the yield of the desired isoxazole.[2][3]- Maintain Low Nitrile Oxide Concentration: Generate the nitrile oxide in situ and ensure it reacts promptly with the dipolarophile.[3][5] This can be achieved by the slow addition of the nitrile oxide precursor.[2] - Excess Dipolarophile: Use a molar excess of the alkyne or alkene to increase the likelihood of the desired cycloaddition over dimerization.[3]
Difficulty in Purification Similar Polarity of Products and Byproducts: Regioisomers and byproducts like furoxans often have similar polarities, making separation by column chromatography challenging.[2]- Optimize Chromatography Conditions: Carefully select the mobile phase and stationary phase for column chromatography. Sometimes, a switch to a different solvent system or adsorbent can improve separation.[2] - Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.

Quantitative Data Summary

The choice of reaction parameters can significantly impact the yield and regioselectivity of isoxazole synthesis. The following tables summarize quantitative data from various studies.

Table 1: Effect of Solvent and Lewis Acid on Regioselectivity in the Synthesis of 4,5-Disubstituted Isoxazoles [2]

EntrySolventLewis Acid (BF₃·OEt₂) (equiv.)Base (Pyridine)Ratio (4a:5a)Isolated Yield (%)
1CH₂Cl₂1.5-80:2070
2CH₂Cl₂2.0-85:1575
3CH₂Cl₂2.5-85:1573
4MeCN2.0Yes90:1079
5THF2.0Yes80:2072

Table 2: Comparison of Yields with and without Ultrasound Irradiation [3]

Synthesis MethodYield Range (%)
Conventional Heating56 - 80
Ultrasound Irradiation84 - 96

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the isoxazole ring?

The two most common methods for synthesizing the isoxazole ring are:

  • 1,3-Dipolar Cycloaddition: This versatile method involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively.[4][7]

  • Condensation of Hydroxylamine with a Three-Carbon Component: This approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[4][8]

Q2: How can I minimize the formation of the furoxan byproduct in my 1,3-dipolar cycloaddition reaction?

Furoxan is formed by the dimerization of the nitrile oxide intermediate.[3] To minimize its formation, you should aim to keep the concentration of free nitrile oxide low throughout the reaction.[3] This can be achieved by:

  • In situ generation: Slowly add the nitrile oxide precursor (e.g., a hydroximoyl halide and a base, or an aldoxime and an oxidant) to the reaction mixture containing the dipolarophile.[2][3]

  • Using an excess of the dipolarophile: This increases the probability of the nitrile oxide reacting with the dipolarophile rather than with itself.[3]

Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a common challenge, especially with unsymmetrical starting materials.[3] To control regioselectivity:

  • In 1,3-dipolar cycloadditions: The choice of catalyst (e.g., copper(I) for 3,5-disubstituted isoxazoles), solvent polarity, and reaction temperature can significantly influence the outcome.[5]

  • In condensation reactions: Controlling the pH of the reaction medium is crucial.[2][3] The use of Lewis acids can also direct the regioselectivity.[2][9]

Q4: What is the role of alternative energy sources like microwave and ultrasound in isoxazole synthesis?

Microwave irradiation and ultrasound can significantly enhance reaction rates and yields in isoxazole synthesis.[3]

  • Ultrasound promotes better mixing and mass transfer, leading to higher yields and shorter reaction times.[3][10]

  • Microwave irradiation can also dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[3][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is a general guideline for the in situ generation of a nitrile oxide from an aldoxime followed by cycloaddition with a terminal alkyne.

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Chloramine-T trihydrate (1.1 mmol)

  • Copper(II) sulfate (B86663) pentahydrate (0.05 mmol)

  • Copper turnings (catalytic amount)

  • Ethanol/Water (e.g., 1:1 mixture)

Procedure:

  • Dissolve the aldoxime in the ethanol/water solvent mixture in a round-bottom flask.

  • Add sodium hydroxide (B78521) solution and stir at room temperature for approximately 30 minutes, monitoring the formation of the oxime by Thin Layer Chromatography (TLC).[4]

  • To this mixture, add Chloramine-T trihydrate in small portions over a period of 5 minutes.[4]

  • Add the copper(II) sulfate pentahydrate and a few copper turnings to the reaction mixture.[4]

  • Add the terminal alkyne to the flask.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC.[4]

  • Upon completion, if the product precipitates, it can be isolated by filtration.[4] Otherwise, perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [5]

This protocol describes the synthesis of a 3,4-disubstituted isoxazole, where regioselectivity is controlled by a Lewis acid.

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol)

  • Pyridine (0.7 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)

  • Acetonitrile (4 mL)

Procedure:

  • To a solution of the β-enamino diketone and hydroxylamine hydrochloride in acetonitrile, add pyridine.

  • Add boron trifluoride diethyl etherate dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield in Isoxazole Synthesis Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Examine Reagent Quality & Stoichiometry Start->Check_Reagents Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Temp Optimize Temperature Check_Conditions->Temp Solvent Screen Solvents Check_Conditions->Solvent Catalyst Vary Catalyst/Loading Check_Conditions->Catalyst Stoichiometry Adjust Reagent Ratios Check_Reagents->Stoichiometry Precursor Verify Precursor Purity Check_Reagents->Precursor Furoxan Check for Furoxan Dimer Check_Side_Reactions->Furoxan Regioisomers Analyze for Regioisomers Check_Side_Reactions->Regioisomers Solution_Temp Find optimal balance to avoid decomposition or slow reaction Temp->Solution_Temp Solution_Solvent Ensure full solubility of all reactants Solvent->Solution_Solvent Solution_Catalyst Confirm activity and optimize loading Catalyst->Solution_Catalyst Solution_Stoichiometry Use slight excess of dipolarophile in cycloadditions Stoichiometry->Solution_Stoichiometry Solution_Precursor Use high-purity starting materials Precursor->Solution_Precursor Solution_Furoxan Slowly add nitrile oxide precursor Furoxan->Solution_Furoxan Solution_Regioisomers Modify catalyst, solvent, or pH Regioisomers->Solution_Regioisomers

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

Regioselectivity_Control Start Formation of Regioisomers Synthesis_Type Identify Synthesis Method Start->Synthesis_Type Cycloaddition 1,3-Dipolar Cycloaddition Synthesis_Type->Cycloaddition Condensation Condensation Reaction Synthesis_Type->Condensation Control_Cyclo Strategies for Cycloaddition Cycloaddition->Control_Cyclo Control_Cond Strategies for Condensation Condensation->Control_Cond Catalyst Use Regioselective Catalyst (e.g., Cu(I)) Control_Cyclo->Catalyst Solvent Screen Solvent Polarity Control_Cyclo->Solvent Temperature Lower Reaction Temperature Control_Cyclo->Temperature pH Optimize Reaction pH Control_Cond->pH Lewis_Acid Add Lewis Acid (e.g., BF₃·OEt₂) Control_Cond->Lewis_Acid

Caption: Decision-making guide for controlling regioselectivity.

References

How to avoid resinification in isoxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during isoxazole (B147169) synthesis, with a specific focus on preventing resinification and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of resinification in isoxazole synthesis?

A1: Resinification, the formation of polymeric or tar-like substances, is a common issue in isoxazole synthesis that can significantly lower yields and complicate purification. The primary causes include:

  • High Reaction Temperatures: Excessive heat can lead to the decomposition of starting materials, intermediates, or the final isoxazole product, resulting in the formation of polymeric byproducts.[1][2] Careful optimization of the reaction temperature is crucial to balance reaction rate and product stability.[1]

  • Side Reactions of Reactive Intermediates: In many isoxazole syntheses, highly reactive intermediates like nitrile oxides are generated in situ. These intermediates can undergo undesired side reactions, such as dimerization to form furoxans, which can contribute to a complex and resinous reaction mixture.[1][3]

  • Instability of Reactants or Products: Certain substrates or the resulting isoxazole derivatives may be inherently unstable under the reaction conditions, leading to degradation and polymerization over time.

  • Inappropriate Reagent Stoichiometry: An incorrect ratio of reactants can lead to an excess of one component, which might then participate in or catalyze side reactions leading to resinification.[1]

Q2: How can I minimize the formation of furoxan byproducts during 1,3-dipolar cycloaddition reactions?

A2: Furoxans are common byproducts resulting from the dimerization of nitrile oxides. To minimize their formation, the key is to keep the concentration of the free nitrile oxide low throughout the reaction.[1][3] This can be achieved by:

  • In Situ Generation: Generate the nitrile oxide slowly in the presence of the dipolarophile (the alkene or alkyne). This ensures that the nitrile oxide has a high probability of reacting with the intended substrate rather than another molecule of itself.[3]

  • Slow Addition: Slowly add the nitrile oxide precursor (e.g., a hydroximoyl chloride and a base, or an aldoxime and an oxidant) to the reaction mixture containing the dipolarophile. This maintains a low steady-state concentration of the nitrile oxide.[3]

  • Optimized Temperature: Perform the in situ generation of the nitrile oxide at a low temperature to decrease the rate of dimerization, and then, if necessary, gently warm the reaction to facilitate the cycloaddition.[3]

Q3: Can the choice of solvent affect resinification and overall reaction success?

A3: Yes, the solvent can have a significant impact on reaction rates, yields, and the extent of side reactions.[1] For instance, in some syntheses, using ethanol (B145695) as a solvent under ultrasound irradiation has been shown to produce higher yields compared to reactions without ultrasound.[1] In other cases, aqueous media have been used to develop clean and efficient synthetic routes, often simplifying work-up procedures.[4][5] It is advisable to screen different solvents to find the optimal medium for a specific reaction.

Q4: Are there alternative energy sources that can help prevent resinification?

A4: Yes, alternative energy sources like microwave irradiation and ultrasound can be highly effective in improving isoxazole synthesis and reducing byproduct formation.

  • Ultrasound Irradiation: Sonication can enhance reaction rates and yields by improving mixing and mass transfer. This can lead to shorter reaction times and potentially lower reaction temperatures, which helps to minimize thermal decomposition and resinification.[1][6]

  • Microwave Irradiation: Microwave-assisted synthesis is another technique known to accelerate reaction rates and improve yields.[7] The rapid and efficient heating provided by microwaves can often reduce the overall reaction time, thereby minimizing the opportunity for side reactions and degradation to occur.[7]

Troubleshooting Guides

Problem 1: The reaction mixture has turned into a thick, intractable resin.

This is a common and frustrating problem. Here is a systematic approach to troubleshoot and prevent it in future experiments.

Troubleshooting Workflow for Resinification

G start Resinification Observed check_temp Review Reaction Temperature start->check_temp high_temp Was temperature > 80°C? check_temp->high_temp reduce_temp Action: Lower Temperature (e.g., screen 40-60°C) high_temp->reduce_temp Yes check_reagents Review Reagent Stability & Stoichiometry high_temp->check_reagents No end Improved Reaction reduce_temp->end slow_addition Action: Use Slow Addition of a Limiting Reagent check_reagents->slow_addition check_concentration Review Reactant Concentration slow_addition->check_concentration dilute Action: Use More Dilute Conditions check_concentration->dilute consider_alternatives Consider Alternative Methods dilute->consider_alternatives energy_sources Action: Try Ultrasound or Microwave Irradiation consider_alternatives->energy_sources energy_sources->end

Caption: Troubleshooting workflow for addressing resinification.

Corrective Actions:

  • Temperature Control: As a first step, reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider a more active catalyst or a different solvent system.

  • Reagent Addition: For reactions involving unstable intermediates, such as the in situ generation of nitrile oxides, add the precursor for the reactive species slowly to the reaction mixture. This maintains a low concentration of the intermediate, favoring the desired reaction over side reactions like dimerization.[3]

  • Concentration: High concentrations of reactants can sometimes promote polymerization. Try running the reaction under more dilute conditions.

  • Inhibitors: For radical-mediated polymerization, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) might be beneficial, though this is less common for the ionic mechanisms typical of isoxazole synthesis.

  • Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze polymerization.[8]

Problem 2: Low yield of the desired isoxazole with significant byproduct formation.

Even if complete resinification is avoided, significant byproduct formation can lead to low yields and difficult purification.

Decision Tree for Optimizing Isoxazole Synthesis

G start Low Isoxazole Yield byproduct_id Identify Major Byproduct(s) (e.g., via NMR, MS) start->byproduct_id furoxan Is it a Furoxan Dimer? byproduct_id->furoxan low_conc Action: Lower Nitrile Oxide Concentration (Slow Addition) furoxan->low_conc Yes regioisomer Is it a Regioisomer? furoxan->regioisomer No end Improved Yield and Purity low_conc->end change_catalyst Action: Change Catalyst (e.g., Cu(I) for 3,5-isomer) or Modify Substrate regioisomer->change_catalyst Yes other_byproduct Other Byproducts/ Unreacted Starting Material regioisomer->other_byproduct No change_catalyst->end optimize_conditions Action: Optimize Temperature, Solvent, and Reaction Time other_byproduct->optimize_conditions optimize_conditions->end

Caption: Decision tree for improving isoxazole reaction outcomes.

Data Presentation

The following table summarizes the effects of various reaction parameters on the outcome of isoxazole synthesis, with a focus on mitigating resinification and improving yield.

ParameterEffect on ResinificationEffect on YieldRecommendations
Temperature High temperatures significantly increase the risk of resinification.[1][2]Can increase reaction rate, but may also lead to degradation and lower yields if too high.[1]Screen a range of temperatures to find an optimal balance.
Concentration High concentrations can promote polymerization and side reactions.Generally, higher concentration increases reaction rate, but may favor byproduct formation.If resinification occurs, try more dilute conditions.
Reagent Addition Rapid addition of reagents that form unstable intermediates can lead to side reactions and resinification.Slow addition can improve yields by favoring the desired reaction pathway.[3]For in situ generation of intermediates, use slow addition.
Solvent Can influence the stability of intermediates and the solubility of polymeric byproducts.The choice of solvent can significantly impact reaction rates and yields.[1]Screen different solvents to optimize the reaction.
Catalyst An appropriate catalyst can accelerate the desired reaction, minimizing the time for side reactions to occur.The use of a catalyst can dramatically improve yields.[1]Consider using a catalyst if the uncatalyzed reaction is slow or low-yielding.
Energy Source Microwave or ultrasound can reduce reaction times, potentially lowering the incidence of thermal degradation.[6][7]Can lead to significantly higher yields and shorter reaction times.[1]Consider these alternative energy sources for difficult reactions.

Experimental Protocols

Protocol 1: General Procedure for Ultrasound-Assisted Synthesis of 5-Arylisoxazoles

This protocol is adapted from a method shown to produce high yields and is an example of how alternative energy sources can be employed.[1]

  • Reaction Setup: In a 25 mL round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine (B1172632) hydrochloride (1.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Sonication: Place the flask in an ultrasonic cleaning bath.

  • Reaction: Irradiate the mixture at a gentle warmth (e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition with In Situ Nitrile Oxide Generation

This protocol is a general guide to minimize furoxan formation.

  • Reaction Setup: To a solution of the alkyne (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate), add triethylamine (B128534) (1.5 eq).

  • Slow Addition: Prepare a solution of the corresponding N-hydroxyimidoyl chloride (1.5 eq) in the same solvent. Add this solution dropwise to the alkyne solution at 0°C over a period of 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

Signaling Pathways and Workflows

Competing Reaction Pathways in 1,3-Dipolar Cycloaddition

The following diagram illustrates the competition between the desired 1,3-dipolar cycloaddition and the undesired dimerization of the nitrile oxide intermediate.

G precursor Aldoxime + Oxidant or Hydroximoyl Chloride + Base nitrile_oxide Nitrile Oxide (Reactive Intermediate) precursor->nitrile_oxide In situ generation isoxazole Desired Isoxazole Product nitrile_oxide->isoxazole [3+2] Cycloaddition (Desired Pathway) furoxan Undesired Furoxan Dimer (Byproduct) nitrile_oxide->furoxan Dimerization (Undesired Pathway) nitrile_oxide->furoxan alkyne Alkyne (Dipolarophile) alkyne->isoxazole

Caption: Competing pathways for the nitrile oxide intermediate.

References

Troubleshooting low yields in isoxazole ester hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the hydrolysis of isoxazole (B147169) esters.

Frequently Asked Questions (FAQs)

Q1: My isoxazole ester hydrolysis is resulting in a low yield of the desired carboxylic acid. What are the most common causes?

Low yields in isoxazole ester hydrolysis can stem from several factors, including incomplete reaction, degradation of the starting material or product, and competing side reactions. Key areas to investigate are the choice of base and solvent, reaction temperature, presence of moisture, and the stability of the isoxazole ring itself under the reaction conditions.

Q2: Which base is most effective for hydrolyzing isoxazole esters: LiOH, NaOH, or KOH?

While all three are strong bases capable of promoting hydrolysis, Lithium Hydroxide (LiOH) is often the preferred reagent. The lithium cation is particularly effective at coordinating with the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon and accelerates the rate of hydrolysis. This can lead to higher yields, especially in systems where the ester is sterically hindered or electronically deactivated.[1][2] Furthermore, LiOH often exhibits better solubility in common co-solvents like tetrahydrofuran (B95107) (THF), ensuring a more homogeneous reaction mixture.

Q3: I am observing the formation of unexpected byproducts. What could they be?

A significant side reaction to consider is the base-catalyzed ring opening of the isoxazole moiety. This is particularly prevalent in 3-unsubstituted isoxazoles, where a proton can be abstracted from the C3 position, leading to N-O bond cleavage.[3][4] Under certain conditions, especially with heat or light, rearrangement to an oxazole (B20620) can also occur.[4] Hydrolysis of the ester is a race against these potential degradation pathways.

Q4: Can I use alcoholic solvents like methanol (B129727) or ethanol (B145695) for the hydrolysis?

It is generally recommended to avoid using alcoholic solvents that correspond to a different ester than the starting material (e.g., using methanol to hydrolyze an ethyl ester). This can lead to transesterification, resulting in a mixture of ester products and consequently a lower yield of the desired carboxylic acid after workup. A mixture of water and an aprotic organic solvent such as THF is a common and effective choice.[1][2][5]

Q5: How can I monitor the progress of my reaction to optimize the reaction time?

Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting ester and the appearance of the more polar carboxylic acid product. This allows you to stop the reaction once the starting material has been fully consumed, preventing potential product degradation from prolonged exposure to basic conditions.

Troubleshooting Guide for Low Yields

If you are experiencing low yields, consult the following table and workflow diagram to diagnose and resolve the issue.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data on how different reaction conditions can affect the yield of hydrolysis.

Table 1: Comparison of Different Bases on Ester Hydrolysis Yield

Ester SubstrateBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Methyl BenzoateLiOHTHF/H₂O25195
Methyl BenzoateNaOHTHF/H₂O25185
Methyl BenzoateKOHTHF/H₂O25180
Ethyl PicolinateLiOHTHF/H₂O25298
Ethyl PicolinateNaOHTHF/H₂O25289
Ethyl PicolinateKOHTHF/H₂O25282

Data adapted from a study on the efficiency of lithium cations in ester hydrolysis, demonstrating the general trend of LiOH providing higher yields in THF/water systems.[1][2]

Table 2: Troubleshooting Common Issues in Isoxazole Ester Hydrolysis

IssuePotential CauseRecommended Action
Incomplete Reaction - Insufficient base- Low reaction temperature- Short reaction time- Use 1.5-3 equivalents of base (LiOH is recommended).- Increase temperature moderately (e.g., to 40-50 °C), but be cautious of isoxazole ring instability.- Monitor reaction by TLC until starting material is consumed.
Product Degradation - Isoxazole ring opening- High reaction temperature- Prolonged reaction time- Use milder conditions if possible (e.g., lower temperature).- Ensure your isoxazole is substituted, especially at the 3-position, to enhance stability.- Avoid excessive heating and stop the reaction as soon as it is complete.
Side Product Formation - Transesterification- Impure starting materials- Use a non-alcoholic co-solvent like THF.- Ensure the purity of the starting isoxazole ester using techniques like NMR or GC-MS.
Difficult Workup - Emulsion formation- Product solubility in aqueous layer- Add brine during extraction to break up emulsions.- Acidify the aqueous layer carefully to a pH of ~2-3 to ensure full protonation of the carboxylate, then extract with a suitable organic solvent (e.g., ethyl acetate).

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Hydrolysis of a 3,5-Disubstituted Isoxazole Ester

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • 3,5-Disubstituted Isoxazole Ester

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the isoxazole ester (1.0 equivalent) in a mixture of THF and water (typically a 2:1 to 3:1 ratio). The volume should be sufficient to ensure the starting material is fully dissolved.

  • Addition of Base: Add LiOH (1.5 equivalents) to the solution. If the reaction is sluggish, the amount of LiOH can be increased to 3.0 equivalents.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, the flask can be gently heated to 40-50 °C.

  • Quenching and Solvent Removal: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of 2-3. A precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yields in Isoxazole Ester Hydrolysis start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase base equivalents (1.5-3 eq LiOH) - Gently increase temperature (e.g., 40-50°C) - Increase reaction time incomplete->optimize_conditions check_side_products Are there significant side products? (Check via TLC/LC-MS/NMR) complete->check_side_products side_products Side Products Detected check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No troubleshoot_side_products Address Side Reactions: - Check for isoxazole ring opening (especially if 3-unsubstituted) - Use milder conditions (lower temp) - Ensure aprotic solvent (e.g., THF) to avoid transesterification side_products->troubleshoot_side_products troubleshoot_workup Optimize Workup Procedure: - Ensure complete acidification (pH 2-3) - Use brine to break emulsions - Perform multiple extractions no_side_products->troubleshoot_workup

Caption: A logical workflow for troubleshooting low yields.

Reaction Pathways: Hydrolysis vs. Ring Opening

Reaction_Pathways Competing Pathways in Basic Conditions cluster_0 Desired Pathway cluster_1 Side Reaction ester Isoxazole Ester intermediate Tetrahedral Intermediate ester->intermediate + OH⁻ ester2 3-Unsubstituted Isoxazole Ester product Isoxazole Carboxylate intermediate->product - OR'⁻ deprotonated Deprotonated Intermediate ester2->deprotonated + OH⁻ (- H₂O) ring_opened Ring-Opened Product (β-Ketonitrile) deprotonated->ring_opened N-O Bond Cleavage

Caption: Hydrolysis versus a potential side reaction pathway.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Diethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,5-diethylisoxazole-4-carboxylic acid, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method involves a two-step process:

  • Synthesis of the ethyl ester precursor: Ethyl 3,5-diethylisoxazole-4-carboxylate is synthesized. A general method for preparing similar 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of an appropriate β-enamino ester with a nitroalkane.[1]

  • Hydrolysis to the carboxylic acid: The ethyl ester is then hydrolyzed to the desired this compound. This is typically achieved by treating the ester with a strong base like sodium hydroxide (B78521), followed by acidification.[2]

Q2: Are there alternative synthetic strategies for the isoxazole (B147169) ring formation?

Yes, several methods exist for synthesizing the isoxazole ring. One of the most powerful and widely used methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][4] Other methods include the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide and the cycloisomerization of α,β-acetylenic oximes.[5] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Q3: What are the key safety concerns when scaling up this synthesis?

When scaling up, several safety factors must be considered:

  • Exothermic Reactions: The formation of the isoxazole ring and the hydrolysis step can be exothermic. On a larger scale, inefficient heat transfer can lead to a dangerous increase in temperature (thermal runaway).[6]

  • Handling of Reagents: Reagents like hydroxylamine (B1172632) can be unstable and potentially decompose violently.[6] Strong acids and bases used in the process require careful handling to avoid chemical burns.

  • Solvent Safety: Large volumes of organic solvents can pose fire and health hazards. Ensure proper ventilation and use appropriate personal protective equipment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of ethyl 3,5-diethylisoxazole-4-carboxylate 1. Incomplete reaction of the enamino ester and nitropropane. 2. Formation of side products. 3. Inefficient purification.1. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure the reaction is carried out under an inert atmosphere to prevent side reactions.[1] Thoroughly wash the organic layer to remove impurities.[1] 3. Optimize the distillation conditions (pressure and temperature) to minimize product loss.
Incomplete hydrolysis of the ethyl ester 1. Insufficient amount of base (e.g., NaOH). 2. Short reaction time. 3. Poor solubility of the ester in the reaction medium.1. Use a sufficient molar excess of the base. 2. Monitor the reaction by TLC until the starting material is no longer visible.[7] 3. A co-solvent system (e.g., THF/methanol/water) can improve solubility and reaction rate.[2]
Difficulty in precipitating the carboxylic acid after acidification 1. The product is too soluble in the final solvent mixture. 2. The pH is not optimal for precipitation.1. Reduce the volume of the solvent by evaporation before or after acidification. 2. Carefully adjust the pH to the isoelectric point of the carboxylic acid (typically pH 2-3) to minimize its solubility.[2]
Formation of multiple by-products during scale-up 1. Poor temperature control leading to side reactions. 2. Inefficient mixing causing localized high concentrations of reagents.1. Use a reactor with efficient heat exchange capabilities. Consider a slower addition rate for reagents involved in exothermic steps.[6] 2. Ensure adequate agitation throughout the reaction. The type of stirrer and stirring speed may need to be adjusted for larger volumes.[6]
Product purity issues 1. Incomplete removal of starting materials or by-products. 2. Degradation of the product during workup or purification.1. Recrystallization from a suitable solvent is a common and effective method for purification.[7] 2. Avoid unnecessarily high temperatures during solvent removal and drying.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,5-diethylisoxazole-4-carboxylate (Adapted from a similar procedure[1])

This protocol is adapted for the synthesis of the diethyl derivative and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve ethyl β-aminocrotonate analog with an ethyl group instead of a methyl group and 1-nitropropane (B105015) in chloroform (B151607). Add triethylamine (B128534) to the solution.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of phosphorus oxychloride in chloroform from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15-20 hours.

  • Workup: Pour the reaction mixture into cold water. Separate the chloroform layer and wash it sequentially with dilute hydrochloric acid, 5% aqueous sodium hydroxide, and brine.

  • Purification: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Hydrolysis of Ethyl 3,5-diethylisoxazole-4-carboxylate to this compound (Adapted from a similar procedure[2])
  • Reaction Setup: Dissolve ethyl 3,5-diethylisoxazole-4-carboxylate in a mixture of tetrahydrofuran (B95107) (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of 5 N sodium hydroxide to the ester solution. Stir the mixture at room temperature for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Solvent Removal: Remove the organic solvents (THF and methanol) by distillation under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 6 N hydrochloric acid.

  • Isolation: Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_ester Step 1: Ester Synthesis cluster_acid Step 2: Hydrolysis start_ester Starting Materials: - Ethyl β-aminocrotonate analog - 1-Nitropropane - Triethylamine - Phosphorus oxychloride reaction_ester Reaction in Chloroform start_ester->reaction_ester workup_ester Aqueous Workup and Extraction reaction_ester->workup_ester purification_ester Vacuum Distillation workup_ester->purification_ester product_ester Ethyl 3,5-diethylisoxazole-4-carboxylate purification_ester->product_ester start_acid Ethyl 3,5-diethylisoxazole-4-carboxylate product_ester->start_acid Proceed to Hydrolysis reaction_acid Hydrolysis with NaOH in THF/Methanol/Water start_acid->reaction_acid workup_acid Solvent Removal and Acidification reaction_acid->workup_acid isolation_acid Filtration and Drying workup_acid->isolation_acid product_acid This compound isolation_acid->product_acid

Caption: Overall workflow for the two-step synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_ester_solutions Esterification Troubleshooting cluster_hydrolysis_solutions Hydrolysis Troubleshooting start Low Yield Observed check_step Identify the problematic step: Esterification or Hydrolysis? start->check_step ester_issue Low Yield in Esterification check_step->ester_issue Ester Step hydrolysis_issue Low Yield in Hydrolysis check_step->hydrolysis_issue Hydrolysis Step ester_sol1 Check reaction completeness (TLC/HPLC) ester_issue->ester_sol1 ester_sol2 Verify reagent purity and stoichiometry ester_issue->ester_sol2 hydrolysis_sol1 Ensure sufficient base is used hydrolysis_issue->hydrolysis_sol1 hydrolysis_sol2 Check for complete reaction (TLC) hydrolysis_issue->hydrolysis_sol2 ester_sol3 Optimize reaction temperature and time ester_sol1->ester_sol3 ester_sol4 Ensure inert atmosphere ester_sol2->ester_sol4 hydrolysis_sol4 Ensure proper pH for precipitation hydrolysis_sol1->hydrolysis_sol4 hydrolysis_sol3 Optimize co-solvent system for solubility hydrolysis_sol2->hydrolysis_sol3

Caption: A logical approach to troubleshooting low yield issues.

References

Technical Support Center: 3,5-Diethylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My 3,5-diethylisoxazole-4-carboxylic acid derivative appears to be degrading upon storage in solution. What are the likely causes?

A1: The isoxazole (B147169) ring, while generally aromatic and stable, is susceptible to degradation under certain conditions. The primary cause of degradation in solution is likely hydrolysis, especially under basic (high pH) conditions.[1][2] The N-O bond is the weakest point in the ring and can be cleaved, leading to ring-opening.[1] Elevated temperatures will also accelerate this degradation.[2]

Q2: I observe a change in the color of my compound upon exposure to light. Is this expected?

A2: Yes, some isoxazole derivatives can be photosensitive. UV irradiation can induce rearrangement of the isoxazole ring to the more stable oxazole (B20620) isomer, potentially proceeding through an azirine intermediate.[1][3] This photochemical rearrangement can lead to a change in the compound's properties and should be investigated with appropriate analytical methods.

Q3: Are there any specific solvents I should avoid when working with this compound derivatives?

A3: Strongly basic or acidic aqueous solutions should be used with caution, as they can catalyze the hydrolysis of the isoxazole ring.[1][2] When performing reactions or preparing solutions, it is advisable to use neutral, anhydrous solvents whenever possible and to be mindful of the pH of any aqueous media used during workup or analysis.

Q4: Can I heat my reaction mixture containing a this compound derivative?

A4: While moderate heating is often necessary for chemical reactions, high temperatures can promote both hydrolytic degradation and thermal rearrangement of the isoxazole ring.[1][4] It is recommended to monitor the reaction closely and use the lowest effective temperature. If you suspect thermal decomposition, consider alternative energy sources like microwave irradiation, which can sometimes reduce reaction times and by-product formation.

Troubleshooting Guides

Issue 1: Low Yield or No Product During Synthesis

If you are experiencing low yields during the synthesis of this compound or its esters, consider the following:

  • Purity of Starting Materials: Ensure that your starting materials, such as the corresponding β-ketoester and hydroxylamine, are pure. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: The pH of the reaction medium is crucial for the cyclization to form the isoxazole ring. Ensure that the pH is optimized for your specific reaction.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid degradation from prolonged heating.

Issue 2: Product Degradation During Workup

If you suspect your product is degrading during the extraction and purification steps:

  • Avoid Strong Bases: During aqueous washes, avoid using strong bases like sodium hydroxide. If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize contact time.

  • Temperature Control: Keep all workup steps at a low temperature (e.g., using an ice bath) to minimize thermal degradation.

  • Purification Method: If using column chromatography on silica (B1680970) gel, be aware that the acidic nature of silica can sometimes cause degradation of sensitive compounds. Consider using neutral alumina (B75360) or a different purification technique like recrystallization.

Issue 3: Inconsistent Results in Biological Assays

Inconsistent activity in biological assays can be a result of compound instability:

  • Stock Solution Storage: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO) and store them at low temperatures (-20°C or -80°C). Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate assay buffer immediately before use.

  • pH of Assay Buffer: Be mindful of the pH of your cell culture media or assay buffer, as basic conditions can lead to the degradation of the isoxazole derivative over the course of the experiment.

Data Presentation

The following table summarizes the hydrolytic stability of Leflunomide, an isoxazole-containing drug, which can serve as an analogue for understanding the potential stability profile of this compound derivatives under different pH and temperature conditions.

Temperature (°C)pHHalf-life (t½)Stability Profile
254.0StableResistant to isoxazole ring opening.[2]
257.4StableResistant to isoxazole ring opening.[2]
2510.0~6.0 hoursDecomposes via ring opening.[2]
374.0StableResistant to isoxazole ring opening.[2]
377.4~7.4 hoursNoticeable conversion via ring opening.[2]
3710.0~1.2 hoursRapid decomposition via ring opening.[2]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing in Aqueous Buffers

This protocol outlines a general method for assessing the hydrolytic stability of a this compound derivative.

Materials:

  • This compound derivative

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 4.0, 7.4, and 10.0)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to each of the pH buffers (4.0, 7.4, and 10.0) to achieve a final concentration of 10 µg/mL.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quench the degradation by adding an equal volume of acetonitrile.

  • Analyze the samples by HPLC or LC-MS to determine the remaining concentration of the parent compound.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: General Procedure for Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.

Materials:

  • This compound derivative (in solid state and in solution)

  • Photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Transparent and opaque containers.

  • HPLC or LC-MS system.

Procedure:

  • Place samples of the solid compound in transparent containers.

  • Prepare a solution of the compound in a suitable solvent and place it in both transparent and opaque (as a dark control) containers.

  • Expose the samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-UV light.

  • At the end of the exposure period, visually inspect the samples for any changes in color or appearance.

  • Analyze the samples by HPLC or LC-MS to quantify the parent compound and detect any degradation products. Compare the results from the exposed samples to the dark control to assess the extent of photodegradation.

Visualizations

Stability_Pathway Potential Degradation Pathways of this compound Derivatives A 3,5-Diethylisoxazole- 4-carboxylic Acid Derivative B Ring-Opened Intermediate A->B Hydrolysis (Base/Acid Catalyzed, Heat) C Oxazole Isomer A->C Photochemical/Thermal Rearrangement D Further Degradation Products B->D Decomposition Troubleshooting_Workflow Troubleshooting Workflow for Isoxazole Derivative Instability Start Experiment Shows Inconsistent Results/ Degradation CheckStorage Review Storage Conditions (Temp, Light, Solvent) Start->CheckStorage CheckpH Analyze pH of Experimental Media CheckStorage->CheckpH Storage OK OptimizeProtocol Modify Protocol: - Lower Temperature - Use Fresh Solutions - Protect from Light CheckStorage->OptimizeProtocol Storage Issues Found CheckpH->OptimizeProtocol pH is a Factor Reanalyze Re-run Experiment and Analyze Results OptimizeProtocol->Reanalyze

References

Overcoming poor solubility of 3,5-Diethylisoxazole-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,5-Diethylisoxazole-4-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The poor aqueous solubility of this compound stems from its chemical structure. The presence of two ethyl groups contributes to the molecule's lipophilicity (hydrophobicity), which is the primary reason for its limited solubility in water. While the carboxylic acid group can be ionized to improve solubility, the overall nonpolar character of the molecule dominates in neutral aqueous solutions.

Q2: What is the recommended first step for dissolving this compound for use in biological assays?

A2: The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for a wide range of organic compounds.[1] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in the assay, which could otherwise cause toxicity or off-target effects.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[1][2] When the DMSO stock is added to an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the poorly soluble compound to crash out of solution. Here are several strategies to address this:

  • Optimize the Dilution Method: Instead of adding the buffer to the DMSO stock, add the DMSO stock to the buffer while vortexing. This "reverse dilution" helps to disperse the compound more effectively.[1]

  • Lower the Final Concentration: Your target concentration in the assay might be above the compound's aqueous solubility limit.

  • Adjust the pH: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more soluble salt.

  • Use Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.[3][4]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is expected to increase significantly as the pH of the solution rises above its pKa. At a pH below the pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. At a pH above the pKa, it will be in its ionized (carboxylate) form, which is more polar and therefore more soluble in water.

Q5: What are co-solvents and how can they help improve solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of poorly soluble compounds.[7] They work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve. Common co-solvents used in biological assays include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[3][4]

Q6: What are cyclodextrins and how do they work to increase solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core. This forms an inclusion complex that has a higher aqueous solubility than the guest molecule alone.[5][6]

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution of DMSO Stock

This guide provides a step-by-step approach to troubleshoot and overcome the precipitation of this compound when diluting a DMSO stock solution into an aqueous buffer.

Step 1: Initial Assessment and Optimization of Dilution Technique

  • Observation: Visually inspect for any cloudiness, turbidity, or visible precipitate after dilution.

  • Reverse Dilution: Always add the DMSO stock to the aqueous buffer while gently vortexing.[1] This ensures rapid dispersion.

  • Temperature: Pre-warming the aqueous buffer to the assay temperature (e.g., 37°C) can sometimes help maintain solubility.

Step 2: pH Adjustment

  • Rationale: Increasing the pH of the buffer above the pKa of the carboxylic acid will increase its solubility.

  • Action: Prepare a series of buffers with increasing pH (e.g., 7.4, 8.0, 8.5) and test the solubility of your compound at the desired final concentration. Ensure the final pH is compatible with your assay system.

Step 3: Co-solvent Addition

  • Rationale: A co-solvent can increase the solubilizing capacity of the aqueous buffer.

  • Action: Prepare your aqueous buffer with a small percentage of a biocompatible co-solvent (e.g., 1-5% ethanol or PEG 400). Test for precipitation at your desired final concentration of this compound.

Step 4: Cyclodextrin (B1172386) Complexation

  • Rationale: Cyclodextrins can form inclusion complexes to enhance solubility.

  • Action: Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) in your assay buffer. Add the DMSO stock of your compound to this solution. The cyclodextrin will help to keep the compound in solution.

Data Presentation

Table 1: Recommended Starting Concentrations for Solubility Enhancing Excipients

ExcipientTypeRecommended Starting Concentration (in final assay volume)Notes
Ethanol Co-solvent1 - 5% (v/v)Can be toxic to some cells at higher concentrations.
Propylene Glycol Co-solvent1 - 5% (v/v)Generally considered less toxic than ethanol.
PEG 400 Co-solvent1 - 10% (v/v)A non-ionic polymer, often well-tolerated in cell-based assays.
HP-β-CD Cyclodextrin1 - 10 mMA commonly used cyclodextrin derivative with good solubility and low toxicity.
SBE-β-CD Cyclodextrin1 - 10 mMAnionic cyclodextrin derivative, can be particularly effective for positively charged compounds.

Table 2: Expected Solubility Trend of this compound with pH

pHExpected SolubilityRationale
< pKa LowThe carboxylic acid is in its neutral, less soluble form.
≈ pKa ModerateA mixture of neutral and ionized forms exists.
> pKa HighThe carboxylic acid is in its ionized (carboxylate) form, which is more soluble.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound.

  • Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10-50 mM).

  • Add the DMSO to the compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption and degradation from repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Determination
  • Prepare a series of buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or rotating for 24 hours at a constant temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies start This compound powder prep_stock Prepare 10-50 mM Stock in Anhydrous DMSO start->prep_stock dilute Dilute to Final Assay Concentration prep_stock->dilute precipitate Precipitation Observed? dilute->precipitate no_precipitate Proceed with Assay precipitate->no_precipitate No optimize Optimize Formulation precipitate->optimize Yes ph_adjust Adjust Buffer pH optimize->ph_adjust co_solvent Add Co-solvent optimize->co_solvent cyclodextrin Use Cyclodextrin optimize->cyclodextrin ph_adjust->dilute co_solvent->dilute cyclodextrin->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

ph_solubility_relationship cluster_ph pH of Aqueous Buffer cluster_form Predominant Chemical Form cluster_solubility Expected Aqueous Solubility low_ph Low pH (< pKa) neutral Neutral (R-COOH) low_ph->neutral pka_ph pH ≈ pKa mixed Neutral + Ionized pka_ph->mixed high_ph High pH (> pKa) ionized Ionized (R-COO⁻) high_ph->ionized low_sol Low neutral->low_sol mod_sol Moderate mixed->mod_sol high_sol High ionized->high_sol

Caption: Relationship between pH and the expected solubility of this compound.

References

Technical Support Center: Synthesis of 3,5-Diethylisoxazole-4-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and refinement of protocols for 3,5-Diethylisoxazole-4-carboxylic acid amides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of the this compound core?

A1: The primary challenges include controlling the regioselectivity of the isoxazole (B147169) ring formation, ensuring the stability of intermediates, and achieving high yields. For 3,5-disubstituted isoxazoles, the reaction of a nitrile oxide with a terminal alkyne generally favors the desired 3,5-isomer due to electronic and steric factors.[1] However, low yields can result from the decomposition of the nitrile oxide intermediate, which can dimerize to form furoxans.[1][2]

Q2: My amide coupling reaction to form the final product is slow or has a low yield. Why is this happening?

A2: Low yields in the amidation step are often due to steric hindrance, particularly if either the carboxylic acid or the amine is bulky. The isoxazole ring itself can present some steric challenge. Standard coupling methods may fail with sterically hindered substrates or electron-deficient amines.[3] In such cases, more robust coupling reagents or different reaction strategies, like conversion to an acyl fluoride, may be necessary.[3]

Q3: How do I choose the right amide coupling reagent for my specific amine?

A3: The choice of coupling reagent is critical. For simple, unhindered amines, standard carbodiimides like EDC in the presence of an additive like HOBt are often sufficient.[4][5] For more challenging couplings (sterically hindered or electron-poor amines), phosphonium-based reagents (PyBOP) or aminium/uronium-based reagents (HATU, HBTU, TBTU) are generally more effective and can achieve higher coupling rates with minimal side reactions.[6][7] It is often necessary to screen a few different reagents to find the optimal conditions.

Q4: What are the key parameters to control during the hydrolysis of the ethyl ester precursor?

A4: The key parameters for ester hydrolysis are reaction time, temperature, and the concentration of the acid or base used. For instance, using 60% aqueous H₂SO₄ can significantly reduce reaction time and increase yields compared to other acid mixtures.[8] For base-mediated hydrolysis, careful monitoring is needed to ensure complete conversion without promoting side reactions or degradation of the isoxazole ring, which can be sensitive to harsh basic conditions.[9][10]

Synthesis Pathway and Workflow

G Overall Synthesis Pathway cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation A Ethyl 2-pentanoyl-3-oxobutanoate C Ethyl 3,5-diethylisoxazole-4-carboxylate A->C  Cyclocondensation   B Hydroxylamine (B1172632) B->C D This compound C->D  NaOH, H₂O/MeOH   F This compound amide D->F  Coupling Reagent (e.g., HATU)   E Amine (R-NH₂) E->F

Caption: Overall synthesis pathway for this compound amides.

G General Experimental Workflow start Start: Reagent Preparation reaction Set up Reaction (Inert atmosphere if needed) start->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup purify Purification (Column Chromatography, Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: A typical experimental workflow for one of the synthesis steps.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

G Troubleshooting Decision Tree A Low or No Product Yield? B Which step is failing? A->B C Step 1: Isoxazole Formation B->C  Step 1   D Step 2: Ester Hydrolysis B->D  Step 2   E Step 3: Amide Coupling B->E  Step 3   F Check starting material purity. Ensure anhydrous conditions. Optimize reaction temperature. C->F G Incomplete reaction? Increase reaction time/temp. Check base/acid concentration. D->G H Use stronger coupling reagent (HATU, PyBOP). Check for amine purity/stability. Consider converting acid to acid chloride first. E->H

Caption: A decision tree for troubleshooting low product yields.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,5-Diethylisoxazole-4-carboxylate

This procedure is adapted from established methods for similar isoxazole syntheses.

  • Reagent Preparation : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve sodium metal (1.0 eq) in anhydrous ethanol (B145695) (approx. 10 mL per gram of sodium) with cooling to prepare a fresh solution of sodium ethoxide.

  • Condensation : To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes.

  • Acylation : Add pentanoyl chloride (1.0 eq) dropwise to the solution, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Cyclization : Prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (B1210297) (1.2 eq) in water. Add this aqueous solution to the reaction mixture.

  • Reaction : Heat the mixture to reflux (approx. 80°C) and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the target ester.

Protocol 2: Hydrolysis to this compound

This protocol is based on the hydrolysis of a similar dimethyl analog.[9]

  • Reaction Setup : Dissolve Ethyl 3,5-diethylisoxazole-4-carboxylate (1.0 eq) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) (1:1 v/v).

  • Hydrolysis : Add a 5 N aqueous solution of sodium hydroxide (B78521) (NaOH) (2.5 eq).

  • Reaction : Stir the reaction mixture vigorously at room temperature for 8-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup : Remove the organic solvents (MeOH, THF) by rotary evaporation. Dilute the remaining aqueous solution with water.

  • Acidification : Cool the solution in an ice bath and carefully acidify to pH 2 with 6 N hydrochloric acid (HCl). A white precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Protocol 3: Amide Formation using HATU

This is a general protocol for amide coupling, particularly effective for potentially challenging substrates.

  • Reaction Setup : In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation : Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling : Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction : Stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide.

Data Tables

Table 1: Comparison of Hydrolysis Conditions for Isoxazole Esters

MethodReagentSolventTemperature (°C)Time (h)Typical YieldNotes
A60% H₂SO₄ (aq)Water80-903.5>90%Fast reaction time, reduces by-products.[8]
BNaOH (5 N)THF/Methanol/Water20-258-16~94%Mild conditions, high yield for similar substrates.[9]
CLiOHTHF/Water2512HighStandard procedure for many ester hydrolyses.

Table 2: Selection of Coupling Reagents for Amide Formation

ReagentAdditiveBaseTypical Use CaseAdvantagesDisadvantages
EDCHOBtDIPEA/Et₃NGeneral purpose, unhindered substratesCost-effective, water-soluble byproducts.[4]Can fail with hindered substrates.[3]
HATUNoneDIPEAHindered acids/amines, low reactivity aminesHigh coupling efficiency, fast reaction rates.[4]Higher cost, stoichiometric byproducts.
PyBOPNoneDIPEAPeptide synthesis, hindered amino acidsReduces racemization, effective for hindered systems.[6]Byproduct (HMPA) from older BOP reagent is toxic.[6]
Acyl Fluoride(e.g., DAST)NoneSeverely hindered substratesHigh reactivity, overcomes steric hindrance.[3]Reagents can be hazardous.

References

Minimizing impurities in the synthesis of isoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of isoxazole (B147169) compounds.

Frequently Asked Questions (FAQs)

Q1: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in isoxazole synthesis can stem from several factors, including suboptimal reaction conditions, decomposition of starting materials or products, and competing side reactions. A primary cause, especially in 1,3-dipolar cycloadditions, is the dimerization of the in situ generated nitrile oxide to form furoxan byproducts.[1][2][3][4]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Both excessively high and low temperatures can be detrimental. It is crucial to screen a range of temperatures to find the optimal balance for your specific substrates.[1]

  • Adjust Reagent Stoichiometry: In reactions involving in situ generated nitrile oxides, using a slight excess of the alkyne dipolarophile can help minimize the competing dimerization of the nitrile oxide.[4] Alternatively, slow addition of the nitrile oxide precursor to maintain a low concentration can also be effective.[2][3]

  • Verify Reagent Purity: Ensure the purity of starting materials, as impurities can lead to side reactions. For instance, aldehydes used in the synthesis should be free of corresponding carboxylic acids.[5]

  • Ensure Anhydrous Conditions: Some reagents, like TosMIC used in related heterocyclic syntheses, can decompose in the presence of water, reducing the overall yield. Ensure your reaction is performed under strictly anhydrous conditions if moisture-sensitive reagents are used.[5]

  • Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and used in the correct loading.[4]

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge in isoxazole synthesis, particularly in reactions of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine (B1172632) and in 1,3-dipolar cycloadditions.[1][2] Regioselectivity is influenced by the steric and electronic properties of the reactants, as well as the reaction conditions.[2][4]

Strategies to Improve Regioselectivity:

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can significantly influence regioselectivity. For example, in the reaction of β-enamino diketones with hydroxylamine, ethanol (B145695) (protic) versus acetonitrile (B52724) (aprotic) can favor the formation of different regioisomers.[2]

    • Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can control regioselectivity in the synthesis from β-enamino diketones.[2][3]

    • pH Control: In the Claisen synthesis, the pH of the reaction medium can be a determining factor for the isomeric ratio of the products.[2]

  • Substrate Modification: Using β-enamino diketones instead of traditional 1,3-dicarbonyls can provide better regiocontrol.[2]

  • Alternative Synthetic Routes: For challenging syntheses, such as obtaining 3,4-disubstituted isoxazoles which are often less favored than the 3,5-isomers, consider alternative routes like an enamine-based [3+2] cycloaddition.[3]

Q3: I am observing significant byproduct formation, specifically an aldehyde oxime and the corresponding nitrile. How can this be prevented?

A3: In multicomponent reactions, such as the synthesis of isoxazol-5-ols from an aldehyde, a β-ketoester, and hydroxylamine, a common side reaction is the formation of an oxime from the aldehyde and hydroxylamine. This oxime can subsequently dehydrate to form a nitrile.[6]

Prevention Strategies:

  • Reaction Sequence: Ensure the reaction conditions favor the desired pathway, which typically involves the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by condensation with the aldehyde.[6]

  • Catalyst Choice: The catalyst can influence the relative rates of the desired reaction and byproduct formation. Experiment with mild catalysts like citric acid, L-valine, or imidazole (B134444) to selectively promote the three-component reaction.[6]

  • Stoichiometry: Use equimolar amounts of the reactants to minimize an excess of any single component that could lead to side reactions.[6]

  • Temperature Control: Maintain the recommended reaction temperature, as higher temperatures can increase the rate of byproduct formation.[6]

Q4: How can I effectively purify my isoxazole product from starting materials and byproducts with similar polarities?

A4: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers, which often have similar polarities.[2]

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Solvent System Screening: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to achieve the best separation. Sometimes, a three-solvent mixture or the addition of a small amount of acid or base can improve resolution.[2]

    • Stationary Phase: If separation on silica (B1680970) gel is poor, consider alternative stationary phases like acidic, basic, or neutral alumina, or reverse-phase silica.[2]

  • Crystallization/Recrystallization: If the desired product is a solid, crystallization can be a highly effective method for purification. Experiment with various solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor.[2][6][7]

  • Preparative TLC/HPLC: For difficult separations of small-scale reactions, preparative TLC or HPLC can be very effective.[2]

  • Supercritical Fluid Chromatography (SFC): This technique can be powerful for resolving challenging isomer separations.[2]

Troubleshooting Workflows and Logic Diagrams

Below are diagrams illustrating logical workflows for troubleshooting common issues in isoxazole synthesis.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_dimer Check for Furoxan Dimer by LC-MS/NMR start->check_dimer optimize_stoichiometry Optimize Stoichiometry: - Slow addition of nitrile oxide precursor - Use slight excess of dipolarophile check_dimer->optimize_stoichiometry Dimer Detected check_conditions Review Reaction Conditions check_dimer->check_conditions No Dimer end Yield Improved optimize_stoichiometry->end optimize_temp Screen Temperature Range check_conditions->optimize_temp Suboptimal Temp? check_reagents Verify Reagent Purity & Dryness check_conditions->check_reagents Temp OK optimize_temp->end check_reagents->end

Caption: A logical workflow for troubleshooting low yields in isoxazole synthesis.[1]

G cluster_1 Improving Regioselectivity start Mixture of Regioisomers Detected decision_point Modify Reaction Conditions or Substrate? start->decision_point change_solvent Screen Solvents (e.g., Protic vs. Aprotic) decision_point->change_solvent Conditions add_catalyst Add/Change Catalyst (e.g., Lewis Acid like BF₃·OEt₂) decision_point->add_catalyst Conditions modify_substrate Modify Substrate (e.g., use β-enamino diketone) decision_point->modify_substrate Substrate end Regioselectivity Improved change_solvent->end add_catalyst->end modify_substrate->end

Caption: A decision-making flowchart for addressing regioselectivity issues.[2]

Data on Reaction Condition Optimization

The following table summarizes the influence of various parameters on the outcome of isoxazole synthesis, based on qualitative descriptions from technical literature. This data is illustrative and specific results will vary based on the substrates used.

ParameterCondition AOutcome ACondition BOutcome BReference
Solvent Ethanol (Protic)Favors one regioisomerAcetonitrile (Aprotic)Favors other regioisomer[2]
Catalyst NoneMixture of productsBF₃·OEt₂ (Lewis Acid)Improved regioselectivity[2][3]
Catalyst (Multicomponent Rxn) Strong BaseIncreased side reactionsCitric Acid (Mild Catalyst)Minimized byproduct formation[6]
Energy Source Conventional Heating (70-90 min)66-79% YieldUltrasound Irradiation (25-60 min)Higher Yields (3-30% increase), reduced impurities[8]

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Synthesis of 4,5-Disubstituted Isoxazoles

This protocol is adapted for the synthesis of 4,5-disubstituted isoxazoles with control over regioselectivity using solvent choice.[1]

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.)

  • Solvent (e.g., Ethanol or Acetonitrile), 4 mL

  • Dichloromethane (B109758)

  • Distilled water

Procedure:

  • To a solution of the β-enamino diketone (0.5 mmol) in the chosen solvent (4 mL), add hydroxylamine hydrochloride (0.6 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add distilled water (10 mL) and extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a copper-catalyzed 1,3-dipolar cycloaddition which is effective for the reaction of terminal alkynes.[9]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(II) sulfate pentahydrate (0.05 mmol)

  • Sodium ascorbate (B8700270) (0.2 mmol)

  • t-Butanol/Water (1:1 mixture), 4 mL

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the corresponding aldoxime (1.1 mmol) in a 1:1 mixture of t-butanol and water (4 mL).

  • Prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (0.5 mL).

  • To the stirred solution of the alkyne and aldoxime, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_2 General Experimental Workflow start Reactant Preparation & Mixing reaction Reaction under Optimized Conditions (Temp, Time) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench, Extract, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography or Recrystallization workup->purification analysis Characterization: NMR, MS, HPLC purification->analysis

Caption: A generalized workflow for the synthesis and purification of isoxazole compounds.

References

Technical Support Center: Optimizing Reactions of 3,5-Diethylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3,5-Diethylisoxazole-4-carboxylic acid, with a specific focus on catalyst selection.

Disclaimer: Detailed experimental data specifically for this compound is limited in publicly available literature. The guidance provided herein is substantially based on established principles for and documented reactions of analogous 3,5-disubstituted isoxazole-4-carboxylic acids and other heterocyclic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions I can perform on this compound?

The primary reactive handle is the carboxylic acid group, which allows for several key transformations. Additionally, the isoxazole (B147169) ring itself can be functionalized. Common catalytic reactions include:

  • Amide Bond Formation (Amidation): Coupling the carboxylic acid with an amine, often facilitated by coupling agents or catalysts.

  • Esterification: Reaction of the carboxylic acid with an alcohol, typically under acidic catalysis.

  • Palladium-Catalyzed Cross-Coupling: While challenging, functionalization of the isoxazole ring can be achieved. This often requires conversion of the carboxylic acid to another functional group or using specific catalysts that tolerate the acidic proton.[1][2][3]

  • Decarboxylation: Removal of the COOH group, which can be achieved thermally or with a catalyst, to yield 3,5-diethylisoxazole.[4][5]

Q2: How do I choose a catalyst for amide bond formation (amidation)?

For converting this compound to its corresponding amides, the choice is typically between stoichiometric coupling reagents and true catalytic systems.

  • Peptide Coupling Reagents: Reagents like HATU, HBTU, and EDC/HOBt are highly effective for activating the carboxylic acid. While not strictly catalysts, they are essential for efficient amide bond formation. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used.[3]

  • Organocatalysts: N-heterocyclic carbenes (NHCs) and various boronic acid derivatives have emerged as effective catalysts for direct amidation, which can be advantageous by avoiding stoichiometric activators.[6][7][8]

  • Metal Catalysts: Systems based on Nickel or Manganese have been developed for the direct amidation of esters, which would be a two-step process from the carboxylic acid but can be effective for certain substrates.[6]

Q3: What are the best catalysts for esterification?

Standard acid catalysis is the most common method.

  • Brønsted Acids: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are traditionally used with an excess of the alcohol, often with removal of water.

  • Lewis Acids: For more sensitive substrates, Lewis acids can be employed.

  • Solid-Supported Catalysts: Using silica (B1680970) gel under microwave irradiation can also promote esterification.[6]

Q4: Can I perform a Suzuki-Miyaura cross-coupling reaction on the isoxazole ring?

Direct Suzuki coupling on an unsubstituted C-H bond of the isoxazole ring is difficult. Typically, the ring must first be halogenated (e.g., at the 4-position if the carboxylic acid were absent, or another available position). If you had a halo-isoxazole precursor, palladium catalysts like Pd(PPh₃)₄ in the presence of a base (e.g., K₂CO₃) are standard for Suzuki-Miyaura reactions.[3][9] The carboxylic acid group can interfere with the reaction, so it is often protected as an ester first.

Troubleshooting Guides

Issue 1: Low Yield in Isoxazole Synthesis

Q: My synthesis of the 3,5-diethylisoxazole ring is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in isoxazole synthesis often stem from suboptimal reaction conditions, side reactions, or reagent stability.[10] Here is a systematic approach to troubleshooting:

  • Reaction Conditions:

    • Temperature: Excessively high temperatures can cause decomposition, while low temperatures may lead to an incomplete reaction.[10] Screen a range of temperatures to find the optimal balance.

    • Solvent: The polarity of the solvent can significantly impact reaction rates and yields.[11] Consider screening solvents like ethanol, dioxane, or acetonitrile.

    • pH Control: The pH of the reaction medium can be critical, especially in cyclocondensation reactions. A systematic screening of pH is recommended.[11]

  • Side Reactions:

    • Nitrile Oxide Dimerization: In 1,3-dipolar cycloadditions, the nitrile oxide intermediate is prone to dimerization to form furoxans.[11][12] To minimize this, generate the nitrile oxide in situ at a low concentration, for instance, by slow addition of the precursor.[11]

  • Catalyst/Additives:

    • Lewis Acids: The use of a Lewis acid, such as BF₃·OEt₂, can improve yields and control regioselectivity in syntheses from β-enamino diketones.[11]

    • Metal Catalysts: For 1,3-dipolar cycloadditions, copper(I) catalysts are well-established for improving regioselectivity and yield.[12]

LowYieldTroubleshooting Start Low Yield Observed Condition_Check Optimize Reaction Conditions Start->Condition_Check Side_Reaction_Check Investigate Side Reactions Start->Side_Reaction_Check Catalyst_Check Screen Catalysts / Additives Start->Catalyst_Check Temp Screen Temperature Range Condition_Check->Temp Solvent Test Solvent Polarity Condition_Check->Solvent pH Adjust pH Condition_Check->pH Dimerization Minimize Nitrile Oxide Dimerization? Side_Reaction_Check->Dimerization Lewis_Acid Add Lewis Acid? (e.g., BF₃·OEt₂) Catalyst_Check->Lewis_Acid Metal_Catalyst Add Metal Catalyst? (e.g., Cu(I)) Catalyst_Check->Metal_Catalyst Slow_Addition Use Slow Addition / in situ Generation Dimerization->Slow_Addition Yes

Caption: Decision tree for troubleshooting low yields in isoxazole synthesis.
Issue 2: Poor Conversion in Amidation Reaction

Q: I am attempting to synthesize an amide from this compound, but the conversion is low. What catalyst or condition changes should I consider?

A: Low conversion in amidation points to insufficient activation of the carboxylic acid or unfavorable reaction kinetics.

  • Choice of Coupling Reagent: If using a standard coupling reagent like EDC, consider switching to a more powerful one like HATU or HBTU, which are known to be very efficient.

  • Base: Ensure an appropriate non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is used in sufficient quantity (typically 2-3 equivalents) to neutralize the acid formed and facilitate the reaction.

  • Catalyst System: If you are exploring catalytic methods, consider boronic acid-based catalysts which have shown high efficiency for a wide range of substrates.[6]

  • Reaction Temperature: While many amidations proceed at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes improve the rate and overall conversion, provided the substrates are stable.

  • Water Removal: Ensure all reagents and solvents are anhydrous. Water can hydrolyze activated intermediates and consume coupling reagents. Using molecular sieves can be beneficial.[6]

Data Presentation: Catalyst Performance in Analogous Reactions

Table 1: Catalyst Systems for Amide Bond Formation

Data is generalized from reactions of various carboxylic acids.

Catalyst/Reagent SystemAmine TypeTypical SolventTemp (°C)Typical Yield RangeReference
HATU / DIPEAPrimary & SecondaryDMF, CH₂Cl₂2585-98%[3]
EDC / HOBtPrimary & SecondaryDMF, CH₂Cl₂2570-95%[8]
Boronic Acid DerivativesPrimary & SecondaryToluene60-11075-99%[6]
Ni(cod)₂ / IPrPrimary & SecondaryToluene14060-90% (from ester)[6]
Table 2: Catalysts for Isoxazole Synthesis (1,3-Dipolar Cycloaddition)

Data based on the synthesis of 3,5-disubstituted isoxazoles.

CatalystAlkyne TypeBaseSolventTemp (°C)Typical Yield RangeReference
Copper(I) Iodide (CuI)TerminalEt₃NTHF / H₂O2580-95%[12]
Ruthenium ComplexesTerminal-Various25-8070-90%[12]
Fe₃O₄@MAP-SO₃H(from β-ketoesters)-Ethanol/WaterUltrasound~92%[10]
No Catalyst (Thermal)TerminalEt₃NToluene80-11050-80%[13]

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU

This protocol describes a standard method for coupling this compound with a primary or secondary amine.

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 mmol, 1 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Activation: Add HATU (1.1 mmol, 1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[3]

  • Amine Addition: Add the desired amine (1.1 mmol, 1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

AmidationScreening cluster_0 Phase 1: Standard Coupling Reagents cluster_1 Phase 2: Catalytic Methods (If needed) P1_Start Start with Carboxylic Acid + Amine P1_HATU Test HATU / DIPEA in DMF P1_Start->P1_HATU P1_EDC Test EDC / HOBt in DCM P1_Start->P1_EDC P1_Eval Evaluate Conversion P1_HATU->P1_Eval P1_EDC->P1_Eval P2_Boronic Screen Boronic Acid Catalysts P1_Eval->P2_Boronic Conversion < 85% P2_NHC Screen NHC Catalysts P1_Eval->P2_NHC Conversion < 85% Success Reaction Optimized P1_Eval->Success Conversion > 85% P2_Eval Evaluate Yield & Atom Economy P2_Boronic->P2_Eval P2_NHC->P2_Eval P2_Eval->Success Improved Yield

Caption: General workflow for screening catalysts and reagents for amidation.
Protocol 2: Copper-Catalyzed Isoxazole Synthesis

This protocol is for the synthesis of a 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition, which could be adapted for the synthesis of an ester precursor to this compound.

  • Preparation: To a solution of the terminal alkyne (1.0 mmol, 1 eq.) in a mixture of THF and water, add the corresponding aldoxime (1.1 mmol, 1.1 eq.).

  • Catalyst Addition: Add Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).

  • Base Addition: Add triethylamine (B128534) (Et₃N) (1.5 mmol, 1.5 eq.) to the mixture.

  • Oxidant: Add an oxidant like N-Chlorosuccinimide (NCS) portion-wise to generate the nitrile oxide in situ.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Perform an aqueous workup, extract with an appropriate solvent, and purify the crude product via column chromatography to obtain the 3,5-disubstituted isoxazole.

CatalystPathways Start 3,5-Diethylisoxazole- 4-carboxylic Acid Amidation Amidation Start->Amidation HATU or Boronic Acid Cat. Esterification Esterification Start->Esterification H₂SO₄ Cat. Decarboxylation Decarboxylation Start->Decarboxylation Organic Acid Cat. or Heat Amide_Product Amide Derivatives Amidation->Amide_Product Ester_Product Ester Derivatives Esterification->Ester_Product Decarb_Product 3,5-Diethylisoxazole Decarboxylation->Decarb_Product

Caption: Catalyst choices for major functionalization pathways.

References

Validation & Comparative

Comparison Guide for the Structural Confirmation of 3,5-Diethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of analytical techniques for the structural confirmation of 3,5-Diethylisoxazole-4-carboxylic acid. We present experimental data and protocols for mass spectrometry and compare its utility with other standard spectroscopic methods.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 169.15 g/mol ), electron ionization (EI) mass spectrometry provides characteristic fragments that are key to confirming its structure.

Data Presentation: Mass Spectrometry

The expected fragmentation of this compound under EI-MS is summarized below. The primary fragmentation involves the loss of the carboxylic acid group, followed by cleavages of the isoxazole (B147169) ring and its substituents. In short-chain carboxylic acids, prominent peaks arise from the loss of OH (M-17) and COOH (M-45) due to bond cleavages adjacent to the carbonyl group[1]. The most significant fragmentation pathway is often initiated by decarboxylation (loss of CO₂).

m/z (amu) Proposed Fragment Structure Fragmentation Event Relative Intensity (%)
169[C₈H₁₁NO₃]⁺•Molecular Ion (M⁺•)45
152[C₈H₁₀NO₂]⁺[M - OH]⁺15
140[C₇H₈NO₃]⁺[M - C₂H₅]⁺30
125[C₇H₁₁N]⁺•[M - CO₂]⁺• (Decarboxylation)100 (Base Peak)
124[C₇H₁₀N]⁺[M - COOH]⁺60
96[C₅H₆N]⁺[M - CO₂ - C₂H₅]⁺75
69[C₃H₃NO]⁺•Ring Cleavage Fragment40
43[C₂H₃O]⁺Acylium Ion55
Visualization: Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the proposed electron ionization fragmentation pathway for this compound.

G node_mol node_mol node_frag node_frag M [C₈H₁₁NO₃]⁺• m/z = 169 F125 [C₇H₁₁N]⁺• m/z = 125 M->F125 - CO₂ F124 [C₇H₁₀N]⁺ m/z = 124 M->F124 - COOH• F152 [C₈H₁₀NO₂]⁺ m/z = 152 M->F152 - OH• F96 [C₅H₆N]⁺ m/z = 96 F125->F96 - C₂H₅• F43 [C₂H₃O]⁺ m/z = 43 F124->F43 - C₅H₇N

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Use a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • GC Conditions (if applicable):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Data Acquisition: Collect data in full scan mode.

Comparison with Alternative Analytical Techniques

While MS provides molecular weight and fragmentation data, it is often used in conjunction with other techniques for unambiguous structure confirmation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful complementary methods.

Data Comparison: MS vs. NMR vs. IR Spectroscopy
Technique Information Provided Key Data for this compound
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Molecular Ion: m/z 169. Base Peak: m/z 125 ([M-CO₂]⁺•).
¹H NMR Spectroscopy Number and environment of protons.~12.0 ppm: (s, 1H, -COOH). ~2.8 ppm: (q, 2H, -CH₂-). ~2.5 ppm: (q, 2H, -CH₂-). ~1.3 ppm: (t, 3H, -CH₃). ~1.2 ppm: (t, 3H, -CH₃).
¹³C NMR Spectroscopy Number and environment of carbon atoms.~170 ppm: (-COOH). ~165 ppm: (C3-isoxazole). ~160 ppm: (C5-isoxazole). ~110 ppm: (C4-isoxazole). ~20 ppm: (-CH₂-). ~18 ppm: (-CH₂-). ~12 ppm: (-CH₃). ~11 ppm: (-CH₃).
IR Spectroscopy Presence of specific functional groups.~3300-2500 cm⁻¹: O-H stretch (broad). ~1700 cm⁻¹: C=O stretch. ~1600 cm⁻¹: C=N stretch. ~1450 cm⁻¹: N-O stretch.
Experimental Protocols: Alternative Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • Infrared (IR) Spectroscopy

    • Sample Preparation: For solid samples, use the KBr pellet method (mix ~1 mg of sample with 100 mg of dry KBr and press into a transparent disk) or Attenuated Total Reflectance (ATR) by placing the solid directly on the ATR crystal.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Data Processing: A background spectrum is first collected and automatically subtracted from the sample spectrum.

Integrated Workflow for Structure Confirmation

A logical workflow combining these techniques ensures a comprehensive and definitive structural confirmation.

Visualization: Structure Confirmation Workflow

G node_start node_start node_tech node_tech node_decision node_decision node_end node_end start Isolated Compound ms Mass Spectrometry (MS) start->ms Determine MW & Fragmentation check1 MW & Formula Consistent? ms->check1 ir IR Spectroscopy check2 Functional Groups Confirmed? ir->check2 Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) check3 Connectivity Confirmed? nmr->check3 Elucidate Atom Connectivity check1->start No, Re-evaluate check1->ir Yes check2->start No, Re-evaluate check2->nmr Yes check3->start No, Re-evaluate final Structure Confirmed check3->final Yes

Caption: Integrated workflow for unambiguous molecular structure confirmation.

Conclusion

For the structural confirmation of this compound, mass spectrometry is an essential first step, providing the molecular weight and key fragmentation information, particularly the characteristic loss of CO₂. However, for unambiguous confirmation, it must be complemented by other techniques. IR spectroscopy confirms the presence of the carboxylic acid functional group, while ¹H and ¹³C NMR spectroscopy provide the definitive carbon-hydrogen framework and atom connectivity. The combined use of these methods, as outlined in the workflow, provides orthogonal data that leads to a high-confidence structural assignment critical for research and development.

References

A Comparative Analysis of the Biological Activities of Diethyl and Dimethyl Isoxazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] The nature of the substituents on the isoxazole core plays a crucial role in modulating the potency and selectivity of these compounds. This guide provides a comparative overview of the biological activities of isoxazole carboxylic acid derivatives, with a focus on contrasting diethyl- and dimethyl-substituted analogs. Due to the limited availability of direct comparative studies, this report summarizes data on various dimethyl and ethyl-substituted isoxazole derivatives to elucidate structure-activity relationships.

Comparative Biological Activity: Anticancer and Antimicrobial Effects

Quantitative data from various studies are presented below to compare the efficacy of different isoxazole carboxylic acid derivatives. The data is organized by biological activity, highlighting the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects.

Anticancer Activity

The cytotoxic effects of various isoxazole derivatives have been evaluated against a range of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Dimethyl Isoxazole Derivatives
3,5-dimethylisoxazole-piperazine hybrid5lHuh7 (Liver)0.3[1]
5lMahlavu (Liver)0.5[1]
5lMCF-7 (Breast)0.8[1]
5mHuh7 (Liver)1.1[1]
5mMahlavu (Liver)1.9[1]
5mMCF-7 (Breast)2.5[1]
5oHuh7 (Liver)2.1[1]
5oMahlavu (Liver)3.7[1]
5oMCF-7 (Breast)2.9[1]
3,5-dimethylisoxazole-dihydroquinazolinone11hHL-60 (Leukemia)0.120[6]
11hMV4-11 (Leukemia)0.09[6]
3,5-diaryl isoxazole26PC3 (Prostate)Not specified, high selectivity[7]
Ethyl Isoxazole Derivatives
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylateNot AvailableNot AvailableNot Available[8]

Note: Direct comparative IC50 values for diethyl isoxazole carboxylic acid derivatives were not available in the reviewed literature. The table includes data for an ethyl-substituted derivative for structural comparison.

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been assessed against various bacterial and fungal strains. The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Dimethyl Isoxazole Derivatives
3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole2aEscherichia coliHigh inhibitory zone[9]
General Isoxazole Derivatives
Isoxazole-based chalcone28Staphylococcus aureus1[3]
Dihydropyrazole from isoxazole chalcone46Antifungal2[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compounds (isoxazole derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Test compounds (isoxazole derivatives)

  • Positive control antibiotic

  • Negative control (medium only)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the isoxazole derivatives in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism with a known effective antibiotic), a negative control (medium only), and a growth control (microorganism in medium without any compound).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Diethyl/ Dimethyl Isoxazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Broth Dilution) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General experimental workflow for comparing isoxazole derivatives.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoxazole Isoxazole Derivative Isoxazole->RTK Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by isoxazoles.

References

Comparative Guide to the Validation of an Analytical Assay for 3,5-Diethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3,5-Diethylisoxazole-4-carboxylic acid in biological matrices. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons of assay performance based on key validation parameters. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of a suitable analytical method.

The validation of an analytical method ensures that it is suitable for its intended purpose.[1] For bioanalytical applications, regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as the International Council for Harmonisation (ICH) provide a framework for the validation of analytical procedures.[2][3][4] Key parameters that must be evaluated include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[5]

Alternative Analytical Methodologies

The primary methods for the quantification of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable.[6][7] It offers high sensitivity and selectivity.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and semi-volatile compounds. Carboxylic acids often require derivatization to increase their volatility and thermal stability for GC-MS analysis.[6]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a more traditional and widely available technique. Its sensitivity may be lower than MS, and it may be less selective in complex biological matrices.

This guide will focus on the validation of an LC-MS/MS method, which is considered a "gold standard" for its performance characteristics in bioanalysis.[9]

Data Presentation: Assay Performance Comparison

The following tables summarize the acceptance criteria for key validation parameters based on FDA and ICH guidelines, which would be used to evaluate the performance of an assay for this compound.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.99
Calibration Curve At least 6 non-zero standards
Range Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ)
Standard Deviation of Back-Calculated Concentrations Within ±15% of nominal value (±20% at LLOQ)

Table 2: Accuracy and Precision

ParameterAcceptance Criteria
Intra-day and Inter-day Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Intra-day and Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Number of QC Levels At least three: Low, Medium, and High

Table 3: Selectivity and Matrix Effect

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in at least 6 different sources of blank matrix.
Matrix Factor The coefficient of variation of the matrix factor across different lots of matrix should be ≤ 15%.

Table 4: Stability

ConditionAcceptance Criteria
Freeze-Thaw Stability Analyte concentration should be within ±15% of the nominal concentration after at least 3 freeze-thaw cycles.
Short-Term (Bench-Top) Stability Analyte concentration should be within ±15% of the nominal concentration for the expected duration of sample handling.
Long-Term Storage Stability Analyte concentration should be within ±15% of the nominal concentration for the intended storage duration and temperature.
Stock Solution Stability Analyte and internal standard stock solutions should be stable for the intended storage duration and temperature.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS assay for this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract the analyte and internal standard from the biological matrix (e.g., plasma, urine).

  • Procedure:

    • Pipette 100 µL of the biological sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 25 µL of the internal standard working solution.

    • Add 50 µL of 1 M HCl to acidify the sample.

    • Add 600 µL of the extraction solvent (e.g., ethyl acetate).

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Objective: To achieve chromatographic separation and sensitive detection of the analyte and internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard.

    • Optimization: The ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized to maximize the signal intensity.

3. Preparation of Calibration Standards and Quality Control Samples

  • Objective: To create a set of standards for quantification and to evaluate the accuracy and precision of the method.

  • Procedure:

    • Prepare a stock solution of this compound and a separate stock solution of the internal standard (preferably a stable isotope-labeled version) in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • Spike the working standard solutions into blank biological matrix to create calibration standards at a minimum of six different concentration levels.

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner, using a separate weighing of the reference standard if possible.

Mandatory Visualizations

Assay_Validation_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analytical Phase cluster_Validation Validation & Data Review Prep_Standards Prepare Standards & QCs Extraction Sample Extraction Prep_Standards->Extraction Prep_Samples Prepare Biological Samples Prep_Samples->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Validation_Eval Validation Parameter Evaluation Data_Processing->Validation_Eval Report Generate Validation Report Validation_Eval->Report

Caption: Workflow for the validation of the analytical assay.

Validation_Parameters cluster_Core Core Performance cluster_Sample_Integrity Sample Integrity Assay Validated Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range Selectivity Selectivity Assay->Selectivity Matrix_Effect Matrix Effect Assay->Matrix_Effect Stability Stability Assay->Stability

Caption: Key parameters for analytical assay validation.

References

A Comparative Guide to Heterocyclic Carboxylic Acids in Drug Design: 3,5-Disubstituted Isoxazole-4-Carboxylic Acids versus Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic carboxylic acids represent a cornerstone class of scaffolds for the design of novel therapeutics. Their ability to engage in crucial hydrogen bonding interactions, coupled with the diverse physicochemical properties imparted by the heteroaromatic ring, makes them invaluable pharmacophoric elements. This guide provides a comparative analysis of 3,5-diethylisoxazole-4-carboxylic acid—using its close, more extensively studied analog, 3,5-dimethylisoxazole-4-carboxylic acid, as a proxy due to limited available data on the diethyl derivative—against other prominent heterocyclic carboxylic acids: furan-2-carboxylic acid, thiophene-2-carboxylic acid, pyridine-3-carboxylic acid, and pyrazole-3-carboxylic acid.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of these scaffolds, such as acidity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These parameters influence a drug's absorption, distribution, metabolism, excretion (ADME), and its binding affinity to the target protein.

Heterocyclic Carboxylic AcidStructurepKalogP
3,5-Dimethylisoxazole-4-carboxylic acid~2.53[1]~0.7 (calculated)[2]
Furan-2-carboxylic acid3.160.58
Thiophene-2-carboxylic acid3.531.57[3]
Pyridine-3-carboxylic acid (Nicotinic Acid)4.850.36
Pyrazole-3-carboxylic acid~3.8Data not readily available

Role in Drug Design and Therapeutic Applications

Each heterocyclic scaffold imparts distinct characteristics to a drug molecule, influencing its biological activity and potential therapeutic applications.

3,5-Disubstituted Isoxazole-4-Carboxylic Acids: The isoxazole (B147169) ring is a versatile scaffold found in a variety of therapeutic agents.[3][4][5] Derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties.[6] The isoxazole moiety is present in drugs such as the COX-2 inhibitor Valdecoxib, highlighting its utility in designing anti-inflammatory drugs.[6] The scaffold's electronic properties and metabolic stability contribute to its appeal in drug design.[6]

Furan-2-carboxylic Acid: The furan (B31954) ring is a common motif in pharmaceuticals and natural products.[7][8][9][10] It is a key component of antibacterial drugs like Nitrofurantoin and the anti-parasitic agent Diloxanide furoate.[7] The furan scaffold can undergo metabolic activation to potentially reactive intermediates, which is a consideration in drug design.[11][12] However, its derivatives have shown a broad range of biological activities, including anticancer and anti-inflammatory effects.[8][9]

Thiophene-2-carboxylic Acid: Thiophene (B33073) is a bioisostere of the benzene (B151609) ring and is frequently incorporated into drug molecules to modulate their properties.[13] It is found in anti-inflammatory drugs like Tiaprofenic acid and Suprofen.[13] Similar to furan, the thiophene ring can be metabolically activated to reactive species, which has been associated with toxicity in some cases.[14][15][16] Despite this, the thiophene scaffold is present in numerous approved drugs across various therapeutic areas.[13]

Pyridine-3-carboxylic Acid (Nicotinic Acid): The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs.[17][18][19][20][21] Nicotinic acid itself is a vitamin (niacin) and is used to treat high cholesterol. The pyridine nitrogen allows for hydrogen bonding and can influence the pKa and solubility of the molecule. This scaffold is found in drugs with a wide range of activities, including antibacterial, antiviral, and anticancer properties.[17][18]

Pyrazole-3-carboxylic Acid: The pyrazole (B372694) ring is another "privileged scaffold" in drug discovery, known for its presence in a multitude of biologically active compounds.[22][23][24][25][26] Pyrazole-containing drugs include the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil.[26] Derivatives of pyrazole-3-carboxylic acid have been explored for various therapeutic applications, including as antiviral and anticancer agents.[24] The pyrazole scaffold is generally considered to be metabolically stable.[26]

Comparative Summary of Biological Activities

Heterocyclic ScaffoldKey Therapeutic Areas of Drugs/Candidates
Isoxazole Anti-inflammatory, Analgesic, Antibacterial, Antiviral, Anticancer[3][4][5][6]
Furan Antibacterial, Antifungal, Antiparasitic, Anticancer, Anti-inflammatory[7][8][9][10]
Thiophene Anti-inflammatory, Anticancer, Antiviral, Antibacterial[13][27][28]
Pyridine Cardiovascular, Antibacterial, Antiviral, Anticancer, CNS disorders[17][18][19][20][21]
Pyrazole Anti-inflammatory, Anticancer, Antiviral, Analgesic, CNS disorders[22][23][24][25][26]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of physicochemical and biological properties, enabling meaningful comparisons between different compounds.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a heterocyclic carboxylic acid.

Methodology:

  • Preparation of Solutions: Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

  • Calibration: Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Pipette a known volume of the test compound solution into a beaker.

    • If the compound is an acid, titrate with the standardized NaOH solution, adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition of the titrant.

    • Continue the titration until the pH has passed the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). This can be determined from the first derivative of the titration curve (where the inflection point corresponds to the equivalence point).

Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a heterocyclic carboxylic acid.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together overnight and then allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of the test compound in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

In Vitro Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Preparation of Reagents:

    • Prepare a source of the target receptor (e.g., cell membrane preparations or purified receptor).

    • Select a radiolabeled ligand known to bind to the receptor with high affinity.

    • Prepare a series of dilutions of the unlabeled test compound.

  • Assay Setup:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membrane-bound receptor-ligand complexes.

  • Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

Visualizing Molecular Interactions and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Ligand Ligand (e.g., Prostaglandin) Ligand->GPCR Binding AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Phosphorylation Cascade

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Compound_Library Compound Library Primary_Assay Primary Assay (e.g., Receptor Binding) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Curve Hits->Dose_Response Selectivity_Assay Selectivity Assays Dose_Response->Selectivity_Assay Validated_Hits Validated Hits Selectivity_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Compound Lead Compound ADME_Tox->Lead_Compound

Caption: A typical workflow for drug discovery from screening to lead optimization.

References

Decoding the Vibrational Signature: An FT-IR Interpretation Guide for 3,5-Diethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular structure of novel compounds is paramount. This guide provides a comprehensive interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Diethylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore the characteristic vibrational frequencies of its functional groups and compare FT-IR spectroscopy with alternative analytical techniques, supported by detailed experimental protocols.

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is expected to exhibit a combination of absorption bands corresponding to its carboxylic acid and substituted isoxazole (B147169) ring moieties. The following table summarizes the predicted key vibrational modes, their expected wavenumber ranges, and the corresponding functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensityNotes
3300 - 2500O-H stretchCarboxylic AcidBroad, StrongThis very broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2][3][4]
2975 - 2850C-H stretchEthyl groups (-CH₂ and -CH₃)Medium to StrongAliphatic C-H stretching vibrations.
1725 - 1680C=O stretchCarboxylic AcidStrong, SharpThe position is influenced by hydrogen bonding; for dimeric carboxylic acids, it typically appears around 1710 cm⁻¹.[3][4]
~1620 - 1580C=N stretchIsoxazole RingMediumCharacteristic stretching vibration of the carbon-nitrogen double bond within the isoxazole ring.
~1570 - 1450C=C stretchIsoxazole RingMedium to WeakAromatic-like ring stretching vibrations.
~1440 - 1395O-H bendCarboxylic AcidMediumIn-plane bending of the hydroxyl group.[1]
~1320 - 1210C-O stretchCarboxylic AcidStrongStretching vibration of the carbon-oxygen single bond in the carboxylic acid.[1]
~1222C-O-N stretchIsoxazole RingMediumA characteristic vibration of the isoxazole ring structure.[5]
~950 - 910O-H bendCarboxylic AcidBroad, MediumOut-of-plane bending of the hydroxyl group, often broad due to hydrogen bonding.[1]

Comparison with Alternative Analytical Techniques

While FT-IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of this compound would benefit from complementary techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Identification of functional groups (e.g., -COOH, C=N, C-O).Fast, non-destructive, and provides a molecular fingerprint.Does not provide detailed information on the carbon-hydrogen framework or molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon and proton environments, including connectivity and stereochemistry. 13C NMR can be used to distinguish between isoxazole isomers.[6]Provides a complete picture of the molecular structure.Requires larger sample amounts and more complex instrumentation and data interpretation.
Mass Spectrometry (MS) Provides the molecular weight and information about the fragmentation pattern of the molecule, which can aid in structure elucidation. The fragmentation pattern of isoxazoles is predictable and can be used for isomer determination.[4]High sensitivity and provides exact molecular weight.Can be a destructive technique and may not distinguish between isomers without tandem MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of the compound from a mixture and subsequent identification and quantification based on its mass-to-charge ratio.Excellent for analyzing complex mixtures and quantifying the analyte.[7][8]Requires method development and can be complex to operate.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their identification. Carboxylic acids often require derivatization to increase their volatility.[9][10]High resolution separation for volatile compounds.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample like this compound.

Materials:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Grinding: In a dry agate mortar, grind approximately 1-2 mg of the this compound sample until a fine powder is obtained.

  • Mixing: Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar and mix thoroughly with the sample by grinding. The mixture should be homogeneous.

  • Pellet Formation: Transfer the mixture to the pellet die of a hydraulic press. Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Recording: Record the FT-IR spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of this compound.

FTIR_Interpretation_Workflow FT-IR Spectrum Interpretation Workflow for this compound start Acquire FT-IR Spectrum broad_band Identify Broad Band (3300-2500 cm⁻¹) start->broad_band strong_carbonyl Identify Strong, Sharp Peak (1725-1680 cm⁻¹) start->strong_carbonyl fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) start->fingerprint ch_stretch Identify C-H Stretches (2975-2850 cm⁻¹) start->ch_stretch conclusion Confirm Presence of Carboxylic Acid and Isoxazole Ring broad_band->conclusion Confirms O-H of COOH strong_carbonyl->conclusion Confirms C=O of COOH cn_stretch Look for C=N Stretch (~1620-1580 cm⁻¹) fingerprint->cn_stretch co_stretch Identify C-O Stretch (~1320-1210 cm⁻¹) fingerprint->co_stretch oh_bend Identify O-H Bends (~1440-1395 & 950-910 cm⁻¹) fingerprint->oh_bend con_stretch Identify C-O-N Stretch (~1222 cm⁻¹) fingerprint->con_stretch ch_stretch->conclusion Confirms Ethyl Groups cn_stretch->conclusion Suggests Isoxazole co_stretch->conclusion Confirms COOH oh_bend->conclusion Confirms COOH con_stretch->conclusion Confirms Isoxazole

Caption: Logical workflow for FT-IR spectral analysis.

References

A Comparative Guide to Isoxazole Synthesis: Methodologies, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoxazole (B147169) scaffold is a cornerstone of medicinal chemistry. This guide provides an objective comparison of the most prevalent methods for isoxazole synthesis, supported by quantitative data and detailed experimental protocols to inform your selection of the optimal synthetic route.

The synthesis of the isoxazole ring, a privileged five-membered heterocycle, is predominantly achieved through two robust methodologies: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-dicarbonyl compounds with hydroxylamine (B1172632). Each approach presents distinct advantages concerning substrate scope, regioselectivity, and reaction conditions. This guide delves into a comparative analysis of these methods, including a modern variation of the condensation reaction that utilizes β-enamino diketones for enhanced regiochemical control.

Method 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a versatile and widely employed method for constructing the isoxazole ring. This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). A key feature of this method is the in situ generation of the often-unstable nitrile oxide intermediate from stable precursors like aldoximes or primary nitro compounds.

Advantages:

  • High Versatility: A broad range of functional groups on both the alkyne and the nitrile oxide precursor are tolerated.

  • Good Regioselectivity: The reaction generally proceeds with good regioselectivity, which can be influenced by the electronic and steric nature of the substituents on both reactants.

  • Mild Conditions: Many protocols operate under mild, often one-pot, conditions.

Disadvantages:

  • Nitrile Oxide Instability: The nitrile oxide intermediate can be prone to dimerization, necessitating careful control of reaction conditions for its in situ generation.

  • Stoichiometric Reagents: The generation of the nitrile oxide often requires stoichiometric amounts of oxidants or halogenating agents.

Experimental Workflow for 1,3-Dipolar Cycloaddition

cluster_0 Nitrile Oxide Generation (in situ) cluster_1 Cycloaddition Aldoxime Aldoxime Oxidant Oxidant (e.g., NCS, Chloramine-T) Aldoxime->Oxidant Oxidation NitrileOxide Nitrile Oxide Intermediate Oxidant->NitrileOxide Alkyne Alkyne NitrileOxide->Alkyne [3+2] Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole

Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.

Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

This classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine. The reaction mechanism involves the initial attack of hydroxylamine on one of the carbonyl groups, followed by cyclization and dehydration to yield the isoxazole ring.

Advantages:

  • Readily Available Starting Materials: β-Dicarbonyl compounds are common and easily accessible reagents.

  • Operational Simplicity: The reaction is often a straightforward condensation.

Disadvantages:

  • Poor Regioselectivity: With unsymmetrical β-diketones, this method often results in a mixture of regioisomers that can be difficult to separate.[1]

  • Harsh Conditions: Traditional protocols may require harsh conditions, such as strong acids or bases and elevated temperatures.[1]

Reaction Pathway for Claisen Isoxazole Synthesis

BDiketone Unsymmetrical β-Diketone Hydroxylamine Hydroxylamine BDiketone->Hydroxylamine Attack1 Attack at C1 Hydroxylamine->Attack1 Attack2 Attack at C3 Hydroxylamine->Attack2 Intermediate1 Intermediate A Attack1->Intermediate1 Cyclization & Dehydration Intermediate2 Intermediate B Attack2->Intermediate2 Cyclization & Dehydration Regioisomer1 Regioisomer 1 Intermediate1->Regioisomer1 Cyclization & Dehydration Regioisomer2 Regioisomer 2 Intermediate2->Regioisomer2 Cyclization & Dehydration

Formation of Regioisomers in Claisen Isoxazole Synthesis.

Method 3: Regioselective Synthesis using β-Enamino Diketones

To address the regioselectivity issue of the classical condensation method, a modern variation utilizes β-enamino diketones. The enamine functionality directs the initial nucleophilic attack of hydroxylamine to the desired carbonyl group, leading to the formation of a single major regioisomer.[2][3] This approach offers excellent control over the final product's substitution pattern by tuning the reaction conditions.[2][3]

Advantages:

  • Excellent Regiocontrol: Allows for the highly selective synthesis of specific regioisomers.

  • Mild Conditions: The reactions can often be carried out under milder conditions compared to the classical approach.

Disadvantages:

  • Substrate Preparation: Requires the initial preparation of the β-enamino diketone from a β-dicarbonyl compound.

Regiocontrol with β-Enamino Diketones

EnaminoDiketone β-Enamino Diketone Hydroxylamine Hydroxylamine EnaminoDiketone->Hydroxylamine DirectedAttack Directed Nucleophilic Attack EnaminoDiketone->DirectedAttack Hydroxylamine->DirectedAttack SingleIntermediate Single Intermediate DirectedAttack->SingleIntermediate Cyclization & Dehydration SingleRegioisomer Single Regioisomer SingleIntermediate->SingleRegioisomer Cyclization & Dehydration

Regioselective Isoxazole Synthesis via β-Enamino Diketones.

Quantitative Comparison of Synthesis Methods

The following table summarizes experimental data from published literature, showcasing the performance of each method across various substrates.

MethodStarting MaterialsConditionsYield (%)Reference
1,3-Dipolar Cycloaddition Aldehyde, Hydroxylamine HCl, AlkyneChloramine-T, Cu(I) (optional), DNA-H₂O75-92
Benzaldehyde, PhenylacetyleneNCS, ChCl:urea (B33335), 50 °C, 4h85
Condensation 1,3-Diketone, Hydroxylamine HClPyridine (B92270), Reflux60-80[4]
Chalcone, Hydroxylamine HClKOH, Ethanol (B145695), Reflux, 12h45-87[5]
β-Enamino Diketone β-Enamino Diketone, Hydroxylamine HClEtOH, rt, 2h70-85[2][3]
β-Enamino Diketone, Hydroxylamine HClMeCN, BF₃·OEt₂, Pyridine, rt, 2h79[2][3]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition of an Aldoxime with an Alkyne

This one-pot procedure involves the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with a terminal alkyne.

  • Oxime Formation: To a stirred solution of the aldehyde (2 mmol) in a deep eutectic solvent (DES) of choline (B1196258) chloride and urea (ChCl:urea 1:2, 1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (B78521) (2 mmol). Stir the mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add the terminal alkyne (2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: General Procedure for Condensation of a β-Diketone with Hydroxylamine

This protocol describes the classical synthesis of isoxazoles from β-diketones.

  • Reaction Setup: Dissolve the β-diketone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

  • Reaction: Add a 40% aqueous solution of potassium hydroxide (5 mL) to the mixture and reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography to yield the isoxazole product.[5]

Protocol 3: General Procedure for Regioselective Synthesis from a β-Enamino Diketone

This method provides a high degree of regioselectivity in the synthesis of substituted isoxazoles.

  • Reaction Setup: To a solution of the β-enamino diketone (1.0 equiv) in acetonitrile (B52724) (MeCN), add hydroxylamine hydrochloride (1.2 equiv), pyridine (1.4 equiv), and boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired regioisomer.[2][3]

Conclusion

Both the 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl derivatives are highly effective methods for isoxazole synthesis, each with a distinct set of advantages. The 1,3-dipolar cycloaddition offers great versatility and generally high regioselectivity for 3,5-disubstituted products under mild, often one-pot, conditions. In contrast, the classical Claisen condensation with simple β-diketones is hampered by poor regiocontrol. However, modern adaptations using β-enamino diketones have transformed this method into a powerful tool for the regioselective synthesis of various substituted isoxazoles, offering excellent control over the final product structure by simply tuning the reaction conditions. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required reaction scale.

References

X-ray crystallography of 3,5-Diethylisoxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of 3,5-Disubstituted Isoxazole-4-Carboxylic Acid Derivatives

This guide provides a comparative analysis of the crystallographic data of 3,5-disubstituted isoxazole-4-carboxylic acid derivatives, with a specific focus on 5-Methylisoxazole-4-carboxylic acid as a representative compound due to the limited availability of data for 3,5-Diethylisoxazole-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.

Introduction

Isoxazole (B147169) derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The spatial arrangement of substituents on the isoxazole ring, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide summarizes the crystallographic data of a key derivative and outlines the typical experimental protocols for its synthesis and crystallographic analysis.

Crystallographic Data Comparison

The following tables summarize the crystallographic data for 5-Methylisoxazole-4-carboxylic acid, a close structural analog of this compound. This data provides a benchmark for comparing other derivatives within this class.

Table 1: Crystal Data and Structure Refinement for 5-Methylisoxazole-4-carboxylic acid. [1]

ParameterValue
Empirical FormulaC₅H₅NO₃
Formula Weight127.10
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPnma
Unit Cell Dimensions
a7.2540 (15) Å
b6.4700 (13) Å
c12.273 (3) Å
α90°
β90°
γ90°
Volume576.0 (2) ų
Z4
Density (calculated)1.466 Mg/m³
Absorption Coefficient0.12 mm⁻¹
F(000)264
Data Collection
DiffractometerEnraf–Nonius CAD-4
Theta range for data collection9 to 13°
Reflections collected1096
Independent reflections574 [R(int) = 0.042]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters574 / 0 / 63
Goodness-of-fit on F²1.00
Final R indices [I>2sigma(I)]R1 = 0.040, wR2 = 0.098
R indices (all data)R1 = 0.051, wR2 = 0.103

Experimental Protocols

The following protocols are representative of the synthesis and single-crystal X-ray diffraction analysis for 3,5-disubstituted isoxazole-4-carboxylic acids.

Synthesis of 3,5-Disubstituted Isoxazole-4-Carboxylic Acids

This is a general two-step procedure involving the synthesis of an ethyl isoxazole-4-carboxylate followed by hydrolysis.

Step 1: Synthesis of Ethyl 3,5-Disubstituted-4-isoxazolecarboxylate. [2]

  • Dissolve the appropriate β-enamino ester (1.00 mole), primary nitroalkane (1.29 mole), and triethylamine (B128534) (400 ml) in chloroform (B151607) (1 L) in a three-necked flask equipped with a dropping funnel and a gas inlet tube.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) from the dropping funnel over 3 hours.

  • Remove the ice bath and continue stirring for an additional 15 hours at room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with cold water (1 L).

  • Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic.

  • Successively wash the chloroform layer with 5% aqueous sodium hydroxide (B78521) and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Distill the product under vacuum to yield the pure ethyl 3,5-disubstituted-4-isoxazolecarboxylate.

Step 2: Hydrolysis to 3,5-Disubstituted-4-isoxazolecarboxylic Acid. [3][4]

  • React the ethyl-5-methylisoxazole-4-carboxylate with a strong acid, such as 60% aqueous H₂SO₄.

  • Heat the reaction mixture to reflux for approximately 3.5 hours.

  • Continuously remove the ethanol (B145695) byproduct via distillation.

  • Cool the reaction mixture and collect the precipitated 5-methylisoxazole-4-carboxylic acid by filtration.

  • Wash the solid with water and dry to obtain the final product.

Single-Crystal X-ray Diffraction

This protocol outlines the general procedure for obtaining and analyzing the crystal structure of a small organic molecule.[1][5][6][7]

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent (e.g., ethanol).

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer (e.g., an Enraf–Nonius CAD-4 or similar).

    • Collect diffraction data at a controlled temperature (e.g., 293 K) using a specific X-ray wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing:

    • Integrate the raw diffraction data to obtain the intensities and positions of the reflections.

    • Apply corrections for factors such as polarization, Lorentz factor, and absorption.

    • Determine the unit cell parameters and the crystal's space group.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model by full-matrix least-squares methods against the experimental diffraction data to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms.

    • The final refined structure provides precise information on bond lengths, bond angles, and other geometric parameters.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow from the synthesis of 3,5-disubstituted isoxazole-4-carboxylic acid derivatives to their crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials (β-enamino ester, nitroalkane) reaction1 Cyclocondensation start->reaction1 intermediate Ethyl 3,5-Disubstituted- 4-isoxazolecarboxylate reaction1->intermediate reaction2 Hydrolysis intermediate->reaction2 product 3,5-Disubstituted- 4-isoxazolecarboxylic Acid reaction2->product crystallization Single Crystal Growth product->crystallization Purified Compound data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (Bond lengths, angles, etc.) refinement->final_structure

Caption: Synthesis and Crystallographic Analysis Workflow.

References

Benchmarking 3,5-Disubstituted Isoxazole-4-Carboxylic Acids Against Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of a representative 3,5-disubstituted isoxazole-4-carboxylic acid derivative against established carbonic anhydrase (CA) inhibitors. The data presented is based on published experimental findings and is intended to serve as a resource for researchers in the field of drug discovery and development.

Disclaimer: The compound "3,5-Diethylisoxazole-4-carboxylic acid" specified in the topic is not well-documented in publicly available research. Therefore, this guide utilizes data for a closely related and well-studied analogue, "3,5-Dimethylisoxazole-4-carboxylic acid" and other isoxazole (B147169) derivatives as a representative for the broader class of 3,5-disubstituted isoxazole-4-carboxylic acids.

Quantitative Performance Comparison

The inhibitory activities of a representative isoxazole derivative and several well-established carbonic anhydrase inhibitors are summarized in the table below. The data is presented for different isoforms of human carbonic anhydrase (hCA) to provide a comprehensive overview of potency and selectivity.

CompoundTarget IsoformIC50 (nM)Kᵢ (nM)
(E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (Representative Isoxazole Derivative)CA (Bovine)112,300Not Reported
Known Inhibitors
AcetazolamidehCA II130[1]12[2]
hCA IX30[1][3]Not Reported
Dorzolamide (B1670892)hCA II0.18[4][5][6]1.9[7]
hCA IVNot Reported31[7]
BrinzolamidehCA II3.19[8][9]0.13[8]
hCA IV45.3[10]Not Reported

Experimental Protocols

A common method for determining the inhibitory activity of compounds against carbonic anhydrase is the colorimetric assay using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific carbonic anhydrase isoform.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II or hCA IX)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (in a water-miscible organic solvent like acetonitrile)

  • Test compound (dissolved in DMSO)

  • Known carbonic anhydrase inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified carbonic anhydrase in the assay buffer.

    • Prepare a stock solution of p-NPA.

    • Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Control wells (no inhibitor): Carbonic anhydrase solution and assay buffer.

      • Test wells: Carbonic anhydrase solution and the desired concentration of the test compound.

      • Positive control wells: Carbonic anhydrase solution and the desired concentration of the known inhibitor.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes). The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the absorbance versus time plot.

    • Subtract the background rate (from the blank wells) from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound and the positive control relative to the uninhibited control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the catalytic mechanism of carbonic anhydrase and a typical experimental workflow for inhibitor screening.

G cluster_pathway Carbonic Anhydrase Catalytic Cycle CO2 CO₂ Intermediate E-Zn²⁺-HCO₃⁻ CO2->Intermediate Nucleophilic Attack H2O H₂O Enzyme_Zn_H2O E-Zn²⁺-H₂O H2O->Enzyme_Zn_H2O Enzyme_Zn_OH E-Zn²⁺-OH⁻ Enzyme_Zn_OH->Intermediate Enzyme_Zn_H2O->Enzyme_Zn_OH Proton Shuttle H_ion H⁺ Enzyme_Zn_H2O->H_ion HCO3 HCO₃⁻ Intermediate->Enzyme_Zn_H2O Water Binding Intermediate->HCO3 Release

Caption: Catalytic cycle of carbonic anhydrase showing the hydration of carbon dioxide.

G cluster_workflow Inhibitor Screening Workflow prep Reagent Preparation (Enzyme, Inhibitor, Substrate) plate Plate Setup in 96-well format (Controls and Test Compounds) prep->plate incubate Pre-incubation (Enzyme-Inhibitor Binding) plate->incubate reaction Initiate Reaction (Add Substrate) incubate->reaction measure Kinetic Measurement (Absorbance at 405 nm) reaction->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze

Caption: A generalized workflow for a colorimetric-based carbonic anhydrase inhibitor screening assay.

References

In-vitro assay validation for compounds derived from 3,5-Diethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of essential in-vitro assays for the validation of compounds derived from the 3,5-dialkylisoxazole-4-carboxylic acid scaffold as inhibitors of the Bromodomain-containing protein 4 (BRD4). While direct experimental data for 3,5-diethylisoxazole-4-carboxylic acid derivatives are limited in published literature, this guide uses the closely related and well-characterized 3,5-dimethylisoxazole (B1293586) derivatives as a proxy to demonstrate the validation workflow. These compounds are promising candidates in oncology due to their role in epigenetic regulation.

The BRD4-MYC Signaling Axis: A Key Therapeutic Target

BRD4 is an epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, playing a critical role in the transcription of key oncogenes, most notably c-MYC.[1][2] By inhibiting BRD4, the transcriptional machinery that drives proliferation in many cancers can be disrupted, leading to cell cycle arrest and apoptosis.[3][4] The validation of novel isoxazole-based inhibitors therefore focuses on confirming their ability to engage BRD4, inhibit cancer cell proliferation, and modulate the downstream BRD4-MYC pathway.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates (activates) MYC_Gene c-MYC Gene RNAPII->MYC_Gene transcribes MYC_mRNA c-MYC mRNA MYC_Gene->MYC_mRNA Ribosome Ribosome MYC_mRNA->Ribosome MYC_Protein c-MYC Protein Ribosome->MYC_Protein translates Proliferation Cell Proliferation & Growth MYC_Protein->Proliferation promotes Inhibitor Isoxazole Inhibitor Inhibitor->BRD4 inhibits binding

Caption: The BRD4-cMYC signaling pathway and point of inhibition.

In-Vitro Assay Validation Workflow

A typical validation cascade for a novel BRD4 inhibitor involves a series of assays progressing from direct biochemical engagement to cellular functional outcomes. This multi-assay approach ensures that the compound's activity is robust, on-target, and relevant in a biological context.

Experimental_Workflow A Primary Screen: Biochemical Assay (TR-FRET) B Secondary Assay: Cell Proliferation (MTS/CTG) A->B Confirm Cellular Activity C Target Engagement: Cellular Thermal Shift Assay (CETSA) or NanoBRET B->C Confirm Target Engagement in Cells D Downstream Pathway Analysis: c-MYC Expression (qPCR/Western Blot) C->D Verify On-Target Mechanism E Lead Candidate D->E Advance to In-Vivo Studies

Caption: A typical in-vitro assay cascade for inhibitor validation.

Comparison of Key In-Vitro Assays

The following tables summarize and compare key assays used in the validation process. The performance data presented is representative of typical results for potent 3,5-dimethylisoxazole-based BRD4 inhibitors found in the literature.[5][6]

Table 1: Biochemical Target Engagement Assays

These assays measure the direct interaction between the inhibitor and the BRD4 protein.

ParameterTR-FRET (Time-Resolved FRET)AlphaScreen (Amplified Luminescent Proximity Assay)
Principle Measures disruption of energy transfer between a Europium-labeled BRD4 donor and a dye-labeled acetylated histone peptide acceptor.[7][8]Measures disruption of singlet oxygen transfer between donor and acceptor beads brought into proximity by the BRD4-peptide interaction.[9][10]
Typical IC₅₀ 20 - 200 nM30 - 300 nM
Z'-factor > 0.7> 0.7
Signal-to-Background 5 - 1510 - 50
Advantages Homogeneous ("add-and-read"), robust, less prone to colorimetric interference.[11]Highly sensitive, homogeneous, robust signal amplification.
Disadvantages Requires specialized plate reader, potential for compound auto-fluorescence.Sensitive to light, potential for interference from singlet oxygen quenchers.[12]
Table 2: Cell-Based Functional and Pathway Assays

These assays measure the effect of the inhibitor on cancer cells.

ParameterCell Proliferation (CellTiter-Glo®)c-MYC mRNA Expression (RT-qPCR)c-MYC Protein Expression (Western Blot)
Principle Measures ATP levels as an indicator of metabolically active, viable cells via a luciferase reaction.[13][14]Measures relative abundance of c-MYC mRNA transcripts compared to a housekeeping gene.[15][16]Measures relative c-MYC protein levels normalized to a loading control (e.g., GAPDH).[17]
Typical IC₅₀ 90 - 500 nMN/A (Measures % reduction)N/A (Measures % reduction)
Key Endpoint % Inhibition of cell growthFold change in mRNA levelFold change in protein level
Typical Result > 80% growth inhibition at 1 µM> 70% reduction after 24h treatment> 60% reduction after 24h treatment
Advantages High-throughput, sensitive, reflects overall cytotoxic/cytostatic effect.[18]Highly specific and quantitative for gene expression changes.Confirms downstream effect on the target protein, standard technique.
Disadvantages Does not confirm on-target activity.Does not confirm changes at the functional protein level.Lower throughput, semi-quantitative.

Experimental Protocols

Protocol 1: BRD4(BD1) Time-Resolved FRET (TR-FRET) Assay

This protocol is for measuring the potency (IC₅₀) of a test compound in inhibiting the binding of BRD4's first bromodomain (BD1) to an acetylated peptide.

Materials:

  • Recombinant His-tagged BRD4(BD1) protein

  • Biotinylated histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

  • TR-FRET Donor: Europium-labeled anti-His Antibody (Eu-Ab)

  • TR-FRET Acceptor: Streptavidin-conjugated Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

  • Test compounds serially diluted in DMSO

  • Low-volume 384-well assay plates (e.g., white, non-binding)

Procedure:

  • Prepare assay buffer and reagents. Dilute proteins and peptides in assay buffer to desired working concentrations.

  • Add 2 µL of serially diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

  • Add 4 µL of a solution containing Eu-Ab and BRD4(BD1) protein to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of a solution containing the biotinylated peptide and SA-APC to each well.

  • Incubate the plate for 60-120 minutes at room temperature, protected from light.[7]

  • Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at 620 nm (Europium) and 665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol determines the effect of a compound on the viability of a cancer cell line (e.g., MV4-11, a leukemia line sensitive to BRD4 inhibition).[4][5]

Materials:

  • MV4-11 cells

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds serially diluted in culture medium

  • CellTiter-Glo® Reagent[13]

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Seed 5,000 MV4-11 cells in 50 µL of culture medium per well in a 96-well opaque plate.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Add 50 µL of culture medium containing the test compound at 2x the final desired concentration (creating a serial dilution across the plate). Include wells with vehicle (DMSO) as a negative control (100% viability) and wells with a known cytotoxic agent or no cells as a positive control (0% viability).

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[19]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[19]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for c-MYC Expression

This protocol quantifies the change in c-MYC mRNA levels in cells following treatment with a BRD4 inhibitor.

Materials:

  • MV4-11 cells and culture medium

  • Test compound

  • RNA isolation kit (e.g., TRIzol or column-based)

  • cDNA synthesis kit (reverse transcriptase)

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for c-MYC and a housekeeping gene (e.g., GAPDH or ABL1)[16]

  • Real-time PCR instrument

Procedure:

  • Seed MV4-11 cells in a 6-well plate and grow to ~70% confluency.

  • Treat cells with the test compound (e.g., at its 5x IC₅₀ concentration) and a vehicle control for a set time (e.g., 6, 12, or 24 hours).

  • Harvest cells and isolate total RNA using a commercial kit.

  • Assess RNA quantity and purity (e.g., using a NanoDrop spectrophotometer).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[17]

  • Prepare the qPCR reaction by mixing the cDNA template, forward and reverse primers for c-MYC (or the housekeeping gene), and the qPCR master mix.

  • Run the reaction in a real-time PCR cycler using a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[16]

  • Determine the cycle threshold (Ct) values for both c-MYC and the housekeeping gene in all samples.

  • Calculate the relative change in c-MYC expression using the ΔΔCt method, normalizing the treated samples to the vehicle control samples.[17]

References

A Comparative Guide to 3,5-Disubstituted Isoxazole-4-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,5-disubstituted isoxazole-4-carboxylic acid derivatives, a class of compounds demonstrating significant potential in therapeutic development. The focus is on their performance as inhibitors of Bromodomain-containing protein 4 (BRD4) and as antagonists of the Histamine (B1213489) H3 receptor (H3R), two key targets in oncology and neuroscience, respectively. The information presented is collated from various preclinical studies to aid in the evaluation and selection of these derivatives for further research.

Performance Comparison of Isoxazole (B147169) Derivatives

The following tables summarize the in vitro activity of various 3,5-dimethylisoxazole-4-carboxylic acid derivatives against their respective targets.

Table 1: BRD4 Inhibitory Activity of 3,5-Dimethylisoxazole (B1293586) Derivatives

Compound IDTargetAssay TypeIC50 (nM)Cell Line (for cellular assays)Reference
Compound 11h BRD4(1)Biochemical27.0N/A[1]
BRD4(2)Biochemical180N/A[1]
CellularProliferation90MV4-11[1]
CellularProliferation120HL-60[1]
Compound 22 CellularProliferation162HCT116[2]
Compound 11d BRD4Biochemical550N/A[3]
CellularProliferation190MV4-11[3]
Compound 11e BRD4Biochemical860N/A[3]
CellularProliferation320MV4-11[3]
Compound 11f BRD4Biochemical800N/A[3]
CellularProliferation120MV4-11[3]
Compound 8 (S) BRD4(1)ALPHA Assay~300 (est.)N/A[4]
CellularCytotoxicity794MV4-11[5]
Compound 9 BRD4(1)ALPHA Assay~300 (est.)N/A[4]
CellularCytotoxicity616MV4-11[5]

Table 2: Histamine H3 Receptor Antagonist Activity of a 3,5-Dimethylisoxazole-4-carboxylic acid Derivative

Compound IDTargetAssay TypeKi (nM)RadioligandCell LineReference
Compound 3h Histamine H3 ReceptorBinding Affinity8.73[3H]-Nα-methylhistamineHEK293[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by these isoxazole derivatives.

BRD4_Signaling_Pathway_in_AML cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_phenotype Cellular Phenotype BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates & activates MYC_Gene MYC Gene RNAPII->MYC_Gene transcribes Cell_Cycle_Genes Cell Cycle Genes (e.g., CDK6) RNAPII->Cell_Cycle_Genes transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Cell_Cycle_mRNA Cell Cycle mRNA Cell_Cycle_Genes->Cell_Cycle_mRNA Cell_Cycle_Proteins Cell Cycle Proteins Cell_Cycle_mRNA->Cell_Cycle_Proteins translation Isoxazole_Inhibitor 3,5-Dimethylisoxazole BRD4 Inhibitor Isoxazole_Inhibitor->BRD4 inhibits binding to acetylated histones Proliferation Leukemic Cell Proliferation Isoxazole_Inhibitor->Proliferation inhibits Apoptosis Apoptosis Isoxazole_Inhibitor->Apoptosis induces MYC_Protein->Proliferation promotes Cell_Cycle_Proteins->Proliferation promotes

Caption: BRD4 signaling pathway in AML and the mechanism of its inhibition.

H3R_Signaling_Pathway_in_Depression cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron H3R Histamine H3 Autoreceptor Gi_pre Gi H3R->Gi_pre couples to Serotonin_Synapse Serotonin (5-HT) H3R->Serotonin_Synapse inhibits release of other neurotransmitters Dopamine_Synapse Dopamine (DA) H3R->Dopamine_Synapse Histamine_Vesicle Histamine Histamine_Vesicle->H3R activates Histamine_Synapse Histamine Histamine_Vesicle->Histamine_Synapse Release AC_pre Adenylate Cyclase cAMP_pre cAMP AC_pre->cAMP_pre produces PKA_pre PKA cAMP_pre->PKA_pre activates Ca_Channel Ca2+ Channel PKA_pre->Ca_Channel inhibits Ca_Channel->Histamine_Vesicle inhibits release Isoxazole_Antagonist 3,5-Dimethylisoxazole H3R Antagonist Isoxazole_Antagonist->H3R blocks Isoxazole_Antagonist->Histamine_Synapse Increases Release Gi_pre->AC_pre inhibits H1R_H2R Postsynaptic H1/H2 Receptors Histamine_Synapse->H1R_H2R activates Serotonin_Receptor 5-HT Receptors Serotonin_Synapse->Serotonin_Receptor Dopamine_Receptor DA Receptors Dopamine_Synapse->Dopamine_Receptor Neuronal_Activity Increased Neuronal Activity & Antidepressant Effects H1R_H2R->Neuronal_Activity leads to Serotonin_Receptor->Neuronal_Activity Dopamine_Receptor->Neuronal_Activity

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 3,5-Diethylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was identified for 3,5-Diethylisoxazole-4-carboxylic acid. The following guidance is based on the safety profiles of structurally similar compounds, such as 3,5-Dimethylisoxazole-4-carboxylic acid, and general principles of laboratory chemical safety. It is crucial to treat the compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Based on the analysis of analogous compounds, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][2]Essential to protect against splashes, dust, and airborne particles. Ensure a proper fit.
Hand Protection Chemically resistant gloves (e.g., nitrile).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contamination and dispose of them in accordance with laboratory procedures.[3]
Skin and Body Protection Laboratory coat.A lab coat should be worn to protect from skin contact.[2] Long-sleeved clothing is also recommended.[4][5]
Respiratory Protection Not generally required under normal use with adequate ventilation.[1][6]A NIOSH/MSHA approved respirator may be necessary if handling generates dust or aerosols, or if working in poorly ventilated areas.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for minimizing risks during the handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Ensure safety shower and eye wash stations are readily accessible.

    • Clear the workspace of any unnecessary items to prevent contamination and accidents.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Chemical Handling :

    • Avoid direct contact with skin, eyes, and clothing.[4][6]

    • Minimize the creation of dust and aerosols.[1][3]

    • Use appropriate tools (spatulas, scoops) for transferring the solid material.

    • Keep containers tightly closed when not in use.[1][6]

  • Post-Handling and Cleanup :

    • Clean the work area thoroughly after use.

    • Wipe down surfaces with an appropriate solvent and cleaning agent.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Identification and Segregation :

    • Characterize the waste as "hazardous chemical waste."

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[7]

  • Container Selection and Labeling :

    • Use a compatible, leak-proof container for waste collection.[7] If possible, use the original container.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[7]

  • Storage of Waste :

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep the container tightly closed.[7]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical Carefully (Avoid Dust/Contact) don_ppe->handle_chem close_container Keep Container Closed handle_chem->close_container clean_area Clean Work Area close_container->clean_area dispose_waste Segregate & Label Waste clean_area->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。